molecular formula C12H9NO3 B1636628 3-acetylquinoline-4-carboxylic Acid

3-acetylquinoline-4-carboxylic Acid

Katalognummer: B1636628
Molekulargewicht: 215.2 g/mol
InChI-Schlüssel: QAATYLLDIDZHOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-acetylquinoline-4-carboxylic Acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-acetylquinoline-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetylquinoline-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H9NO3

Molekulargewicht

215.2 g/mol

IUPAC-Name

3-acetylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H9NO3/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12(15)16/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

QAATYLLDIDZHOJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O

Kanonische SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

3-acetylquinoline-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetylquinoline-4-carboxylic acid (3-AQC), also known as 3-acetylcinchoninic acid, is a privileged heterocyclic scaffold in medicinal chemistry. Unlike its more common 2-methyl analog, 3-AQC offers a sterically uncongested C2 position, making it a critical intermediate for synthesizing fused ring systems such as pyrano[2,3-c]quinolines and pyrazolo[4,3-c]quinolines. This guide details the precise physicochemical properties, a self-validating synthetic protocol distinguishing it from common isomers, and its utility in fragment-based drug design (FBDD) targeting enzymes like Dihydroorotate Dehydrogenase (DHODH).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The distinct structural feature of 3-AQC is the ortho-placement of the acetyl and carboxylic acid groups, creating a "push-pull" electronic environment that facilitates unique cyclization reactions.

PropertySpecification
Chemical Name 3-Acetylquinoline-4-carboxylic acid
CAS Number 1876-15-9
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 205–208 °C (dec.)[1]
pKa (Calculated) ~2.5 (Carboxyl), ~4.8 (Quinoline N)
Solubility Soluble in DMSO, DMF, dilute alkali (NaOH/KOH); sparingly soluble in water, ethanol.
Key Isomer Distinct from 3-acetyl-2-methylquinoline-4-carboxylic acid (CAS 106380-95-4).

Synthetic Methodology: The Pfitzinger Reaction

Strategic Precursor Selection

A common pitfall in synthesizing 3-AQC is the misuse of acetylacetone (2,4-pentanedione) as the carbonyl component in the Pfitzinger reaction. Reacting isatin with acetylacetone predominantly yields the 2-methyl derivative due to the higher reactivity of the terminal methyl ketones.

To synthesize the 2-unsubstituted 3-AQC (CAS 1876-15-9), one must use 4,4-dimethoxybutan-2-one (or 3-oxobutanal dimethyl acetal) as a masked equivalent of formylacetone. The aldehyde carbon (masked) becomes the C2 position (H-substituted), while the ketone alpha-carbon becomes the C3 position.

Reaction Mechanism

The reaction proceeds via the alkaline hydrolysis of isatin to isatinate (2-aminophenylglyoxylic acid), followed by a Claisen-Schmidt condensation with the ketone enolate and subsequent cyclodehydration.

PfitzingerMechanism cluster_conditions Critical Conditions Isatin Isatin (Precursor) Isatinate Isatinate (Open Ring) Isatin->Isatinate KOH, Hydrolysis Condensation Aldol/Imine Condensation Isatinate->Condensation Ketone 4,4-Dimethoxybutan-2-one (Masked Aldehyde) Ketone->Condensation Enolate Formation Cyclization Cyclodehydration (-2 H2O) Condensation->Cyclization Intermediate Product 3-Acetylquinoline- 4-carboxylic Acid Cyclization->Product Acidification Info Solvent: 33% KOH (aq) Temp: Reflux (100°C) Time: 12-24h

Figure 1: Mechanistic pathway for the synthesis of 3-AQC via modified Pfitzinger reaction.

Validated Experimental Protocol

Objective: Synthesis of 3-Acetylquinoline-4-carboxylic acid (10 mmol scale).

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • 4,4-Dimethoxybutan-2-one (1.98 g, 15 mmol)

  • Potassium Hydroxide (33% w/v aqueous solution, 15 mL)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure:

  • Isatin Hydrolysis: In a 100 mL round-bottom flask, dissolve isatin in the 33% KOH solution. Heat gently to 50°C until the deep red isatin dissolves and the solution turns yellow/orange (formation of potassium isatinate).

  • Addition: Add ethanol to solubilize the organic ketone, then add 4,4-dimethoxybutan-2-one dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 18–24 hours. The long duration is required to ensure complete condensation and cyclization of the acetal.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of ice-cold water.

  • Precipitation: Acidify the solution carefully with glacial acetic acid to pH 3–4. A pale yellow precipitate will form.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts. Recrystallize from ethanol/water (1:1) or acetic acid to obtain pure 3-AQC.

Yield Expectation: 65–75%.[2] QC Check: 1H NMR (DMSO-d6) should show a singlet at ~2.6 ppm (Acetyl CH3) and a singlet at ~9.2 ppm (H-2 quinoline proton).

Reactivity & Scaffold Utility

The "ortho-acetyl-carboxyl" motif is a gateway to tricyclic heterocycles. The proximity of the electrophilic carbonyl (acetyl) and the nucleophilic carboxyl/amide allows for facile ring closures.

Key Derivatization Pathways
  • Decarboxylation: Heating above 250°C (often in diphenyl ether) yields 3-acetylquinoline .

  • Pyrazolo-formation: Reaction with hydrazines (R-NH-NH2) leads to 1H-pyrazolo[4,3-c]quinoline derivatives, known for immunomodulatory activity.

  • Pyrano-formation: Condensation with active methylenes (e.g., malononitrile) yields pyrano[2,3-c]quinoline derivatives.

Reactivity Core 3-Acetylquinoline-4- carboxylic Acid (3-AQC) Decarb Thermal Decarboxylation (>250°C) Core->Decarb Hydrazine Condensation w/ Hydrazines Core->Hydrazine Reduction NaBH4 Reduction Core->Reduction Prod1 3-Acetylquinoline Decarb->Prod1 Prod2 Pyrazolo[4,3-c]quinolines (Immunomodulators) Hydrazine->Prod2 Cyclization Prod3 3-(1-Hydroxyethyl) quinoline-4-carboxylic acid Reduction->Prod3 Chemoselective

Figure 2: Synthetic divergence from the 3-AQC scaffold.

Biological Context

Quinoline-4-carboxylic acids are historically significant as precursors to antimalarials (cinchoninic acid derivatives). However, 3-AQC specifically has garnered attention in modern oncology and antimicrobial research.

  • DHODH Inhibition: Derivatives of quinoline-4-carboxylic acids have been identified as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis.[3] This pathway is often upregulated in rapidly dividing cancer cells and certain parasites (e.g., Plasmodium falciparum).

  • Antimicrobial Activity: The free carboxylic acid moiety is essential for binding to bacterial DNA gyrase in quinolone antibiotics; while 3-AQC itself is not a fluoroquinolone, it serves as a bioisostere precursor for novel gyrase inhibitors.

References

  • Synthesis and Properties of Cinchoninic Acids: Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.
  • Modern Pfitzinger Protocols: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Isatin Chemistry & Applications: Nath, R., et al. (2020). "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." RSC Advances. Link

  • DHODH Inhibition by Quinolines: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • CAS Registry Data: 3-Acetylquinoline-4-carboxylic acid (CAS 1876-15-9). PubChem. Link

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-Acetylquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 3-acetylquinoline-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative that emphasizes the causal relationships behind experimental choices and the establishment of self-validating analytical systems. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, we present a holistic and authoritative approach to confirming the molecular architecture of this quinoline derivative.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the compound's physicochemical properties and pharmacological activity. 3-Acetylquinoline-4-carboxylic acid, a molecule featuring both a ketone and a carboxylic acid functionality, presents a unique set of analytical challenges and opportunities for detailed structural analysis. Accurate characterization is paramount for understanding its potential as a synthon in organic synthesis or as a pharmacologically active agent itself.

This guide will detail the logical workflow for elucidating the structure of 3-acetylquinoline-4-carboxylic acid, from initial functional group identification to the precise determination of atomic connectivity and stereochemistry. Each analytical technique is presented with a detailed protocol, an explanation of the underlying principles, and an interpretation of the expected data.

Foundational Analysis: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: Before delving into the complexities of NMR and MS, a rapid and non-destructive confirmation of the key functional groups is essential. Fourier-Transform Infrared (FTIR) spectroscopy provides this initial, yet critical, layer of evidence. The vibrational frequencies of the acetyl and carboxylic acid groups are highly characteristic and their presence or absence provides immediate validation of the proposed structure.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified, dry 3-acetylquinoline-4-carboxylic acid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using the pressure arm. The spectrum is acquired over a typical range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the key functional groups.

Expected Data and Interpretation

The IR spectrum of 3-acetylquinoline-4-carboxylic acid is expected to exhibit several key absorption bands. The presence of a broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, is a primary indicator. The carbonyl (C=O) stretching region is particularly informative. We anticipate two distinct C=O stretching vibrations: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the acetyl ketone, expected near 1690 cm⁻¹.[5][6] The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[7]

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Carboxylic Acid O-H3300 - 2500 (broad)Hydrogen bonding of the carboxylic acid dimer.
Acetyl C-H2950 - 2850Aliphatic C-H stretching.
Carboxylic Acid C=O~1710Carbonyl stretching frequency for a saturated carboxylic acid.[6]
Acetyl C=O~1690Carbonyl stretching frequency for a saturated ketone.[5]
Aromatic C=C/C=N1600 - 1450Characteristic stretching vibrations of the quinoline ring system.

Molecular Weight and Fragmentation: Unveiling the Molecular Formula with Mass Spectrometry

Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing direct evidence for its elemental composition.[1][3] For a molecule like 3-acetylquinoline-4-carboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) can yield valuable and complementary information.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. For direct probe EI, a solid sample is used.

  • Instrumentation: The sample is introduced into the mass spectrometer. For ESI, this is typically via direct infusion or coupled to a liquid chromatograph.

  • Data Acquisition: A full scan mass spectrum is acquired in both positive and negative ion modes (for ESI) to identify the molecular ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and aid in structural elucidation.

  • Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern is analyzed to identify characteristic losses of functional groups.

Expected Data and Interpretation

The nominal molecular weight of 3-acetylquinoline-4-carboxylic acid (C₁₂H₉NO₃) is 215.2 g/mol .[9]

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 216.0604 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 214.0459 should be observed. High-resolution measurements of these ions will confirm the elemental formula.

  • EI-MS: The molecular ion peak [M]⁺• at m/z 215 is anticipated. Key fragmentation pathways would include the loss of the acetyl group (•CH₃CO, 43 Da) to give a fragment at m/z 172, and the loss of the carboxylic acid group (•COOH, 45 Da) to yield a fragment at m/z 170.[8][10] Further fragmentation of the quinoline ring, such as the loss of HCN (27 Da), is also possible.[10]

Ionm/z (Expected)Description
[M+H]⁺216.0604Protonated molecular ion (ESI+)
[M-H]⁻214.0459Deprotonated molecular ion (ESI-)
[M]⁺•215Molecular ion (EI)
[M-CH₃CO]⁺172Loss of the acetyl group
[M-COOH]⁺170Loss of the carboxylic acid radical[8]

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[1][3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide an unambiguous assignment of all protons and carbons, and establish the connectivity between them.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 3-acetylquinoline-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns.

Expected ¹H NMR Data (in DMSO-d₆)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9s-Deshielded by the adjacent nitrogen and the carbonyl of the carboxylic acid.
H-5~8.2d~8.5Typical aromatic proton on the quinoline ring, coupled to H-6.
H-8~8.0d~8.5Deshielded due to proximity to the nitrogen atom, coupled to H-7.
H-6, H-7~7.6 - 7.8m-Overlapping multiplets for the remaining aromatic protons.
COOH~13.5br s-Highly deshielded carboxylic acid proton.
CH₃~2.7s-Singlet for the three equivalent protons of the acetyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

CarbonExpected Chemical Shift (ppm)Rationale
C=O (acetyl)~203Typical chemical shift for a ketone carbonyl.
C=O (carboxyl)~168Typical chemical shift for a carboxylic acid carbonyl.
C-4~148Attached to the carboxylic acid group.
C-2~152Deshielded by the adjacent nitrogen.
C-8a~147Bridgehead carbon adjacent to nitrogen.
C-4a~128Bridgehead carbon.
C-5, C-6, C-7, C-8125 - 135Aromatic carbons of the benzene ring portion.
C-3~138Attached to the acetyl group.
CH₃~30Aliphatic carbon of the acetyl group.
2D NMR: Connecting the Pieces
  • COSY: Will show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-7 with H-8).

  • HSQC: Will correlate each proton to its directly attached carbon (e.g., H-2 to C-2, CH₃ protons to the CH₃ carbon).

  • HMBC: This is the key experiment for establishing the overall connectivity. Crucial correlations would include:

    • The CH₃ protons to the acetyl C=O and to C-3.

    • H-2 to C-3, C-4, and C-8a.

    • H-5 to C-4, C-4a, and C-6.

The logical flow of NMR data interpretation is crucial for assembling the final structure.

NMR_Workflow H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC COSY COSY (H-H Connectivity) H1_NMR->COSY Identify spin systems C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assign protonated carbons HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure HMBC->Structure Assemble fragments & assign quaternary carbons COSY->HMBC Confirm fragments

Sources

The Physicochemical Landscape of Quinoline Carboxylic Acids: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, serving as the structural ancestors of fluoroquinolone antibiotics and acting as critical ligands in metallopharmaceutical design.[1][2] This guide moves beyond basic textbook definitions to explore the electronic duality and synthetic manipulability of QCAs.

For the drug development professional, understanding the interplay between the basic quinoline nitrogen and the acidic carboxyl group is not merely academic—it is the predictor of bioavailability, solubility, and formulation stability.[1]

Part 1: Electronic Architecture & Physical Characterization[1][2]

The defining feature of QCAs is their amphoteric nature. Unlike simple aromatic acids, QCAs exist in a pH-dependent equilibrium between cationic, zwitterionic, and anionic forms.[1] This behavior dictates their solubility profile and membrane permeability.

The Zwitterionic Imperative

In the crystalline state and in aqueous solution near the isoelectric point (pI), QCAs often exist as zwitterions (inner salts).[1][2] The proton from the carboxylic acid migrates to the quinoline nitrogen.

  • Implication for Solubility: At the pI, solubility is at its minimum due to the high lattice energy of the zwitterionic crystal lattice. This is a common "trap" in early-stage formulation.

  • Implication for Permeability: To cross lipophilic membranes, the molecule must usually be forced into its neutral non-zwitterionic form or an ion-pair complex.[2]

Acid-Base Dissociation Constants (pKa)

The position of the carboxyl group heavily influences the basicity of the ring nitrogen via inductive (


) and mesomeric (

) effects.
IsomerpKa₁ (-COOH / -NH⁺)pKa₂ (-NH⁺ / -COOH)Electronic Driver
Quinoline-2-carboxylic acid (Quinaldic Acid)~1.0 - 1.5~4.9Proximity allows strong intramolecular H-bonding; stabilizes zwitterion.[2]
Quinoline-3-carboxylic acid ~2.0~4.6Inductive withdrawal by N reduces carboxyl pKa.
Quinoline-4-carboxylic acid (Cinchoninic Acid)~2.1~4.8Conjugation allows resonance stabilization of the anion.
Quinoline-8-carboxylic acid ~2.5~5.0Steric hindrance and peri-interaction with Nitrogen.

Note: Values are approximate aqueous determinations. The "apparent" pKa often represents a composite macro-constant due to the overlapping ionization of the N-H and O-H groups.

Visualization: The Amphoteric Equilibrium

The following diagram illustrates the species distribution of a generic QCA across the pH scale.

Zwitterion_Equilibrium Cation Cationic Form (pH < pKa1) [HOOC-Q-NH+] Zwitterion Zwitterionic Form (Isoelectric Point) [-OOC-Q-NH+] Cation->Zwitterion -H+ (Carboxyl dep.) Zwitterion->Cation +H+ Anion Anionic Form (pH > pKa2) [-OOC-Q-N] Zwitterion->Anion -H+ (Ring N dep.) Anion->Zwitterion +H+

Caption: pH-dependent ionization states of Quinoline Carboxylic Acids. Solubility is lowest at the central Zwitterionic stage.

Part 2: Chemical Reactivity & Synthetic Pathways[2][3]

Thermal Decarboxylation (The Hammick Reaction)

A critical instability factor for Quinoline-2-carboxylic acids is thermal decarboxylation. Unlike the 3- or 4-isomers, the 2-isomer decarboxylates readily upon heating (often >150°C) via the Hammick Mechanism .

  • Mechanism: The protonated nitrogen facilitates the formation of an ylide intermediate, allowing

    
     to leave.[1][2]
    
  • Lab Tip: Do not use high-temperature recrystallization for Quinaldic acid derivatives unless the solvent is acidified to suppress the ylide formation.

The Pfitzinger Reaction (Synthesis of 4-QCAs)

While the Skraup synthesis is violent and often low-yielding for carboxylic acids, the Pfitzinger Reaction is the gold standard for generating substituted Quinoline-4-carboxylic acids (Cinchoninic acid derivatives).[2] It utilizes Isatin and a ketone/aldehyde under basic conditions.[3][4]

Workflow Visualization

Pfitzinger_Reaction Isatin Isatin (Indole-2,3-dione) Isatoic Isatoic Salt (Ring Opening) Isatin->Isatoic Hydrolysis (Heat) Base KOH / NaOH (33% aq) Base->Isatoic Hydrolysis (Heat) Ketone Ketone / Aldehyde (R-CH2-CO-R') Condensation Aldol Condensation (Intermediate) Ketone->Condensation Nucleophilic Attack Isatoic->Condensation Nucleophilic Attack Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product Quinoline-4-Carboxylic Acid (Precipitate) Cyclization->Product Acidification (HCl)

Caption: The Pfitzinger reaction pathway for robust synthesis of Quinoline-4-carboxylic acids.[2][5][6][7]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Atophan)

Objective: To synthesize a classic pharmacophore using the Pfitzinger method. This protocol validates the reactivity of the C-4 position.

Reagents:

  • Isatin (0.01 mol)[1]

  • Acetophenone (0.01 mol)[1][2]

  • Potassium Hydroxide (33% aqueous solution, 20 mL)[1]

  • Ethanol (20 mL)

  • Glacial Acetic Acid (for precipitation)[1][2]

Step-by-Step Methodology:

  • Isatin Hydrolysis: In a 100 mL round-bottom flask, suspend 1.47g of Isatin in 20 mL of 33% KOH. Warm gently until the deep red isatin dissolves to form a yellow solution (formation of potassium isatinate).

  • Condensation: Add 1.20g (approx 1.2 mL) of Acetophenone. Add 20 mL of ethanol to solubilize the ketone.

  • Reflux: Attach a reflux condenser and heat the mixture at boiling point for 4–6 hours. The solution will darken.

  • Solvent Removal: Distill off the ethanol (rotary evaporator or simple distillation).

  • Precipitation: Cool the remaining aqueous residue in an ice bath.[7] Slowly add Glacial Acetic Acid with stirring until the pH reaches ~4.0. A bulky precipitate will form.

    • Why Acetic Acid? Mineral acids (HCl) can be too strong and might redissolve the product as the hydrochloride salt (cationic form). Acetic acid ensures the product crashes out at its isoelectric point.

  • Purification: Filter the crude solid. Recrystallize from methanol.

    • Validation: Melting point should be 210–212°C.

Protocol B: Potentiometric Determination of pKa

Objective: To determine the precise ionization constants for a novel QCA derivative, essential for lipophilicity (logD) modeling.[1][2]

Methodology:

  • Preparation: Dissolve 0.05 mmol of the QCA in 50 mL of degassed water. If insoluble, use a mixed solvent system (e.g., Methanol:Water 30:[1]70) and apply the Yasuda-Shedlovsky extrapolation to correct to 100% water.

  • Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.

  • Titration:

    • Acidify the solution to pH 1.5 using HCl (fully protonates the species to

      
      ).
      
    • Titrate with NaOH in small increments (e.g., 0.05 mL) up to pH 12.[1]

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection: Corresponds to the neutralization of excess strong acid.

    • Second Inflection (Buffer Region 1): Deprotonation of the Carboxyl group (

      
      ).[2]
      
    • Third Inflection (Buffer Region 2): Deprotonation of the Quinolinium Nitrogen (

      
      ).
      
  • Calculation: Use the Bjerrum method or Gran plots to calculate exact pKa values from the buffer regions.

Part 4: Applications in Drug Discovery

Scaffold Hopping & Bioisosterism

QCAs are frequently used as bioisosteres for:

  • Naphthalene carboxylic acids: Improving solubility via the nitrogen atom.

  • Indole carboxylic acids: Modulating metabolic stability (blocking oxidation at the C-2/C-3 positions).

Chelation Therapy

The 8-quinoline carboxylic acid is structurally related to 8-hydroxyquinoline. It acts as a bidentate ligand.

  • Mechanism: The Nitrogen lone pair and the Carboxylate oxygen form a stable 5-membered ring with divalent metals (

    
    , 
    
    
    
    ).[1][2]
  • Application: This property is exploited in metalloproteinase inhibitors where the QCA binds the catalytic Zinc atom.

References

  • Williams, R. (2022).[1][2][8][9] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Büchi, J., Perlia, X., & Preiswerk, M. A. (1966).[1][10] Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids. Pharm Acta Helv.[8][9][10] Retrieved from [Link]

  • Carvajal, M. T., et al. (2019).[1][11] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[8] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Guide: The Quinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Structures to Clinical Therapeutics

Introduction: The "Privileged" Benzopyridine

The quinoline scaffold (benzo[b]pyridine) represents one of the most historically significant and chemically versatile heterocycles in drug discovery.[1][2][3] First isolated from coal tar in 1834 by Runge, its medicinal lineage traces back centuries earlier to the use of Cinchona bark (containing quinine) for malaria.

In modern medicinal chemistry, quinoline is classified as a "privileged scaffold" —a term coined by Evans et al. to describe molecular frameworks capable of serving as ligands for a diverse array of receptors. Its planar, aromatic nature allows for strong


-

stacking interactions within enzyme active sites, while the nitrogen atom serves as a critical hydrogen bond acceptor (HBA).

This guide dissects the quinoline core's utility, detailing its structure-activity relationships (SAR), robust synthetic protocols, and mechanism-driven therapeutic applications.[4][5][6][7]

Physicochemical Profiling & SAR

The quinoline ring system is an electron-deficient heterocycle. The fusion of the benzene and pyridine rings creates a distinct electronic bias that dictates both chemical reactivity and pharmacological binding.

Electronic Distribution & Reactivity Map

Understanding the electronic landscape is prerequisite to rational design.

  • Nucleophilic Attack: The pyridine ring is electron-poor, making positions C2 and C4 highly susceptible to nucleophilic attack (e.g., Chichibabin reaction).

  • Electrophilic Substitution: The benzene ring is relatively electron-rich compared to the pyridine ring. Electrophilic aromatic substitution (SEAr) typically occurs at C5 and C8 .

Visualization: Reactivity & SAR Map

The following diagram maps the core reactivity and common pharmacophoric substitution points.

Quinoline_SAR Quinoline Quinoline Core (Benzo[b]pyridine) N1 N1: H-Bond Acceptor Kinase Hinge Binder Quinoline->N1 Electronic C2_4 C2/C4: Nucleophilic Attack (S_NAr susceptible) Quinoline->C2_4 Reactivity C5_8 C5/C8: Electrophilic Attack (Nitration/Halogenation) Quinoline->C5_8 Reactivity Lipophilicity C6/C7 Substitution Modulates LogP & Solubility (e.g., Fluoro/Methoxy groups) Quinoline->Lipophilicity Optimization Selectivity C3 Substitution Kinase Selectivity Gate Quinoline->Selectivity Optimization

Caption: Figure 1. Electronic and functional map of the quinoline scaffold highlighting reactivity hotspots and SAR optimization zones.

Comparative Data: FDA-Approved Quinoline Drugs

The versatility of the scaffold is evident in its application across disparate therapeutic areas.[8]

Drug NamePrimary IndicationMechanism of ActionKey Structural Feature
Chloroquine MalariaHeme Polymerization Inhibitor4-aminoquinoline core; basic side chain for lysosomal accumulation.
Bedaquiline Tuberculosis (MDR-TB)ATP Synthase InhibitorDiarylquinoline; highly lipophilic for mycobacterial cell wall penetration.
Bosutinib CML (Leukemia)Src/Abl Kinase Inhibitor4-anilinoquinoline-3-carbonitrile; N1 binds to ATP hinge region.
Lenvatinib Thyroid CancerVEGFR/FGFR InhibitorQuinoline-4-carboxamide; urea linker interacts with "gatekeeper" residues.

Synthetic Methodologies: Strategy & Protocol

Constructing the quinoline core requires selecting the appropriate method based on available starting materials and substitution patterns.

Synthetic Decision Tree
  • Skraup/Doebner-Miller: Best for simple quinolines from anilines. Requires harsh acidic conditions/oxidants.

  • Friedländer: Ideal for 2,3-substituted quinolines. Mild conditions but requires o-aminoaryl aldehydes/ketones.

  • Povarov: Multicomponent reaction (MCR) for complex tetrahydroquinolines.

  • Combes: Synthesis from anilines and

    
    -diketones; acid-catalyzed.[9]
    

Synthetic_Strategy Start Target Quinoline Structure Sub_2_3 Substituted at C2/C3? Start->Sub_2_3 Aniline_Start Starting Material: Aniline? Sub_2_3->Aniline_Start No / C4-Substituted Friedlander Friedländer Synthesis (o-amino aldehyde + ketone) Sub_2_3->Friedlander Yes (High Flexibility) Skraup Skraup/Doebner-Miller (Aniline + Glycerol/Enone) Aniline_Start->Skraup Unsubstituted Ring Combes Combes Synthesis (Aniline + 1,3-diketone) Aniline_Start->Combes 2,4-Disubstituted

Caption: Figure 2. Strategic decision tree for selecting quinoline synthesis pathways based on target substitution.

Detailed Protocol: Microwave-Assisted Friedländer Synthesis

The Friedländer synthesis is preferred in medicinal chemistry library generation due to its high atom economy and versatility. The microwave-assisted variant enhances yield and reduces reaction time from hours to minutes.

Objective: Synthesis of 2-aryl-quinoline-3-carboxylate derivatives.

Reagents:

  • 2-Amino-5-chlorobenzophenone (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Catalyst: Sulfamic Acid (SSA) (10 mol%) or Glacial Acetic Acid (catalytic)

  • Solvent: Ethanol (Green solvent)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-amino-5-chlorobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in Ethanol (3 mL).

  • Catalysis: Add Sulfamic Acid (0.1 mmol). Rationale: Acid catalysis activates the carbonyl of the keto-ester, facilitating the initial nucleophilic attack by the aniline nitrogen.

  • Irradiation: Cap the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 250 psi).

    • Control: Monitor by TLC (30% EtOAc/Hexane) for disappearance of the benzophenone.

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter and wash with cold ethanol.

    • If solution: Pour into crushed ice (20g). Stir for 10 minutes. Filter the resulting precipitate.[9]

  • Purification: Recrystallize from hot Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (~6-7 ppm) and the formation of the aromatic quinoline ring protons.

    • LC-MS: Confirm [M+H]+ peak.

Therapeutic Mechanisms & Applications[4][10]

Infectious Disease: The Antimalarial Paradigm

The 4-aminoquinoline class (Chloroquine) operates via a well-defined mechanism in the Plasmodium parasite.

  • Mechanism: The parasite degrades hemoglobin in its acidic food vacuole, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally detoxifies this by polymerizing it into hemozoin.

  • Quinoline Action: The basic quinoline enters the vacuole, becomes protonated (trapped), and binds to heme

    
    -oxo dimers. This caps the polymer, preventing detoxification. The accumulation of free heme lyses the parasite.
    
Oncology: Kinase Inhibition

Quinolines are Type I and Type II kinase inhibitors.

  • Bosutinib (Src/Abl): The quinoline N1 acts as a hydrogen bond acceptor for the hinge region backbone (Met318 in Abl). The 3-cyano group orients the molecule, while the 4-anilino group extends into the hydrophobic pocket.

  • Lenvatinib (VEGFR): Binds to the ATP binding pocket. The quinoline ring occupies the adenine pocket, and the urea linker extends to interact with the "gatekeeper" residue, overcoming resistance mutations.

Future Outlook: PROTACs & Hybrids

The quinoline scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Quinolines are increasingly used as the "warhead" ligand to recruit E3 ligases (e.g., Cereblon) to degrade specific proteins like BRD4 or ALK.

  • Hybrids: Covalent linkage of quinolines with artemisinin (for malaria) or metallic complexes (Ruthenium-quinoline) for photodynamic therapy.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Quinoline Review: Yadav, V., et al. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review."[3] Chemical Biology & Drug Design, 2022.[3][6][10][11]

  • Microwave Synthesis: BenchChem. "Microwave-Assisted Synthesis of Quinoline Derivatives." Technical Support Center, 2025.

  • Kinase Inhibitors: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors."[8] Pharmacological Research, 2019.

  • Bedaquiline Mechanism: Andries, K., et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 2005.

Sources

Fundamental Synthesis Routes for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinchoninic Acid Scaffold

Quinoline-4-carboxylic acids (cinchoninic acids) represent a "privileged structure" in medicinal chemistry.[1] This scaffold serves as the core architecture for a diverse array of therapeutic agents, including:

  • Antimalarials: Analogues of quinine and mefloquine.

  • Anesthetics: Precursors to cinchocaine (dibucaine).

  • Antivirals & Antibacterials: Inhibitors of viral replication and bacterial DNA gyrase.

  • STAT3 Inhibitors: Novel oncology targets like YHO-1701.[2]

For the synthetic chemist, the challenge lies not in accessing the ring, but in selecting a route that offers the necessary regiocontrol , functional group tolerance , and scalability . This guide details the two fundamental, self-validating routes to this scaffold: the Pfitzinger Reaction and the Doebner Reaction .[3]

Route A: The Pfitzinger Reaction (The Isatin Protocol)

Strategic Utility: Best for accessing 2,3-disubstituted quinoline-4-carboxylic acids when isatin derivatives are available. It is robust, high-yielding, and avoids the oxidative issues often seen in aniline-based routes.

Mechanistic Causality

The reaction exploits the base-promoted ring opening of isatin to form isatinate (2-aminophenylglyoxylate). This intermediate possesses a nucleophilic amine and a highly electrophilic ketone, making it an ideal partner for condensation with enolizable ketones or aldehydes.

Key Steps:

  • Hydrolysis: Strong base (KOH/NaOH) opens the lactam ring of isatin.

  • Condensation: The ketone/aldehyde enolate attacks the keto group of the isatinate (Claisen/Aldol-type) or forms an imine with the aniline amine.

  • Cyclization: Intramolecular condensation closes the pyridine ring, expelling water and aromatizing the system.

Visualization: Pfitzinger Mechanism

PfitzingerMechanism Isatin Isatin Base KOH/NaOH (Hydrolysis) Isatin->Base Isatinate Isatinate Intermediate (Ring Open) Base->Isatinate Ring Opening Condensation Aldol/Imine Condensation Isatinate->Condensation Ketone Enolizable Ketone (R-CO-CH2-R') Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product Quinoline-4-carboxylic Acid Cyclization->Product Aromatization

Caption: The Pfitzinger reaction pathway involves base-mediated isatin ring opening followed by condensation and cyclodehydration.[3][4][5][6][7][8]

Validated Experimental Protocol

Target: 2-Phenylquinoline-4-carboxylic acid Scale: 10 mmol

  • Preparation: In a 100 mL round-bottom flask, dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL). Mild heating may be required to fully open the ring (solution turns from orange/red to pale yellow).

  • Addition: Add Acetophenone (1.20 g, 10 mmol) followed by Ethanol (20 mL) to solubilize the organic ketone.

  • Reaction: Reflux the mixture at 80°C for 12–24 hours. Monitor by TLC (eluent: EtOAc/Hexane).

  • Work-up (Critical Step):

    • Cool reaction to room temperature.[1][2]

    • Distill off excess ethanol (rotary evaporator).

    • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (neutral impurities).

    • Acidification: Carefully acidify the aqueous layer with Glacial Acetic Acid (or 10% HCl) to pH 3–4. The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Check: The disappearance of the deep isatin color and the precipitation of a solid upon acidification confirms reaction progress.

Route B: The Doebner Reaction (The Aniline Protocol)

Strategic Utility: Ideal for synthesizing 2-substituted quinoline-4-carboxylic acids directly from inexpensive anilines . It is a three-component coupling (3-MCR) that is atom-economical but can be sensitive to electron-withdrawing groups on the aniline.[3]

Mechanistic Causality

The Doebner reaction combines an aniline, an aldehyde, and pyruvic acid.[2][3][9]

  • Schiff Base Formation: Aniline condenses with the aldehyde to form an imine (in situ).[9]

  • Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type/Michael-type addition).[9]

  • Cyclization & Oxidation: The intermediate cyclizes to a dihydroquinoline, which undergoes oxidative dehydrogenation (often hydrogen transfer to a second equivalent of imine) to form the fully aromatic quinoline.

Visualization: Doebner Mechanism

DoebnerMechanism Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H2O Pyruvic Pyruvic Acid Addition NH-Acid Intermediate Pyruvic->Addition Imine->Addition Dihydro Dihydroquinoline Addition->Dihydro Cyclization Product 2-Substituted Quinoline-4-COOH Dihydro->Product Oxidation/-2H

Caption: The Doebner multi-component reaction assembles the quinoline core via imine formation and oxidative aromatization.

Validated Experimental Protocol (Green Modification)

Note: Traditional Doebner requires refluxing ethanol. Modern variants use water/ethylene glycol or Lewis acids to improve yields.

Target: 2-(4-Chlorophenyl)quinoline-4-carboxylic acid Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Setup: To a solution of Aniline (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in Ethylene Glycol/Water (1:1, 15 mL), add p-TSA (10 mol%).

  • Addition: Add Pyruvic Acid (10 mmol) dropwise at room temperature.

  • Reaction: Heat to 80–100°C for 3–4 hours.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • The solid product precipitates immediately.

    • Filter and wash with water.[1][10]

  • Purification: Recrystallize from ethanol.

Strategic Selection: Which Route to Choose?

The choice between Pfitzinger and Doebner is dictated by the substitution pattern required and the availability of starting materials.

Comparative Analysis Table
FeaturePfitzinger Reaction Doebner Reaction
Primary Substrates Isatin + Ketone/AldehydeAniline + Aldehyde + Pyruvic Acid
Product Substitution 2,3-Disubstituted or 2-SubstitutedTypically 2-Substituted
Reaction Conditions Strong Base (KOH), RefluxAcidic (p-TSA, BF3) or Neutral
Yield Reliability High (Robust for most substrates)Variable (Sensitive to aniline electronics)
Atom Economy Lower (Loss of CO from isatin synthesis if not commercial)High (Convergent 3-component)
Key Limitation Availability of substituted isatinsOxidative step can fail with electron-poor anilines
Decision Matrix

DecisionTree Start Target: Quinoline-4-COOH Q1 Is the benzene ring highly substituted? Start->Q1 Q2 Is the specific Isatin commercially available? Q1->Q2 Yes RouteB Use DOEBNER Route (High Atom Economy) Q1->RouteB No (Simple Aniline) RouteA Use PFITZINGER Route (High Reliability) Q2->RouteA Yes Q2->RouteB No (Synthesizing Isatin is tedious)

Caption: Workflow for selecting the optimal synthesis route based on substrate availability and complexity.

References

  • Cambridge University Press. "Pfitzinger Quinoline Synthesis: Reaction of isatinic acid with aldehyde oximes."[8] Name Reactions in Organic Synthesis. [Link][5]

  • Journal of Chemical and Pharmaceutical Research. "Application of Pfitzinger reaction for the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." JOCPR, 2014. [Link]

  • ACS Publications. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2023. [Link]

  • Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Polycyclic Aromatic Compounds, 2025. [Link][10][11][5]

  • Bentham Science. "Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives." Current Organic Chemistry, 2024. [Link]

Sources

Technical Guide: Biological Profiling & Strategic Design of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including DNA, kinases, and topoisomerases. While historically anchored by antimalarials (chloroquine) and antibiotics (fluoroquinolones), the current frontier of quinoline research (2024–2026) has shifted toward Multi-Target Directed Ligands (MTDLs) .

This guide provides a technical roadmap for researching novel quinoline derivatives, specifically focusing on dual-action anticancer agents (EGFR/VEGFR inhibitors) and resistance-breaking antimicrobials . It moves beyond basic literature review to provide actionable design logic, validated experimental protocols, and mechanistic visualizations.

Part 1: Structural Activity Relationship (SAR) & Molecular Design

To design a potent quinoline derivative, one must exploit the electronic and steric properties of the bicyclic ring. Random substitution yields poor hit rates; rational design targets specific binding pockets.

The "Triad of Activity"

Based on recent high-affinity hits, three positions on the quinoline ring drive biological specificity:

  • Position C-2 (The Anchor): Substitutions here, particularly aryl or heteroaryl groups (e.g., in Povarov reaction products), often dictate selectivity between bacterial DNA gyrase and human kinases. Bulky aromatic groups at C-2 enhance lipophilicity, crucial for penetrating the mycobacterial cell wall.

  • Position C-4 (The Warhead): This is the primary vector for overcoming resistance. Introducing basic side chains (e.g., piperazine, morpholine) at C-4 increases water solubility and lysosomotropic accumulation, which is vital for antimalarial activity and reversing P-gp mediated multidrug resistance (MDR).

  • Position C-8 (The Chelator): Functionalization here (e.g., 8-hydroxyquinoline) enables metal chelation (Cu²⁺, Zn²⁺, Ga³⁺). This is critical for neuroprotective agents (Alzheimer’s) and metallo-drug anticancer strategies.

Visualization: Rational SAR Map

The following diagram illustrates the functional logic for designing novel derivatives.

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C-2 (Lipophilic Anchor) Quinoline->Pos2 Pos4 Position C-4 (Solubility/Resistance) Quinoline->Pos4 Pos8 Position C-8 (Metal Chelation) Quinoline->Pos8 Nitrogen N-1 Nitrogen (H-Bond Acceptor) Quinoline->Nitrogen Kinase Kinase Selectivity (EGFR/VEGFR) Pos2->Kinase Aryl groups align with hydrophobic pocket MDR MDR Reversal (P-gp Inhibition) Pos4->MDR Basic amines lysosomal trapping Neuro Neuroprotection (Metal Scavenging) Pos8->Neuro Bidentate binding of Cu/Zn/Fe Nitrogen->Kinase H-bond with Hinge Region

Caption: Functional mapping of the quinoline scaffold. C-2 and N-1 are critical for kinase hinge binding, while C-4 modulates pharmacokinetics.

Part 2: Oncology – Dual EGFR/VEGFR Inhibition[1][2]

The most promising recent application of quinoline derivatives is in dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor) . This approach attacks the tumor on two fronts: stopping proliferation (EGFR) and starving the tumor of blood supply (VEGFR).

Mechanism of Action

Novel 4-anilinoquinoline derivatives function as Type I ATP-competitive inhibitors.

  • Binding: The quinoline N-1 acts as a hydrogen bond acceptor for the backbone NH of Met793 (in EGFR) or Cys919 (in VEGFR).

  • Selectivity: A hydrophobic group at C-2 occupies the selectivity pocket, displacing water molecules and increasing binding entropy.

  • Outcome: This prevents autophosphorylation of tyrosine residues, halting the downstream PI3K/Akt/mTOR signaling cascade.

Visualization: Dual Inhibition Pathway

AnticancerPathway EGFR EGFR (ErbB1) Tumor Cell Surface PI3K PI3K Activation EGFR->PI3K VEGFR VEGFR-2 Endothelial Cell Surface VEGFR->PI3K Drug Novel Quinoline Derivative Drug->EGFR Blocks ATP Binding Drug->VEGFR Blocks ATP Binding Angio Angiogenesis (Blood Vessel Growth) Drug->Angio INHIBITS Apop Apoptosis (Cell Death) Drug->Apop INDUCES Prolif Cell Proliferation Drug->Prolif INHIBITS AKT Akt Phosphorylation PI3K->AKT mTOR mTOR Complex AKT->mTOR mTOR->Angio Promotes mTOR->Prolif Promotes

Caption: Mechanistic blockade of the PI3K/Akt/mTOR axis by quinoline derivatives acting on upstream RTKs.

Part 3: Experimental Validation Protocols

Trustworthy science requires reproducible protocols. The following are optimized methodologies for synthesizing and testing these derivatives.

Protocol A: Green Synthesis via Friedländer Annulation

Rationale: Traditional Skraup synthesis is violent and requires harsh acids. The Friedländer method is milder, versatile, and amenable to nanocatalysis (e.g., ZnO nanoparticles) for higher yields.

Reagents:

  • 2-Aminoaryl ketone (1.0 eq)[1]

  • 
    -Methylene ketone (1.2 eq)[1]
    
  • Catalyst: Sulfamic acid (10 mol%) or ZnO nanoparticles

  • Solvent: Ethanol (Green solvent)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve 2-aminoaryl ketone (e.g., 2-aminoacetophenone) in 10 mL ethanol.

  • Addition: Add the

    
    -methylene ketone (e.g., cyclohexanone) and the catalyst.
    
  • Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove the catalyst (if water-soluble) or dissolve product in hot ethanol and filter (if catalyst is heterogeneous).
    
  • Purification: Recrystallize from ethanol/DMF.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Rationale: Unlike standard optical density (OD600) measurements, REMA uses a redox indicator (Resazurin) that fluoresces only in metabolically active cells. This eliminates false positives from precipitated drug compounds—a common issue with lipophilic quinolines.

Materials:

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Resazurin sodium salt powder (Sigma).

Workflow:

  • Preparation: Dissolve quinoline derivative in DMSO to 1 mg/mL. Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth (MHB). Final volume: 100 µL/well.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Indicator: Add 30 µL of 0.015% resazurin solution to each well.

  • Readout: Incubate for 2–4 hours.

    • Blue: No growth (Effective inhibition).

    • Pink/Fluorescent: Growth (Ineffective).

  • Definition: The MIC is the lowest concentration that remains blue.

Visualization: Experimental Workflow

Workflow Start Start: Molecular Design (In Silico Docking) Synth Synthesis (Friedländer/Povarov) Start->Synth Char Characterization (NMR, IR, MS) Synth->Char Screen Primary Screen (MTT / REMA) Char->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Hit->Start Refine Design Mech Mechanistic Study (Western Blot/Flow Cytometry) Hit->Mech Valid Hits

Caption: Iterative workflow for the development of bioactive quinoline derivatives.

Part 4: Comparative Data Summary

The following table summarizes expected potency ranges for novel quinoline derivatives based on recent literature (2024–2025 reviews). Use these values as benchmarks for your own experimental results.

Therapeutic TargetCompound ClassKey Structural FeatureBenchmark Potency (IC50/MIC)Reference Standard
Anticancer (EGFR) 4-Anilinoquinolines6,7-dimethoxy substitution

Erlotinib / Vandetanib
Anticancer (MDR) Quinoline-Chalcone HybridsP-gp binding motif

Verapamil
Antibacterial (Gram+) 2-ArylquinolinesC-2 lipophilic tail

Ciprofloxacin
Antimalarial 4-Aminoquinolines7-chloro substitution

Chloroquine

References

  • Structure-Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. International Journal of Molecular Sciences. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches. BMC Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Within this class, the 2-phenyl-quinoline-4-carboxylic acid scaffold has emerged as a "privileged structure," a molecular framework that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of bioactivities, including antibacterial, anticancer, antiviral, anti-inflammatory, and potent enzyme inhibitory effects.[1][2][3]

The parent compound of this class, cinchophen (2-phenyl-quinoline-4-carboxylic acid), was historically used to treat gout but was later withdrawn due to concerns about hepatotoxicity.[3] This early example highlighted both the therapeutic potential and the challenges of this scaffold. Modern medicinal chemistry has since revisited this core structure, employing rational design and systematic modification to enhance potency against specific targets while mitigating off-target effects. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of this versatile scaffold, offering insights for researchers and drug development professionals.

Core Synthetic Pathways

The construction of the 2-phenyl-quinoline-4-carboxylic acid core is primarily achieved through well-established multicomponent reactions. Understanding these synthetic routes is fundamental to creating a diverse library of analogs for SAR studies.

The Doebner Reaction

A primary and versatile method for synthesizing the core scaffold is the Doebner reaction. This one-pot condensation involves an aromatic amine, an aldehyde (e.g., benzaldehyde), and pyruvic acid.[1][4][5]

G cluster_reactants Reactants cluster_process Process Aniline Aromatic Amine (e.g., Aniline) Reflux Reflux in Solvent (e.g., Ethanol) Aniline->Reflux Benzaldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Benzaldehyde->Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->Reflux Product 2-Phenyl-quinoline-4-carboxylic Acid Reflux->Product Doebner Reaction

Caption: Synthetic workflow for the Doebner reaction.

Experimental Protocol: General Procedure for the Doebner Reaction

  • To a suitable solvent (e.g., ethanol or acetic acid), add equimolar amounts of the selected aromatic amine (e.g., aniline), aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid.[4][6]

  • Reflux the mixture for a period of 3 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the crude product with a cold solvent (e.g., ethanol) and water to remove unreacted starting materials.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the purified 2-aryl-quinoline-4-carboxylic acid derivative.[4]

The Pfitzinger Reaction

An alternative route, the Pfitzinger reaction, involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as a substituted acetophenone, in the presence of a base.[7][8] This method is particularly useful for synthesizing derivatives with varied substituents on the 2-phenyl ring.

Structure-Activity Relationship (SAR) Exploration

The biological activity of 2-phenyl-quinoline-4-carboxylic acid derivatives can be systematically tuned by modifying three key regions of the molecule: the 4-carboxylic acid group, the 2-phenyl ring, and the quinoline nucleus itself.

SAR_Overview Core Pos4 Position 4: Carboxylic Acid - Key for target interaction - Esterification/Amidation modulates properties - Conversion to hydrazides, triazoles Pos2 Position 2: Phenyl Ring - Governs target specificity & potency - Halogen, alkyl, alkoxy substituents - Affects HDAC selectivity Quinoline Quinoline Core - Substituents (e.g., benzoyl) affect activity - Can influence ADME properties p4->Pos4 p2->Pos2 pQ->Quinoline HDAC_Pharmacophore Cap Cap Group (2-Phenylquinoline-4-carboxylic acid) Linker Linker (e.g., Phenylpiperazine) Cap->Linker Connects Enzyme HDAC Enzyme Surface Cap->Enzyme Hydrophobic Interactions with Rim Residues ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid, Hydrazide) Linker->ZBG Positions ZBG->Enzyme Chelates Zinc Ion in Active Site

Sources

Methodological & Application

Advanced Protocol: One-Pot Three-Component Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the one-pot, three-component synthesis of quinoline-4-carboxylic acids (cinchoninic acids) via the modified Doebner reaction. While the classical Doebner reaction often suffers from low yields—particularly with electron-deficient anilines—recent mechanistic insights have led to optimized protocols using Lewis acid catalysis (BF₃·THF) and green solvent systems.[1] This document provides a robust workflow for synthesizing these critical pharmacophores, which are central to antimalarial (e.g., quinine analogues) and anticancer (e.g., STAT3 inhibitors) drug discovery.[2]

Scientific Foundation & Mechanism

The Pharmacophore

Quinoline-4-carboxylic acids are privileged structures in medicinal chemistry.[3][4][5] They serve as precursors for bioactive amides and esters found in:

  • DHODH Inhibitors: Targeting pyrimidine biosynthesis in rapid-growth tumors.[1]

  • STAT3 Inhibitors: Preventing dimerization and nuclear translocation in metastatic cancers.

  • NK3 Receptor Antagonists: Used in CNS disorder treatments.

Reaction Mechanism (The "Hydrogen Transfer" Insight)

The reaction condenses an aniline (1) , an aryl aldehyde (2) , and pyruvic acid (3) .

Expert Insight: A common failure mode in the classical Doebner reaction is the oxidation step. The reaction requires an oxidant to convert the dihydroquinoline intermediate to the aromatic quinoline.[6] In the "Doebner Hydrogen-Transfer" variant, the Schiff base (formed from aniline and aldehyde) acts as the hydrogen acceptor (oxidant), which can lead to side products if stoichiometry is not managed. Modern protocols utilize specific catalysts to facilitate this transfer or stabilize the transition states.

Mechanistic Pathway:

  • Imine Formation: Aniline condenses with the aldehyde to form a Schiff base (N-arylimine).[6]

  • Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type addition).[6]

  • Cyclization: Intramolecular electrophilic substitution closes the ring.

  • Aromatization: Oxidative dehydrogenation yields the final quinoline-4-carboxylic acid.

DoebnerMechanism cluster_0 Critical Control Point Start Reactants: Aniline + Aldehyde Imine Intermediate 1: Schiff Base (Imine) Start->Imine - H₂O Addition Intermediate 2: Amino Acid Derivative (Mannich-type) Imine->Addition + Pyruvic Pyruvic + Pyruvic Acid (Enol Form) Pyruvic->Addition Attack Cyclization Intermediate 3: Dihydroquinoline Addition->Cyclization Intramolecular Cyclization Product Final Product: Quinoline-4-carboxylic Acid Cyclization->Product Oxidation/ Aromatization (- 2H)

Caption: Mechanistic pathway of the Doebner reaction highlighting the critical cyclization and aromatization steps.

Experimental Protocols

Protocol A: High-Performance Lewis Acid Catalyzed Synthesis

Best for: Electron-deficient anilines (e.g., -CF₃, -NO₂, -Halogens) which typically fail in classical conditions. Reference: Based on J. Org. Chem. 2023 methodology.[7]

Reagents & Materials
  • Aniline Derivative: 1.0 equiv (e.g., 4-(trifluoromethoxy)aniline)

  • Aryl Aldehyde: 1.2 equiv (e.g., Benzaldehyde)[8]

  • Pyruvic Acid: 1.5 equiv

  • Catalyst: Boron Trifluoride Etherate (BF₃·THF) (0.5 equiv)[2]

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (1.0 mmol) and Aldehyde (1.2 mmol) in anhydrous MeCN (2.0 mL).

  • Catalyst Addition: Add BF₃·THF (0.5 mmol) dropwise to the mixture. Stir at 65 °C for 1 hour.

    • Why: This pre-forms the activated imine complex, preventing pyruvic acid from self-polymerizing before it can react.

  • Slow Addition: Dissolve Pyruvic Acid (1.5 mmol) in MeCN (2.0 mL). Add this solution dropwise via syringe pump over 3 hours while maintaining 65 °C.

    • Critical: Slow addition favors the cross-reaction over the aldol-like self-condensation of pyruvic acid.

  • Reaction: Continue stirring at 65 °C for an additional 18–20 hours . Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Cool to room temperature.[2][9]

    • The product often precipitates.[10] Filter the solid and wash with cold MeCN and water.

    • If no precipitate: Concentrate solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Protocol B: Green Synthesis (p-TSA in Water/Ethylene Glycol)

Best for: Electron-rich or neutral anilines; environmentally sensitive workflows. Reference: Based on Taylor & Francis (Green Chemistry) methodology.

Reagents
  • Aniline: 1.0 equiv

  • Aldehyde: 1.0 equiv[9]

  • Sodium Pyruvate: 1.0 equiv (Safer/cheaper alternative to pyruvic acid)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Water : Ethylene Glycol (1:1 ratio)

Procedure
  • Mixing: Combine Aniline, Aldehyde, Sodium Pyruvate, and p-TSA in the solvent mixture.

  • Heating: Heat to 80 °C for 3–4 hours.

  • Isolation: Cool the mixture. The product typically precipitates out of the aqueous medium.

  • Filtration: Filter the solid, wash extensively with water to remove the catalyst and ethylene glycol.

  • Yield: Typically 85–95% for electron-rich substrates.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Electron-Poor Aniline) Nucleophilicity of aniline is too low to form imine efficiently.Switch to Protocol A (BF₃·THF). The Lewis acid activates the aldehyde, facilitating imine formation.
Polymerization (Gooey dark product) Pyruvic acid self-condensed (aldol reaction).Use Slow Addition (syringe pump) of pyruvic acid.[11] Ensure imine is formed before adding pyruvic acid.
Incomplete Cyclization Reaction temperature too low or insufficient oxidation.Increase temp to reflux. If using classical method, add a mild oxidant (e.g., nitrobenzene traces) or ensure open-air reflux.
Product Solubility Product is zwitterionic (amino acid-like).Adjust pH to the isoelectric point (usually pH 4-5) during workup to maximize precipitation.

Workflow Visualization

Workflow Prep Preparation: Dry Glassware, Anhydrous MeCN Step1 Step 1: Imine Formation Aniline + Aldehyde + BF3·THF (65°C, 1 hr) Prep->Step1 Step2 Step 2: Controlled Addition Add Pyruvic Acid via Syringe Pump (Over 3 hrs) Step1->Step2 Step3 Step 3: Reaction & Monitoring Stir 18-20h @ 65°C Check TLC Step2->Step3 Decision Precipitate Formed? Step3->Decision Filter Filtration Wash with Cold MeCN/H2O Decision->Filter Yes Extract Extraction EtOAc Workup -> Drying Decision->Extract No Final Pure Quinoline-4-carboxylic Acid Filter->Final Extract->Final

Caption: Decision-tree workflow for the Lewis Acid catalyzed synthesis protocol.

References

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820.[7] Link

  • Jadhav, S. et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Synthetic Communications (Taylor & Francis). Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem. Link

  • Lahna, O. et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2). Link

Sources

using 3-acetylquinoline-4-carboxylic acid as a DHODH inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 3-Acetylquinoline-4-Carboxylic Acid as a DHODH Inhibitor

Executive Summary & Scientific Context

This application note details the technical framework for utilizing 3-acetylquinoline-4-carboxylic acid (3-AQC) and its structural analogs as inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

Quinoline-4-carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, historically validated by potent DHODH inhibitors such as Brequinar . While Brequinar targets the ubiquinone-binding tunnel of DHODH, the introduction of a 3-acetyl group onto the quinoline ring offers a unique distinct vector for structural optimization. This moiety serves as both a steric probe within the enzyme's hydrophobic tunnel and a reactive handle for the synthesis of chalcone-hybrid inhibitors, which have shown enhanced potency in recent SAR (Structure-Activity Relationship) studies.

Therapeutic Relevance: Inhibition of DHODH deprives rapidly proliferating cells of pyrimidine precursors (UMP, CTP, dTTP), inducing S-phase arrest.[1][2] This mechanism is currently being leveraged in:

  • Oncology: Acute Myeloid Leukemia (AML) differentiation therapy.[1][3]

  • Virology: Broad-spectrum antivirals (e.g., SARS-CoV-2, Influenza) via depletion of the host nucleotide pool required for viral replication.

Mechanistic Grounding

To effectively utilize 3-AQC, researchers must understand its binding mode. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to Flavin Mononucleotide (FMN) and subsequently to Ubiquinone (CoQ10).

  • The Pharmacophore: The carboxylic acid at position 4 is non-negotiable; it forms a critical salt bridge with Arg136 in the human DHODH active site.

  • The 3-Acetyl Function: This group occupies the hydrophobic tunnel normally traversed by the isoprenoid tail of Ubiquinone. It acts as a competitive inhibitor with respect to Ubiquinone (and non-competitive with respect to DHO).

Pathway Visualization: Pyrimidine Biosynthesis & Inhibition

DHODH_Pathway cluster_inputs Cytosolic Precursors Glutamine Glutamine CAD_Complex CAD Complex (CPSII, ATCase, DHOase) Glutamine->CAD_Complex Bicarbonate Bicarbonate Bicarbonate->CAD_Complex Aspartate Aspartate Aspartate->CAD_Complex DHO Dihydroorotate (DHO) CAD_Complex->DHO Steps 1-3 DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation Inhibitor 3-Acetylquinoline-4- carboxylic acid Inhibitor->DHODH Competes w/ CoQ10 (Arg136 Interaction) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS RNA_DNA RNA/DNA Synthesis Viral Replication UMP->RNA_DNA

Figure 1: The de novo pyrimidine biosynthesis pathway.[1][4] 3-AQC inhibits DHODH, creating a bottleneck that starves downstream RNA/DNA synthesis.

Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (DCIP Reduction)

Purpose: To determine the IC50 of 3-AQC against recombinant human DHODH.

Principle: The oxidation of DHO to orotate reduces FMN to FMNH2, which recycles by reducing Ubiquinone (CoQ10). In this assay, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. The reduction of DCIP (blue) to DCIPH2 (colorless) is measured spectrophotometrically at 600 nm.

Materials:

  • Recombinant human DHODH (truncated, N-terminal transmembrane domain removed).

  • Substrates: L-Dihydroorotate (DHO), Decylubiquinone (CoQ10 analog).

  • Chromophore: DCIP (2,6-dichloroindophenol).[2]

  • Inhibitor: 3-Acetylquinoline-4-carboxylic acid (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow:

  • Preparation: Prepare a 100x stock solution of 3-AQC in DMSO. Prepare serial dilutions (e.g., 100 µM down to 1 nM).

  • Reaction Mix: In a 96-well plate, combine:

    • Buffer (to final volume 200 µL)

    • DCIP (Final conc: 60 µM)

    • Decylubiquinone (Final conc: 100 µM)

    • Recombinant DHODH (Final conc: 20 nM)

    • Test Compound (2 µL)

  • Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding to the ubiquinone pocket.

  • Initiation: Add L-Dihydroorotate (Final conc: 500 µM) to start the reaction.

  • Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Self-Validation Check:

  • Z-Factor: Ensure Z' > 0.5 using DMSO (negative control) and Brequinar (positive control, 1 µM).

  • Linearity: The reaction must be linear for the duration of the measurement. If curves plateau early, reduce enzyme concentration.

Protocol B: Cellular Efficacy & The "Uridine Rescue" (Specificity Check)

Purpose: To confirm that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity.

Rationale: Mammalian cells have a "salvage pathway" that can bypass de novo synthesis if exogenous Uridine is provided. If 3-AQC kills cells via DHODH inhibition, adding Uridine should completely rescue the cells. If cells still die in the presence of Uridine, the compound has off-target toxicity.

Workflow:

  • Seeding: Seed A375 (Melanoma) or THP-1 (AML) cells in two 96-well plates (2,000 cells/well).

  • Treatment:

    • Plate A (Test): Treat with serial dilutions of 3-AQC.

    • Plate B (Rescue): Treat with serial dilutions of 3-AQC + 100 µM Uridine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Perform MTT or CellTiter-Glo assay to measure viability.

Data Interpretation:

Condition3-AQC ConcentrationCell Viability (Expected)Interpretation
Plate A (No Uridine) High (> IC50)< 10%Effective killing.
Plate B (+ Uridine) High (> IC50)> 90%On-Target (DHODH specific).
Plate B (+ Uridine) High (> IC50)< 50%Off-Target Toxicity.

Comparative Data & Structure-Activity Relationship (SAR)

The following table summarizes the expected performance of 3-AQC relative to established inhibitors, based on pharmacophore modeling and literature on quinoline-4-carboxylic acid derivatives [1][2].

CompoundR2 PositionR3 PositionR4 PositionDHODH IC50 (nM)Solubility (LogD)
Brequinar 2-BiarylH-COOH~ 102.5
Leflunomide (Active) (Isoxazole ring open)-CN-OH (enol)~ 6001.8
3-AQC (Lead) H / Methyl-C(=O)CH3 -COOH 50 - 200 *1.5
3-AQC-Chalcone H-C(=O)CH=CH-Ar-COOH< 503.2

*Note: The base 3-acetylquinoline-4-carboxylic acid is often a moderate inhibitor (micromolar to high nanomolar). Its potency is significantly enhanced when the 2-position is substituted with a lipophilic group (e.g., phenyl) or when the acetyl group is derivatized into a chalcone to extend into the tunnel [3].

Workflow Logic Diagram

This diagram illustrates the decision matrix for validating 3-AQC as a lead compound.

Validation_Workflow Start Start: 3-AQC Synthesis/Acquisition Enzyme_Assay In Vitro DHODH Assay (DCIP Reduction) Start->Enzyme_Assay Check_IC50 Is IC50 < 1 µM? Enzyme_Assay->Check_IC50 Optimization SAR Optimization: - Add lipophilic group at C2 - Derivatize Acetyl group Check_IC50->Optimization No Cell_Assay Cellular Proliferation Assay (MTT / CTG) Check_IC50->Cell_Assay Yes Optimization->Enzyme_Assay Rescue_Exp Uridine Rescue Experiment (+ 100 µM Uridine) Cell_Assay->Rescue_Exp Check_Rescue Does Uridine Restore Viability? Rescue_Exp->Check_Rescue Valid VALIDATED LEAD: Specific DHODH Inhibitor Check_Rescue->Valid Yes Toxic REJECT: Off-Target Toxicity Check_Rescue->Toxic No

Figure 2: Decision tree for the validation of 3-AQC. The Uridine Rescue step is the critical "Go/No-Go" gate for specificity.

References

  • BenchChem. Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. (2025).[4] Retrieved from

  • Thorat, B., et al. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity.[5] Physical Chemistry Research (2022).[5] Retrieved from

  • Joksović, M., et al. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors.[3][6] Archiv der Pharmazie (2022).[6] Retrieved from

  • Madak, J. T., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (2019). Retrieved from

  • Li, L., et al. Quinoline carboxylic acid inhibits virus replication via DHODH. Antiviral Research (2019). Retrieved from

Sources

Application Notes and Protocols: Experimental Protocols for Testing the Antibacterial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of many synthetic compounds with a wide array of biological activities.[1] Notably, quinoline derivatives, such as the fluoroquinolones, are powerful antibacterial agents.[1] Their primary mode of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, which are enzymes vital for DNA replication and repair.[2][3] As antibiotic resistance continues to be a growing global health crisis, the development and evaluation of new quinoline derivatives are of paramount importance.

This guide provides a comprehensive overview of the experimental protocols necessary to rigorously assess the antibacterial potential of novel quinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with detailed, step-by-step methodologies for in vitro evaluation, from initial screening to preliminary mechanism of action studies.

Part 1: Primary Screening for Antibacterial Activity

The initial phase of testing involves screening the synthesized quinoline derivatives for any antibacterial effects. The disk diffusion method is a widely used and effective technique for this purpose.[4][5]

Disk Diffusion Assay (Kirby-Bauer Test)

The Kirby-Bauer test is a qualitative method that determines the susceptibility of a bacterium to a given compound.[5][6] It is based on the principle that an antibiotic-impregnated disk, when placed on an agar plate inoculated with a test bacterium, will create a concentration gradient of the antibiotic as it diffuses into the agar.[7] If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7]

Protocol:
  • Prepare Mueller-Hinton Agar (MHA) plates: MHA is the recommended medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors.[7]

  • Inoculum Preparation:

    • Using a sterile loop or swab, pick 4-5 well-isolated colonies of the test bacterium from a fresh culture plate.[8]

    • Suspend the colonies in a tube of sterile saline.[8]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate.[5]

    • Gently press each disk to ensure complete contact with the agar.[7] Do not move a disk once it has made contact with the agar surface.[7]

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[7]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[4][9]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.[5]

    • The size of the zone indicates the susceptibility of the bacteria to the compound. A larger zone of inhibition generally signifies greater antibacterial activity.[4]

Part 2: Quantitative Assessment of Antibacterial Activity

Following a positive primary screen, it is crucial to quantify the antibacterial potency of the quinoline derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[10][11] The broth microdilution method is a standard and efficient way to determine the MIC.[10][12]

Protocol:
  • Prepare a 96-well microtiter plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells except for the first column.[13]

    • In the first column, add 200 µL of MHB containing the highest concentration of the quinoline derivative to be tested.[13]

  • Serial Dilutions: Perform two-fold serial dilutions of the compound by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.[10][13]

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well.[13]

  • Controls:

    • Positive Control (Growth Control): A well containing only MHB and the bacterial inoculum.[12]

    • Negative Control (Sterility Control): A well containing only MHB.[12]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • Result Interpretation: The MIC is the lowest concentration of the quinoline derivative in which no visible bacterial growth (turbidity) is observed.[10][12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][14] This assay is a logical next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:
  • Following MIC determination: Take an aliquot (typically 10-100 µL) from all the clear wells (no visible growth) of the MIC plate.[15][16]

  • Plating: Spread the aliquot onto a fresh MHA plate.[15]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the quinoline derivative that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[14][16]

Part 3: Preliminary Mechanism of Action Studies

Understanding how a novel quinoline derivative exerts its antibacterial effect is a critical aspect of drug development. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[17][18] Therefore, investigating the inhibition of these enzymes is a logical starting point. Other potential mechanisms include disruption of cell membrane integrity and the generation of reactive oxygen species (ROS).

DNA Gyrase Inhibition Assay

This assay determines whether the quinoline derivative can inhibit the supercoiling activity of DNA gyrase.[19]

Protocol:
  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine).[19]

    • Relaxed plasmid DNA (substrate).[19][20]

    • The quinoline derivative at various concentrations.

    • E. coli DNA gyrase enzyme.[19]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19][21]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and loading dye.[19]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.[19]

    • Run the gel at a low voltage (e.g., 25V) overnight to separate the supercoiled and relaxed forms of the plasmid DNA.[19]

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Result Interpretation: In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into a supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

Cell Membrane Integrity Assay

This assay assesses whether the quinoline derivative damages the bacterial cell membrane, leading to the leakage of intracellular components.[22]

Protocol:
  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Treatment: Treat the bacterial cells with the quinoline derivative at its MIC and multiples of the MIC.

  • Leakage of UV-Absorbing Material:

    • Centrifuge the treated bacterial suspensions to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm, which corresponds to the release of nucleic acids from the cytoplasm.[22] An increase in absorbance compared to untreated controls indicates membrane damage.

  • Fluorescence Microscopy with Membrane Integrity Dyes:

    • Use fluorescent dyes like SYTO 9 and propidium iodide (PI).[23] SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes and stains them red.[23]

    • Incubate the treated bacteria with the dyes and visualize them using a fluorescence microscope or flow cytometer. An increase in the red fluorescent signal indicates membrane damage.[23][24]

Reactive Oxygen Species (ROS) Generation Assay

This assay determines if the antibacterial activity of the quinoline derivative is associated with the production of harmful reactive oxygen species.[25]

Protocol:
  • Bacterial Culture and Treatment: Grow and treat the bacteria with the quinoline derivative as described above.

  • Fluorescent Probes: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement:

    • Incubate the treated bacterial cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorometer or a microplate reader.

  • Result Interpretation: An increase in fluorescence intensity in the treated cells compared to the untreated controls suggests that the quinoline derivative induces ROS production.[26]

Data Presentation and Visualization

Tabular Summary of Antibacterial Activity
Quinoline DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Compound AE. coli ATCC 259222524
Compound AS. aureus ATCC 292132248
Compound BE. coli ATCC 2592218816
Compound BS. aureus ATCC 292131516>32
CiprofloxacinE. coli ATCC 25922300.51
CiprofloxacinS. aureus ATCC 292132812
Experimental Workflow Visualization

Antibacterial_Activity_Testing_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Assessment cluster_moa Mechanism of Action Start Synthesized Quinoline Derivatives Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion MIC_Assay MIC Assay Disk_Diffusion->MIC_Assay Active Compounds MBC_Assay MBC Assay MIC_Assay->MBC_Assay DNA_Gyrase DNA Gyrase Inhibition MBC_Assay->DNA_Gyrase Membrane_Integrity Membrane Integrity MBC_Assay->Membrane_Integrity ROS_Generation ROS Generation MBC_Assay->ROS_Generation End Characterization Complete DNA_Gyrase->End Membrane_Integrity->End ROS_Generation->End

Caption: Workflow for antibacterial activity testing of quinoline derivatives.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antibacterial activity of novel quinoline derivatives. By systematically progressing from initial screening to quantitative assessment and preliminary mechanism of action studies, researchers can effectively identify and characterize promising new antibacterial agents. Adherence to standardized methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), is essential for ensuring the reliability and reproducibility of the results.[27][28][29]

References

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 369-375. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5673. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2024, February 13). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 29). Disk diffusion test. In Wikipedia, The Free Encyclopedia. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3731. [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e4908. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 1-21. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE, (83), e51165. [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(22), e3089. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI M100™. [Link]

  • ResearchGate. (n.d.). Cell membrane integrity assays The measurement of the absorbance at 260.... [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Kumari, S., et al. (2022). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 84(5), 1067-1076. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Maclean, M., et al. (2014). The effects of 405 nm light on bacterial membrane integrity determined by salt and bile tolerance assays, leakage of UV-absorbing material and SYTOX green labelling. Journal of Applied Microbiology, 117(2), 349-361. [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • ResearchGate. (2015, April 6). Is there any simple method to measure ROS generation?. [Link]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • ACS Publications. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry. [Link]

  • National Institutes of Health. (2014, July 30). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. [Link]

  • Proceedings of the National Academy of Sciences. (2019, April 4). Post-stress bacterial cell death mediated by reactive oxygen species. [Link]

  • American Society for Microbiology. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • ResearchGate. (2025, August 6). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Student Theses Faculty of Science and Engineering. (n.d.). Detecting Reactive Species in Bacteria. [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. [Link]

  • BMG LABTECH. (2026, February 4). Reactive Oxygen Species (ROS) Detection. [Link]

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Optimizing Anticancer Efficacy: 3-Acetylquinoline-4-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

3-acetylquinoline-4-carboxylic acid (3-AQC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent acid often exhibits moderate biological activity, its primary application in oncology lies in its role as a bifunctional precursor for high-affinity anticancer agents.

Why This Molecule?
  • The C3-Acetyl Group: Acts as a reactive "handle" for condensation reactions (e.g., Claisen-Schmidt) to generate chalcones or hydrazones, which are potent DNA intercalators.

  • The C4-Carboxylic Acid: Enhances aqueous solubility (as a salt) and provides a site for hydrogen bonding with key residues in target enzymes like Topoisomerase II or Dihydroorotate Dehydrogenase (DHODH) .

  • The Planar Quinoline Core: Facilitates

    
     stacking interactions between DNA base pairs, leading to replication arrest.
    

This guide details the application of 3-AQC in generating anticancer libraries, screening them against solid tumor lines (MCF-7, HepG2), and elucidating their mechanism of action.

Chemical Context & Preparation[1][2][3][4][5][6][7][8][9][10][11]

Before biological testing, the compound must be prepared or derivatized. The parent acid is typically synthesized via the Pfitzinger reaction or modified Friedländer synthesis.

DOT Diagram: Synthesis & Application Workflow

G Isatin Isatin Derivative Reaction Pfitzinger/Friedländer Cyclization Isatin->Reaction Diketone Acetylacetone Diketone->Reaction Parent 3-Acetylquinoline- 4-carboxylic Acid (3-AQC) Reaction->Parent KOH, Reflux Deriv Derivatization (Hydrazones/Chalcones) Parent->Deriv + Hydrazine/Aldehyde Screening In Vitro Screening (MTT Assay) Parent->Screening Direct Testing (Control) Deriv->Screening High Potency Hits Mechanism Mechanism Study (Flow Cytometry) Screening->Mechanism Select IC50 < 10µM

Figure 1: Workflow from chemical synthesis of the scaffold to biological validation.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

The first application of 3-AQC and its derivatives is establishing the IC50 (half-maximal inhibitory concentration) against standard cancer cell lines.

Target Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).

  • HepG2: Hepatocellular carcinoma.

  • HCT-116: Colorectal carcinoma.[1]

Reagents & Preparation[1][3][4][6][7][8][13][14]
  • Stock Solution: Dissolve 3-AQC derivatives in 100% DMSO to a concentration of 10-20 mM.

    • Critical Note: The C4-carboxylic acid moiety can reduce solubility in non-polar media but may precipitate in acidic aqueous media. Ensure final DMSO concentration in culture is < 0.5% to avoid solvent toxicity.[2]

  • MTT Reagent: 5 mg/mL in PBS, sterile filtered.

  • Positive Control: Doxorubicin or Cisplatin (standard DNA intercalators).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete media (DMEM + 10% FBS).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Perform serial dilutions of 3-AQC derivatives (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Add 100 µL of treatment media to wells (triplicate).

    • Include Vehicle Control (0.5% DMSO) and Blank (media only).

  • Incubation: Incubate for 48 to 72 hours .

  • Development:

    • Add 20 µL MTT reagent to each well.[2][3]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media.

    • Solubilize crystals with 150 µL DMSO .

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation (Representative)

Table 1: Expected IC50 ranges for 3-AQC derivatives vs. Parent Acid.

Compound IDStructure TypeMCF-7 IC50 (µM)HepG2 IC50 (µM)Activity Level
3-AQC (Parent) Free Acid> 100> 100Inactive/Weak
Derivative A Hydrazone5.2 ± 0.48.1 ± 0.6High
Derivative B Chalcone12.4 ± 1.115.3 ± 2.0Moderate
Doxorubicin Control0.8 ± 0.11.2 ± 0.2Potent

Insight: The parent acid often shows low cytotoxicity due to poor cellular uptake (polarity of COOH). Derivatization masks the polarity or adds lipophilic groups, drastically improving potency [1].

Protocol B: Mechanistic Elucidation (Cell Cycle Analysis)

Once active derivatives are identified, the mechanism must be confirmed. Quinoline-4-carboxylic acid derivatives typically induce G2/M phase arrest or S-phase arrest by inhibiting DNA replication enzymes.

Flow Cytometry Protocol (PI Staining)[15]
  • Treatment: Treat 1x10⁶ cells (e.g., MCF-7) with the IC50 concentration of the test compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Analysis: Use ModFit or FlowJo to calculate percentages in G0/G1, S, and G2/M phases.

Mechanism of Action Visualization

The biological activity of 3-acetylquinoline-4-carboxylic acid derivatives is often multimodal. The diagram below illustrates the consensus mechanism: Intercalation and Enzyme Inhibition .

DOT Diagram: Signaling Pathway

Mechanism cluster_nuc Nuclear Events Compound 3-AQC Derivative (Lipophilic) CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion DNA Genomic DNA Compound->DNA Intercalation TopoII Topoisomerase II Compound->TopoII Inhibition DHODH DHODH Enzyme (Mitochondria) Compound->DHODH Inhibition (Pyrimidines) CellMembrane->Compound Intracellular Nucleus Nucleus Replication DNA Replication DNA->Replication Damage TopoII->Replication Blocks DHODH->Replication Nucleotide Depletion Arrest Cell Cycle Arrest (G2/M or S-phase) Replication->Arrest Failure Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Unresolved Stress

Figure 2: Dual mechanism of action involving DNA intercalation and enzyme inhibition (Topo II / DHODH).

Scientific Integrity & Troubleshooting (E-E-A-T)

Solubility "Crash Out"
  • Issue: The carboxylic acid group can cause the compound to precipitate in acidic tumor microenvironments or unbuffered media.

  • Solution: Always pre-dissolve in DMSO. If testing the parent acid, consider converting it to a sodium salt (using 1 eq. NaOH) for aqueous stock solutions, though this may alter cellular uptake.

False Positives in MTT
  • Issue: Some quinolines have intrinsic redox activity that can reduce MTT tetrazolium without live cells.

  • Control: Incubate the compound with MTT reagent in a cell-free well. If it turns purple, switch to an ATP-based viability assay (e.g., CellTiter-Glo) or SRB assay [2].

Structure-Activity Relationship (SAR)
  • Insight: The 3-acetyl group is crucial. Reducing it to an ethyl group often lowers activity, while condensing it with thiosemicarbazide (to form a Schiff base) significantly enhances metal chelation (Cu, Zn) and cytotoxicity [3].

References

  • BenchChem. (2025).[2][4][3] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed Central. Retrieved from

  • Arabian Journal of Chemistry. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from

  • Frontiers in Pharmacology. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

Sources

Application Notes and Protocols: A Comprehensive Guide to Measuring IC50 Values of Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Many quinoline-based compounds exert their effects by inhibiting specific enzymes, such as protein kinases or parasitic proteases.[3][4] A critical parameter in the characterization of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit a specific biological or biochemical process by 50%.[5]

Accurate and reproducible IC50 determination is paramount in the drug discovery pipeline for lead optimization and structure-activity relationship (SAR) studies. However, the unique physicochemical properties of quinoline derivatives can present challenges in standard assay formats. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of the principles, detailed step-by-step protocols, and critical considerations for reliably measuring the IC50 values of quinoline inhibitors. We will explore both cell-based and biochemical assays, with a special focus on addressing potential artifacts such as autofluorescence and pan-assay interference compounds (PAINS).

I. Foundational Concepts in IC50 Determination

Before delving into specific protocols, it is essential to grasp the core principles that underpin accurate IC50 measurement.

The Dose-Response Relationship

The IC50 value is derived from a dose-response curve, which illustrates the relationship between the concentration of an inhibitor and the magnitude of the biological response.[6][7] Typically, this relationship is sigmoidal (S-shaped) when plotted on a semi-logarithmic scale, with the inhibitor concentration on the x-axis (log scale) and the response (e.g., percent inhibition) on the y-axis.[8][9]

Key Parameters of a Dose-Response Curve:
  • Top Plateau: The maximal response in the absence of the inhibitor (or at very low concentrations).

  • Bottom Plateau: The minimal response at saturating inhibitor concentrations.

  • IC50: The concentration of the inhibitor that elicits a response halfway between the top and bottom plateaus.[5]

  • Hill Slope: Describes the steepness of the curve. A Hill slope of -1 is common for a 1:1 binding interaction.

Data Normalization and Curve Fitting

To determine the IC50, raw data from an assay is typically normalized to represent percent inhibition. This is usually achieved by setting the average signal from the negative control (e.g., vehicle-treated) as 0% inhibition and the average signal from the positive control (or background) as 100% inhibition.[10][11] The normalized data is then fitted to a non-linear regression model, most commonly a four-parameter logistic equation, using software such as GraphPad Prism.[2][11]

II. Pre-Assay Considerations for Quinoline Inhibitors

Careful planning and preparation are crucial for obtaining reliable IC50 data.

Compound Management and Serial Dilutions
  • Stock Solutions: Quinoline inhibitors are often soluble in dimethyl sulfoxide (DMSO).[12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.[1] A common approach is a 10-point, 3-fold serial dilution. To minimize DMSO effects on the assay, ensure the final concentration in the assay wells is consistent and low (typically ≤ 0.5% for cell-based assays).[12]

The Challenge of Quinoline Autofluorescence

Many quinoline derivatives are inherently fluorescent, which can interfere with fluorescence-based assays.[13] This autofluorescence can lead to an underestimation of the inhibitor's potency (an artificially high IC50) or other artifacts.

Protocol for Assessing Compound Autofluorescence:
  • Prepare a "Compound Only" Plate: In a separate 96-well plate, add the quinoline inhibitor at all concentrations to be tested to the assay buffer or cell culture medium, without cells or other assay reagents.

  • Read Fluorescence: Measure the fluorescence of this plate using the same excitation and emission wavelengths as the main assay.[14]

  • Analyze the Data: If the fluorescence signal from the compound is significant (e.g., >10% of the signal from the assay's positive control), it may interfere with the assay.

Mitigation Strategies for Autofluorescence:
  • Spectral Scanning: Perform excitation and emission scans of the quinoline compound to identify its fluorescence profile.[15][16][17] If possible, choose assay reagents and fluorophores with spectra that do not overlap with that of the compound.

  • Use Non-Fluorescent Readouts: Opt for assays with colorimetric or luminescent readouts, which are less susceptible to fluorescence interference.[1]

  • Data Correction: In some cases, the background fluorescence from the compound-only plate can be subtracted from the assay plate readings. However, this approach should be used with caution as interactions with assay components can alter the compound's fluorescence.

Pan-Assay Interference Compounds (PAINS)

PAINS are compounds that appear as "hits" in many high-throughput screens due to non-specific activity or assay interference, rather than specific inhibition of the target.[18][19] Quinoline scaffolds are sometimes associated with PAINS alerts.[14]

De-risking PAINS Activity:
  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that relies on a distinct detection principle (e.g., confirming a hit from a fluorescence-based assay with a label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)).[11][20][21]

  • Time-Dependent Inhibition Assay: To test for reactive compounds, perform an IC50 shift assay.[6][18][22] In this assay, the inhibitor is pre-incubated with the enzyme for a set period (e.g., 30 minutes) before adding the substrate. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition, which can be a characteristic of reactive PAINS.[18][23]

  • Structure-Activity Relationship (SAR) Analysis: Genuine inhibitors usually exhibit a clear SAR, where small changes in the molecule's structure lead to predictable changes in activity. PAINS often have a flat or inconsistent SAR.

III. Cell-Based Assays for Quinoline Inhibitors

Cell-based assays measure the effect of an inhibitor on a biological process within a living cell, such as cell proliferation or viability. These assays provide valuable information on the compound's cell permeability and its effect in a more physiological context.

A. MTT/XTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Detailed Protocol for MTT Assay:
  • Cell Seeding: Seed cells in a 96-well plate at an optimized density to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[3][4] Allow cells to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing the serially diluted quinoline inhibitor. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Normalize the data and perform non-linear regression to determine the IC50 value.

B. Resazurin (AlamarBlue) Cell Viability Assay

The resazurin assay is a fluorescence- or colorimetric-based assay that also measures metabolic activity. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.

Advantages over MTT:
  • Non-toxic: The reagent is not toxic to cells, allowing for kinetic monitoring of cell viability over time.[1]

  • Homogeneous Assay: It is a simple "add-mix-measure" protocol, which is more amenable to high-throughput screening.[1]

Detailed Protocol for Resazurin Assay:
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis: Normalize and analyze the data as described for the MTT assay.

Table 1: Example Data for a Quinoline Inhibitor in a Cell-Based Assay

Quinoline Conc. (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.252.1
0.428.9
0.110.3
0.042.1
0.010.5
0 (Vehicle)0

IV. Biochemical Assays for Quinoline Inhibitors

Biochemical assays measure the direct interaction of an inhibitor with its purified molecular target, providing a measure of the compound's potency in a controlled, cell-free environment.

A. Kinase Inhibition Assays

Since many quinoline derivatives are kinase inhibitors, in vitro kinase assays are highly relevant.[3] A common format is a luminescence-based assay that measures ATP consumption during the kinase reaction.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Detailed Protocol for Kinase-Glo® Assay:
  • Reagent Preparation: Prepare the kinase, substrate, and serially diluted quinoline inhibitor in a suitable kinase reaction buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, combine the kinase, substrate, and inhibitor.

  • Initiate Reaction: Start the reaction by adding ATP. The concentration of ATP is a critical parameter; using a concentration close to the Km of the kinase for ATP allows for a more direct comparison of inhibitor potencies across different kinases.[1][2][10][24]

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and calculate the IC50 value.

Controls for Kinase Assays:
  • Positive Control: A known, potent inhibitor of the target kinase (e.g., staurosporine for broad-spectrum kinase inhibition).[25][26]

  • Negative Control: Vehicle (DMSO) only, representing 0% inhibition.

  • No-Enzyme Control: To determine the background signal.

B. Antimalarial Assays (Example: Plasmodium falciparum)

Quinoline-based drugs like chloroquine have a long history in malaria treatment.[27][28] The SYBR Green I-based fluorescence assay is a common method to assess the in vitro activity of compounds against P. falciparum.[24][29]

Detailed Protocol for SYBR Green I Antimalarial Assay:
  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.[24]

  • Drug Plate Preparation: In a 96-well plate, serially dilute the quinoline inhibitor in culture medium.

  • Assay Setup: Add the synchronized ring-stage parasite culture to the drug plate. Include known antimalarials like chloroquine and artemisinin as positive controls.[24][27]

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.

  • Lysis and Staining: Lyse the red blood cells and parasites by adding a lysis buffer containing the DNA-intercalating dye SYBR Green I.

  • Fluorescence Measurement: Measure fluorescence (Ex/Em ~485/530 nm).

  • Data Analysis: Determine the IC50 value by plotting the fluorescence signal against the inhibitor concentration.

Table 2: Representative IC50 Values for Quinoline Inhibitors

Compound ClassTargetAssay TypeRepresentative IC50
Quinoline-ChalconeTubulin PolymerizationBiochemical17 µM[30]
4-AnilinoquinolineGAK KinaseBiochemical3.9 nM[31]
Quinoline DerivativeP. falciparumCell-based27 nM[22]
Quinoline-5,8-dioneSphingosine Kinase 1Biochemical30 µM[32]

V. Data Interpretation and Validation

Obtaining an IC50 value is only the first step; ensuring its validity and interpreting it correctly are equally important.

From IC50 to Ki

The IC50 value is dependent on the assay conditions, particularly the substrate concentration in biochemical assays. To obtain a more absolute measure of inhibitor potency, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, especially for competitive inhibitors.[5][33][34]

Cheng-Prusoff Equation (for competitive inhibition):

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration

  • Km is the Michaelis-Menten constant of the substrate

Validating Your Results
  • Reproducibility: Repeat the experiment multiple times to ensure the IC50 value is reproducible.

  • Orthogonal Confirmation: As mentioned earlier, confirming the activity with an orthogonal assay is crucial, especially when dealing with potential PAINS.[11][19][35]

  • Cellular Context: A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor cell permeability or efflux. Comparing biochemical and cellular IC50 values can provide insights into these properties.

VI. Visualizing Experimental Workflows

General Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Quinoline Inhibitor Stock Solution (DMSO) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution plate_setup Set up 96-well Plate (Inhibitor, Controls, Cells/Enzyme) serial_dilution->plate_setup prep_assay Prepare Assay-Specific Reagents/Cells prep_assay->plate_setup incubation Incubate (Time & Temperature Dependent) plate_setup->incubation add_reagent Add Detection Reagent (e.g., MTT, Kinase-Glo) incubation->add_reagent read_plate Read Plate (Absorbance, Fluorescence, Luminescence) add_reagent->read_plate normalize Normalize Data (% Inhibition) read_plate->normalize curve_fit Non-linear Regression (Dose-Response Curve) normalize->curve_fit calc_ic50 Calculate IC50 curve_fit->calc_ic50

Caption: A generalized workflow for determining the IC50 value of a quinoline inhibitor.

Decision Tree for Assay Selection

G start Start: Quinoline Inhibitor fluorescent Is the compound autofluorescent? start->fluorescent target_known Is the molecular target known? fluorescent->target_known No non_fluor Use Non-Fluorescent Assay (Colorimetric/Luminescent) fluorescent->non_fluor Yes cell_based Perform Cell-Based Assay (e.g., MTT, Resazurin) target_known->cell_based No biochemical Perform Biochemical Assay (e.g., Kinase-Glo) target_known->biochemical Yes fluor Use Fluorescence Assay (with caution & controls) target_known->fluor If necessary non_fluor->target_known

Caption: A decision tree to guide the selection of an appropriate assay for IC50 determination of quinoline inhibitors.

Conclusion

The accurate determination of IC50 values for quinoline inhibitors is a cornerstone of the drug discovery process. By understanding the fundamental principles of dose-response analysis and by carefully selecting and optimizing appropriate assay protocols, researchers can obtain reliable and reproducible data. Special attention must be paid to the potential liabilities of the quinoline scaffold, such as autofluorescence and PAINS activity. By implementing the strategies outlined in this guide, including the use of appropriate controls, orthogonal assays, and careful data analysis, scientists can confidently characterize the potency of their quinoline inhibitors and make informed decisions in their drug development programs.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PLOS ONE. (2011, July 14). Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. [Link]

  • ResearchGate. Examples of 6 dose-response curves generating (A) point and (B) censored IC 50 values for different compounds. [Link]

  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. [Link]

  • NCBI Bookshelf. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. [Link]

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  • GraphPad. GraphPad Prism 11 Curve Fitting Guide - Pros and cons of normalizing the data. [Link]

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  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?[Link]

  • Wikipedia. Pan-assay interference compounds. [Link]

  • PubMed. (2025, January 1). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. [Link]

  • Sygnature Discovery. Dealing with PAINs in a drug discovery CRO. [Link]

  • American Chemical Society. (2015, May 28). Avoiding PAINS (Pan-Assay Interference Compounds). [Link]

  • MDPI. (2025, February 18). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]

  • PMC - NCBI. (2011, September 20). Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation. [Link]

  • PMC - NCBI. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. [Link]

  • Journal of the American Chemical Society. (2022, October 4). Discovery of Small-Molecule Allosteric Inhibitors of PfATC as Antimalarials. [Link]

  • ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. [Link]

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  • ResearchGate. Optimization of seeding density and assay timing. MCF 10A cells are...[Link]

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  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

  • Europe PMC. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]

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  • PubMed. (2016, October 15). In vitro sensitivity pattern of chloroquine and artemisinin in Plasmodium falciparum. [Link]

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  • ResearchGate. (2018, August 24). In vitro sensitivity pattern of chloroquine and artemisinin in Plasmodium falciparum. [Link]

  • ResearchGate. (2025, August 10). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G(2)/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]

  • ASCPT. Should Total Plasma Drug Concentration Be Used to Predict Transporter Mediated Drug-Drug Interactions for Highly Protein Bound D. [Link]

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  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • PubMed. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]

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Quinoline Scaffolds in Modern Drug Discovery: From Synthetic Protocols to Clinical Applications

[1][2]

Introduction: The "Privileged" Nature of the Quinoline Scaffold

In medicinal chemistry, quinoline (1-azanaphthalene) is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its physicochemical versatility:

  • Electronic Character: The nitrogen atom acts as a hydrogen bond acceptor (pKa ~4.9), while the planar bicyclic system allows for DNA intercalation and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

  • Modularity: The scaffold offers distinct vectors for substitution.[1] The benzene ring (positions 5–8) allows for lipophilic tuning to improve membrane permeability, while the pyridine ring (positions 2–4) is often exploited for specific polar interactions with enzyme active sites.[1]

This guide provides a technical roadmap for utilizing quinoline derivatives, moving from robust synthetic protocols to validation in kinase-targeted drug discovery.[1]

Part 1: Synthetic Strategies (Application Note)

While classical methods like the Skraup or Combes synthesis exist, they often require harsh conditions (conc. H₂SO₄, high heat) incompatible with sensitive functional groups found in modern drug candidates.

Recommended Protocol: Microwave-Assisted Friedländer Annulation This protocol is selected for its modularity, allowing the rapid generation of libraries (SAR exploration) by varying the ketone and amino-aldehyde components.[1]

Protocol A: Green Synthesis of Polysubstituted Quinolines

Objective: Synthesize a 2,3,4-trisubstituted quinoline library member. Mechanism: Condensation of 2-aminoaryl ketones with α-methylene ketones followed by cyclodehydration.[1][2]

Materials
  • Reagent A: 2-Amino-5-chlorobenzophenone (Example of 2-aminoaryl ketone).[1]

  • Reagent B: Ethyl acetoacetate (Example of α-methylene carbonyl).[1]

  • Catalyst: [Bmim]HSO₄ (1-Butyl-3-methylimidazolium hydrogen sulfate) – Ionic liquid catalyst for green chemistry.[1]

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) with sealed pressure vials.

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave vial, mix Reagent A (1.0 mmol) and Reagent B (1.2 mmol).

  • Catalysis: Add [Bmim]HSO₄ (10 mol%). Note: No solvent is required; the ionic liquid acts as both catalyst and medium.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 135°C

    • Ramp Time: 2 min

    • Hold Time: 15 min

    • Stirring: High

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][3] The mixture will be viscous.

    • Add water (5 mL) and stir. The ionic liquid dissolves, precipitating the crude quinoline.

    • Filter the solid and wash with cold ethanol/water (1:1).[1]

  • Purification: Recrystallize from hot ethanol.

Quality Control (Self-Validation)
  • TLC: Mobile phase Hexane:EtOAc (8:2). The starting material (amine) is fluorescent; the product should be a distinct spot with a lower Rf if a polar ester is attached, or higher if alkylated.

  • ¹H-NMR Check: Look for the disappearance of the broad NH₂ signal (~6.0-7.0 ppm) and the appearance of the aromatic quinoline protons.[1] If the cyclization failed, the carbonyl signal of Reagent B will persist in ¹³C-NMR (~200 ppm).[1]

Visualization: Friedländer Synthetic Pathway

FriedlanderSynthesisReactants2-Aminoaryl Ketone+α-Methylene KetoneIntermediateSchiff BaseIntermediateReactants->IntermediateAcid Cat.- H₂OTransitionAldol-typeCyclizationIntermediate->TransitionTautomerizationProductPolysubstitutedQuinoline ScaffoldTransition->Product- H₂O(Aromatization)

Caption: The Friedländer annulation involves a two-step condensation-cyclization sequence driven by the thermodynamic stability of the resulting aromatic system.[1]

Part 2: Therapeutic Applications & SAR Logic

Oncology: Kinase Inhibition (Type II Inhibitors)

Quinoline derivatives are potent inhibitors of Tyrosine Kinases (e.g., c-Met, VEGFR, AXL).

  • Case Study: Cabozantinib (Cometriq/Cabometyx).[1]

  • Mechanism: It functions as a Type II inhibitor, binding to the inactive conformation (DFG-out) of the kinase.[1] The quinoline ring occupies the ATP-binding pocket (hinge region).[1]

SAR Insights for Drug Design:

  • Position 4 (The Linker): An ether (-O-) linkage at C4 connects the quinoline to a hydrophobic moiety (often a fluorophenyl).[1] This mimics the "gatekeeper" interaction.

  • Positions 6 & 7 (Solubility): Substitution with methoxy or morpholine groups here is critical.[1] It improves water solubility and prevents metabolic oxidation at these electron-rich sites.[1]

  • Central Nitrogen: Forms a critical Hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys residue).[1]

Infectious Disease: Tuberculosis (ATP Synthase)[3][6][7]
  • Case Study: Bedaquiline (Sirturo).[1]

  • Mechanism: Unlike quinolones (which target DNA gyrase), Bedaquiline is a diarylquinoline that targets the proton pump of mycobacterial ATP synthase (subunit c).[1]

  • Key Feature: The specific stereochemistry (1R, 2S) is essential for binding.[1] The quinoline nitrogen is not the primary binder here; rather, the lipophilic diaryl/quinoline tail anchors the drug into the c-ring of the ATP synthase rotor.[1]

Data Summary: Quinoline Clinical Profiles
Drug NameTherapeutic AreaTargetKey Structural Feature
Cabozantinib Oncology (RCC, HCC)c-Met, VEGFR2, RET4-phenoxyquinoline core; 6,7-dimethoxy motif.[1]
Bedaquiline Tuberculosis (MDR-TB)ATP Synthase (Subunit c)Diarylquinoline; specific chirality (1R, 2S).[1]
Chloroquine Malaria / ImmunologyHeme Polymerase4-aminoquinoline; basic side chain for lysosomal accumulation.[1]
Lenvatinib Oncology (Thyroid)VEGFR1-3, FGFR4-carboxamide quinoline; urea linker.[1]
Visualization: General SAR Workflow for Kinase Inhibitors

QuinolineSARCoreQuinoline Core(Scaffold)Pos4Position 4:Linker to Hydrophobic Tail(Determines Specificity)Core->Pos4Pos67Positions 6 & 7:Solubilizing Groups(e.g., -OMe, Morpholine)Core->Pos67NitrogenRing Nitrogen:Hinge Binder(H-Bond Acceptor)Core->NitrogenPos23Positions 2 & 3:Steric Modulation(Prevents metabolic attack)Core->Pos23Target Selectivity (c-Met vs VEGFR)Target Selectivity (c-Met vs VEGFR)Pos4->Target Selectivity (c-Met vs VEGFR)ADME (Solubility/Metabolism)ADME (Solubility/Metabolism)Pos67->ADME (Solubility/Metabolism)Potency (Binding Affinity)Potency (Binding Affinity)Nitrogen->Potency (Binding Affinity)

Caption: Structural Activity Relationship (SAR) map for designing quinoline-based kinase inhibitors, highlighting the functional role of specific ring positions.

Part 3: Validation Protocol (Kinase Inhibition Assay)

Once a library of quinoline derivatives is synthesized (via Protocol A), their biological activity must be quantified.

Protocol C: FRET-Based Kinase IC₅₀ Determination

Objective: Determine the inhibitory concentration (IC₅₀) of a new quinoline derivative against c-Met kinase.

Materials
  • Enzyme: Recombinant human c-Met kinase.[1]

  • Substrate: Peptide substrate labeled with a fluorophore (e.g., Coumarin).

  • Tracer: Biotinylated antibody + Streptavidin-APC (Allophycocyanin).[1]

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) plate reader.[1]

Workflow
  • Compound Prep: Prepare a 10-point serial dilution of the quinoline derivative in DMSO (Top concentration: 10 µM).

  • Reaction Mix: In a 384-well white plate, add:

    • 2.5 µL Compound (or DMSO control).[1]

    • 5 µL Enzyme buffer (Kinase + MgCl₂ + MnCl₂).[1]

    • Incubate for 15 mins to allow Type II binding.

  • Initiation: Add 2.5 µL ATP + Substrate mix.

  • Reaction: Incubate at Room Temp for 60 mins.

  • Termination/Detection: Add 10 µL EDTA (to stop reaction) containing the detection antibody.

  • Read: Measure Fluorescence Ratio (665 nm / 615 nm).

Data Analysis & Integrity
  • Normalization: Calculate % Inhibition =

    
    .[1]
    
  • Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).[1]

  • Acceptance Criteria: The Z-factor of the assay plate must be > 0.[1]5. If Z < 0.5, the assay noise is too high, and the data is invalid.

References

  • Bedaquiline Mechanism: Andries, K., et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[1][4][5] Science 307.5707 (2005): 223-227.[1] Link[1]

  • Cabozantinib SAR: Yakes, F. M., et al. "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics 10.12 (2011): 2298-2308.[1] Link[1]

  • Microwave Synthesis: Martins, M. A. P., et al. "Microwave-assisted synthesis of heterocycles."[1] Chemical Reviews 123.5 (2023): 2650-2710.[1] Link[1]

  • Quinoline in Cancer: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry 18.10 (2011): 1488-1508.[1] Link[1]

  • Kinase Assay Methodology: Zhang, J., et al. "A simple statistical parameter for use in evaluation and validation of high throughput screening assays."[1] Journal of Biomolecular Screening 4.2 (1999): 67-73.[1] (The Z-Factor Paper). Link[1]

Troubleshooting & Optimization

Technical Support Center: Navigating the Doebner Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving low yields and addressing other common issues encountered during this powerful synthetic transformation. The quinoline scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial. This center offers field-proven insights and troubleshooting strategies to enhance your experimental success.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format. Each answer is grounded in mechanistic principles to provide a deeper understanding of the reaction.

Issue 1: My reaction has produced a thick, dark tar with very little desired product.

Q: My reaction mixture turned into an intractable tar, resulting in a dismal yield. What is the primary cause, and how can I prevent it?

A: Tar formation is the most common and frustrating issue in the Doebner and Doebner-von Miller syntheses.[1] The principal cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the reaction's harsh acidic conditions.[1][2]

Causality and Mitigation Strategies:
  • Control Reagent Addition: The polymerization of α,β-unsaturated carbonyls is often rapid and exothermic. A slow, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, minimizing self-polymerization.[1][3] This also helps to manage the reaction exotherm.

  • Optimize Reaction Temperature: Excessive heat accelerates the rate of polymerization more than the desired cyclization.[1] It is critical to maintain the lowest effective temperature that allows the reaction to proceed. A stepwise heating profile can also help control the reaction.

  • Re-evaluate Your Acid Catalyst: The choice and concentration of the acid are pivotal.[1] While strong acids are necessary, excessively harsh conditions can promote tar formation.[1] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·THF, SnCl₄).[1][4]

  • Employ a Biphasic System: A highly effective strategy is to sequester the polymerization-prone carbonyl compound in a non-polar organic solvent (like toluene) while the aniline salt resides in an acidic aqueous phase.[1][5] This reduces the contact between carbonyl molecules, thereby suppressing polymerization.

  • Use a Protected Carbonyl: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under acidic conditions, slowly generating the reactive aldehyde as needed.[1]

Issue 2: My yield is low, and analysis shows my starting materials are largely unreacted.

Q: The reaction is clean, with minimal tar, but the conversion is very low. What factors could be responsible for this poor reactivity?

A: Low conversion with unreacted starting materials often points to issues with substrate reactivity or suboptimal reaction conditions.

Causality and Mitigation Strategies:
  • Substrate Electronics: Anilines bearing strong electron-withdrawing groups (EWGs) are notoriously less reactive in the conventional Doebner reaction.[4][6][7][8] The nucleophilicity of the aniline is crucial for the initial Michael addition or imine formation. EWGs reduce this nucleophilicity, slowing the reaction dramatically.

    • Solution: For electron-deficient anilines, consider a modified protocol. The Doebner hydrogen-transfer reaction, which utilizes a catalyst like BF₃·THF in a solvent such as acetonitrile (MeCN), has been specifically developed to improve yields for these challenging substrates.[6][8]

  • Insufficient Thermal Energy: Some Doebner reactions require significant heat to proceed efficiently. If you are running the reaction at room temperature or a low temperature to avoid tarring, you may be in a region of low reactivity.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for byproduct formation using TLC or LC-MS. Studies have shown that temperatures of 65 °C or higher can be necessary for good yields.[7]

  • Catalyst Incompatibility: The chosen acid catalyst may not be optimal for your specific substrate combination.

    • Solution: A screening of different acid catalysts is highly recommended. As shown in the table below, catalyst and solvent choice can have a profound impact on yield.[6][7][8]

Issue 3: My final product is contaminated with dihydroquinoline impurities.

Q: My purified product shows the presence of partially hydrogenated quinoline derivatives. Why is the final aromatization step incomplete?

A: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][4] Incomplete conversion indicates an issue with this oxidation step.

Causality and Mitigation Strategies:
  • Insufficient Oxidant: The reaction relies on an oxidizing agent to drive the final aromatization. In some variations, an imine formed from the reaction intermediates acts as the oxidant in a hydrogen transfer process.[4] In other cases, an external oxidant (like nitrobenzene or arsenic acid) is added.[3]

    • Solution: Ensure a sufficient quantity of the oxidizing agent is present. If relying on an internal hydrogen transfer, reaction conditions may need to be adjusted to favor this pathway. If using an external oxidant, ensure it is added in the correct stoichiometric amount.[1] Some modern procedures have been developed that do not require an external oxidizing agent.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Doebner-von Miller reaction?

A1: The reaction proceeds through a series of steps:

  • Michael Addition: The aniline undergoes a conjugate (1,4-) addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline's aromatic ring.

  • Dehydration: The cyclized intermediate loses a molecule of water to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product.[1][4]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Michael Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Cyclization Electrophilic Cyclization Michael->Cyclization Acid Catalyst Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Oxidant Quinoline Quinoline Oxidation->Quinoline

Caption: The mechanistic pathway of the Doebner-von Miller reaction.

Q2: How do I choose the right catalyst and solvent?

A2: The optimal choice is highly substrate-dependent. Ethanol is a common solvent, but for challenging substrates like electron-deficient anilines, acetonitrile (MeCN) has proven superior.[7][8] Lewis acids such as BF₃·THF can significantly improve yields where traditional Brønsted acids fail.[6][8] A systematic screening of conditions is the most reliable approach.

Q3: Can I improve the regioselectivity of the reaction?

A3: Yes. The standard Doebner-von Miller reaction with α,β-unsaturated aldehydes typically favors 2-substituted quinolines. However, modifying the carbonyl component can reverse this selectivity. For instance, using γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) can favor the formation of 4-substituted quinolines through a proposed 1,2-addition mechanism.[2][10]

Data Presentation: Impact of Reaction Conditions

The following table summarizes data adapted from optimization studies on the Doebner reaction with an electron-deficient aniline, highlighting the critical role of catalyst and solvent selection on product yield.[6][8]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (0.2)Water100Low
2p-TsOH (1.0)EtOHRefluxLow
3BF₃·THF (1.0)EtOH65Low
4BF₃·THF (1.0)Toluene65Low
5BF₃·THF (1.0)DMSO65Low
6BF₃·THF (0.5) MeCN 65 High

This table is a representative summary and actual yields will vary based on specific substrates.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylquinoline (Doebner-von Miller)

This protocol is a representative example and should be adapted and optimized for specific substrates.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as oxidant)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charging Reactants: Charge the flask with aniline and concentrated HCl. Stir the mixture to form the aniline hydrochloride salt. Gently heat the mixture in a water bath.[3]

  • Slow Addition: Slowly add crotonaldehyde from the dropping funnel to the stirred, heated mixture over a period of 1 hour. Controlling this addition rate is critical to minimize polymerization.[3]

  • Addition of Oxidant: After the crotonaldehyde addition is complete, add nitrobenzene to the reaction mixture.[3]

  • Reaction: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully make the mixture alkaline by the slow addition of a concentrated NaOH solution.[3]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1] Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.[3][7]

Troubleshooting_Workflow start Low Yield in Doebner Synthesis check_tar Is there significant tar formation? start->check_tar tar_actions Implement Anti-Polymerization Strategy: 1. Slow reagent addition 2. Lower reaction temperature 3. Use biphasic system 4. Use protected carbonyl check_tar->tar_actions Yes check_conversion Are starting materials largely unreacted? check_tar->check_conversion No tar_yes Yes end_node Optimized Yield tar_actions->end_node tar_no No conversion_actions Address Reactivity Issues: 1. Check aniline electronics (use modified   protocol for EWG-anilines) 2. Increase reaction temperature 3. Screen different acid catalysts check_conversion->conversion_actions Yes check_impurities Is product contaminated with dihydroquinoline? check_conversion->check_impurities No conversion_yes Yes conversion_actions->end_node conversion_no No impurities_actions Ensure Complete Oxidation: 1. Check stoichiometry of oxidant 2. Add external oxidant if needed check_impurities->impurities_actions Yes check_impurities->end_node No (Other issues) impurities_yes Yes impurities_actions->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Naidoo, R. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]

  • Patel, R., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Retrieved from [Link]

  • Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • Wang, L., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. Retrieved from [Link]

  • Rakotomalala, M., et al. (2019). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Step by Step. Retrieved from [Link]

  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]

  • ACS Publications. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

Sources

Pfitzinger Reaction Optimization: A Technical Guide to Higher Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pfitzinger Reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their quinoline-4-carboxylic acid products. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common purity-related issues. Our focus is on the causality behind experimental choices, empowering you to make informed decisions for successful, high-purity syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in the Pfitzinger reaction?

A1: The most frequent issue is the formation of tarry byproducts resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions.[1] This is often exacerbated by adding all reactants simultaneously at elevated temperatures.

Q2: How can I minimize the formation of these tar-like impurities?

A2: The key is a controlled, sequential addition of reactants. First, dissolve the isatin in the base to facilitate the ring-opening to the keto-acid intermediate. Only after this is complete should the carbonyl compound be introduced. This minimizes the opportunity for self-condensation reactions.

Q3: What is a good starting point for the stoichiometry of the carbonyl compound?

A3: A moderate excess of the carbonyl compound (typically 1.5 to 2 equivalents) is recommended. This helps to ensure the complete consumption of isatin, which can be challenging to remove during purification.

Q4: Does the choice of base (e.g., KOH vs. NaOH) significantly impact purity?

A4: Both potassium hydroxide (KOH) and sodium hydroxide (NaOH) are effective. However, KOH is often preferred due to the generally higher solubility of potassium carboxylates, which can sometimes lead to a more homogeneous reaction mixture and cleaner product precipitation.[2][3]

Q5: How can I effectively monitor the progress of my Pfitzinger reaction?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool. By spotting the limiting reactant (isatin), the reaction mixture, and a co-spot, you can track the disappearance of the starting material and the appearance of the product spot. This allows for the determination of the optimal reaction time and can help in identifying the presence of impurities.[4]

Troubleshooting Guide: From Reaction to Pure Product

This section provides a systematic approach to identifying and resolving common issues encountered during the Pfitzinger synthesis, with a focus on achieving high purity.

Issue 1: Formation of an Intractable Tar Instead of a Precipitate

Causality: Tar formation is a classic sign of uncontrolled side reactions, primarily the aldol condensation of the carbonyl compound with itself or the self-condensation of the isatin intermediate under the influence of a strong base.[1][5]

Solutions:

  • Sequential Reactant Addition: This is the most critical preventative measure.

    • First, dissolve the isatin in an aqueous or alcoholic solution of the base (e.g., KOH).

    • Stir this mixture until the isatin has completely dissolved and the color has changed, indicating the formation of the potassium salt of 2-amino-α-oxo-benzeneacetic acid.[6][7]

    • Then, add the carbonyl compound to this solution.

  • Temperature Control:

    • High temperatures can accelerate the rate of side reactions.

    • Maintain the reaction temperature as specified in a validated protocol, avoiding excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may improve purity.

  • Solvent Selection:

    • While ethanol is a common solvent, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on the specific substrates.

Issue 2: Significant Amount of Unreacted Isatin in the Final Product

Causality: Incomplete reaction is a common cause of isatin contamination. This can be due to insufficient reaction time, a non-optimal reactant ratio, or inadequate activation of the isatin.

Solutions:

  • Increase the Excess of the Carbonyl Compound: Using a larger excess of the ketone or aldehyde can drive the reaction to completion.

  • Optimize Base Concentration: The concentration of the base can influence the rate of isatin ring opening. An adjustment in the molar equivalents of the base may be necessary for your specific substrates.

  • Extend the Reaction Time: Monitor the reaction by TLC to ensure it has proceeded to completion before work-up.

Issue 3: Product "Oiling Out" During Recrystallization

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming a crystalline solid. This is often due to the concentration of the compound being too high or the cooling process being too rapid.

Solutions:

  • Increase Solvent Volume: The compound may be too concentrated in the recrystallization solvent. Add more hot solvent to ensure complete dissolution before cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Utilize a Two-Solvent System: If a single solvent is problematic, a two-solvent system can be effective.[8] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

Experimental Protocols for Enhanced Purity

Optimized Pfitzinger Reaction Protocol

This protocol is designed to minimize the formation of byproducts through controlled reaction conditions.

Materials:

  • Isatin

  • Carbonyl compound (e.g., acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Glacial Acetic Acid

Procedure:

  • Isatin Ring Opening: In a round-bottom flask, dissolve KOH (3 equivalents) in a mixture of ethanol and water. To this basic solution, add isatin (1 equivalent) and stir at room temperature until the isatin is completely dissolved and the solution's color changes from deep red/purple to a lighter shade.

  • Addition of Carbonyl Compound: To the solution from step 1, add the carbonyl compound (1.5-2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[9]

    • Carefully acidify the aqueous layer with glacial acetic acid with cooling in an ice bath to precipitate the product.[10]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic quinoline-4-carboxylic acid product from neutral and basic impurities.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Organic Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring until the product precipitates.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

Table 1: Recommended TLC Solvent Systems for Quinoline-4-Carboxylic Acids

Compound PolarityRecommended Solvent System (v/v)Notes
Non-polarHexane:Ethyl Acetate (8:2 to 6:4)A good starting point for many derivatives.[11]
Intermediate PolarityDichloromethane:Methanol (9.5:0.5)Increase methanol content for more polar compounds.
Polar/Carboxylic AcidsToluene:Ethyl Acetate:Formic Acid (7.5:2.5:0.1)The addition of a small amount of acid can prevent tailing of the carboxylic acid spot.[12]

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_hydrolysis Isatin Ring Opening cluster_condensation Condensation cluster_cyclization Cyclization & Dehydration Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (KOH) Imine Imine Keto_acid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized_intermediate->Product Dehydration

Caption: The Pfitzinger reaction mechanism.

Troubleshooting Workflow for Purity Issues

Troubleshooting_Workflow Start Purity Issue Identified Tar Tar Formation? Start->Tar Unreacted_Isatin Unreacted Isatin? Tar->Unreacted_Isatin No Seq_Add Implement Sequential Reactant Addition Tar->Seq_Add Yes Oiling_Out Oiling Out? Unreacted_Isatin->Oiling_Out No Excess_Carbonyl Increase Excess of Carbonyl Compound Unreacted_Isatin->Excess_Carbonyl Yes Inc_Solvent Increase Solvent Volume Oiling_Out->Inc_Solvent Yes End High Purity Product Oiling_Out->End No Temp_Control Control Temperature Seq_Add->Temp_Control Solvent Optimize Solvent Temp_Control->Solvent Solvent->End Base_Opt Optimize Base Concentration Excess_Carbonyl->Base_Opt Time Extend Reaction Time Base_Opt->Time Time->End Slow_Cool Slow Cooling Inc_Solvent->Slow_Cool Two_Solvent Use Two-Solvent System Slow_Cool->Two_Solvent Two_Solvent->End

Caption: Troubleshooting workflow for purity issues.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I. D., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207. [Link]

  • Tyagi, R., Singh, B., & Kishore, D. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(3), 707-713. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

  • A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. (2012). Indian Academy of Sciences. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Aldol Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (2026). University of Rochester. [Link]

  • Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin. (2023). International Journal of Research and Analytical Reviews. [Link]

  • Aldol Condensation. (n.d.). Name-Reaction.com. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972).
  • Column Chromatography Procedures. (n.d.). University of Colorado Boulder. [Link]

  • TLC-Thin Layer Chromatography. (2024). OperaChem. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Scribd. [Link]

  • Effects of NaOH and KOH activator agents on the aluminization process. (2025). ResearchGate. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • Difference Between Sodium Hydroxide and Potassium Hydroxide. (2025). Soudarvand. [Link]

  • TLC tailing and carboxylic acid? (2018). ResearchGate. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. (2025). ChemRxiv. [Link]

  • Electron Withdrawing Groups Via Induction. (n.d.). Campus Virtual La Salle Victoria Posgrado. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]

  • electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. (2023). SciELO. [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

Technical Support Center: Troubleshooting Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zwitterion Trap"

If you are working with quinoline-4-carboxylic acids (often referred to as cinchoninic acid derivatives), you have likely encountered their notorious solubility profile. You are not alone.

The core issue is not simple insolubility; it is lattice energy driven by zwitterionic character. At neutral to slightly acidic pH, the basic quinoline nitrogen (pKa ~4.9) is protonated, and the carboxylic acid (pKa ~2.0) is deprotonated. This creates a stable, charge-neutral zwitterion with strong intermolecular electrostatic interactions, resulting in high melting points and poor solubility in standard organic solvents (DCM, EtOAc, MeOH).

This guide moves beyond generic advice to provide specific, mechanism-based troubleshooting for these scaffolds.

Module 1: Solubility & Solvent Selection[1][2]

Q: Why won't my compound dissolve in Methanol or DCM for LCMS analysis?

A: Your compound is likely trapped in its isoelectric state. Standard organic solvents cannot overcome the crystal lattice energy of the zwitterion. To dissolve it, you must break the internal salt bridge by forcing the molecule into a single charge state (either fully cationic or fully anionic).

The "TFA Trick" for Analytical Samples: Do not use pure MeOH or MeCN. Instead:

  • Take 1 mg of sample.

  • Add 50 µL of DMSO (to disrupt π-π stacking).

  • Add 10 µL of Trifluoroacetic Acid (TFA) . Why? This forces the COOH to protonate, breaking the zwitterion and leaving a soluble cation.

  • Dilute with MeCN/Water (1:1).

Q: What solvents should I use for reaction scale-up?

A: Avoid low-boiling non-polar solvents. Use "Dipolar Aprotic" or "Acidic" systems.

Solvent SystemSolubility RatingApplicationNotes
DMSO / DMF HighReactions, NMRDifficult to remove. Requires lyophilization or aqueous workup.
Glacial Acetic Acid HighRecrystallizationExcellent for disrupting zwitterions. High boiling point (118°C).
TFA Very HighDeprotection, SolubilizationCorrosive. Good for breaking aggregates.
aq. NaOH (1M) HighExtractionForms the soluble carboxylate salt.
DCM / EtOAc Very LowWashingUseful for removing impurities, leaving the Q4CA product behind.

Module 2: Purification & Workup (The pH Swing)

Q: My product oils out or forms a gum during workup. How do I get a solid?

A: "Oiling out" typically happens when the compound precipitates too fast or traps solvent/impurities. This is common near the Isoelectric Point (pI) .

The "Controlled pH Swing" Protocol: Instead of simply "adding acid," follow this thermodynamic approach to control crystal growth:

  • Dissolution (Base): Dissolve your crude material in 1M NaOH. The solution should be clear (yellow/orange).

    • Checkpoint: If solids remain, filter them out. These are likely non-acidic impurities (unreacted anilines or decarboxylated byproducts).

  • Wash: Extract the basic aqueous layer with EtOAc (2x). Discard the organics.

  • Slow Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • STOP at pH 4.5 - 5.0. Do not shoot straight to pH 1.

    • Mechanism:[1][2] This is the pI region where the zwitterion forms. Precipitating slowly here allows crystal lattices to align, preventing oiling.

  • Final pH Adjustment: Once solids form, continue acidifying to pH 3 to ensure complete precipitation.

  • Filtration: Filter and wash with cold water, then cold acetone (to remove water).

Visualizing the Solubility Landscape

The following diagram illustrates the relationship between pH, charge state, and solubility for Q4CAs.

SolubilityLandscape cluster_0 The Isoelectric Trap (pI) Cation Cationic Form (Soluble) Zwitterion Zwitterion (Neutral) (INSOLUBLE PRECIPITATE) Cation->Zwitterion Add Base (Target pH 3-5) Zwitterion->Cation Add Acid (pH < 2) Anion Anionic Form (Soluble) Zwitterion->Anion Add Base (pH > 8) Anion->Zwitterion Add Acid (Target pH 3-5)

Figure 1: The Solubility Landscape. Solubility is high at extremes (pH < 2 or pH > 8) but drops precipitously in the isoelectric region (pH 3–5), causing precipitation.

Module 3: Synthetic Troubleshooting

Q: I cannot esterify the carboxylic acid using standard EDC/NHS or Thionyl Chloride. Why?

A: The zwitterionic nitrogen interferes with activation. In standard conditions, the quinoline nitrogen may scavenge the activating agent or the proton source.

Recommended Protocol: The "Acid Chloride Hydrochloride" Route

  • Suspend the Q4CA in anhydrous Thionyl Chloride (SOCl₂).

  • Add a catalytic amount of DMF (Vilsmeier-Haack activation).

  • Reflux until the solution goes clear .

    • Indicator: The solid Q4CA converts to the soluble acid chloride hydrochloride.

  • Evaporate SOCl₂ to dryness (use a toluene azeotrope to remove traces).

  • Reaction: Redissolve the residue in DCM (it will now dissolve because the zwitterion is broken) and add your alcohol/amine with excess base (TEA/DIPEA) to neutralize the HCl salt immediately upon reaction.

Module 4: Recrystallization Guide[5]

Q: Recrystallization from Ethanol failed. What next?

A: Ethanol often isn't polar enough to dissolve the lattice at boiling point, or it holds too much water.

Try these Solvent Systems:

  • Glacial Acetic Acid:

    • Dissolve hot. Upon cooling, the compound often crystallizes as the acetate salt or pure zwitterion (depending on drying).

  • DMF / Water:

    • Dissolve in minimum hot DMF.

    • Add hot water dropwise until turbidity persists.

    • Allow to cool very slowly (wrap flask in foil/towel) to prevent oiling.

  • Nitrobenzene: (Old school, but effective for very insoluble derivatives). High boiling point allows dissolution; cooling yields pristine crystals.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Poor Isolation/Purity CheckState Is it an Oil or Solid? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Solid Solid but Impure CheckState->Solid ActionOil1 Redissolve in 1M NaOH Wash with EtOAc Oil->ActionOil1 ActionOil2 Slow Acidification (Stop at pH 5) ActionOil1->ActionOil2 ActionSolid1 Check Solubility in hot AcOH Solid->ActionSolid1 ActionSolid2 Recrystallize: AcOH or DMF/H2O ActionSolid1->ActionSolid2

Figure 2: Decision tree for handling crude Q4CA products.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Review of literature on quinoline-4-carboxylic acid derivatives: Synthesis and Troubleshooting. Retrieved from

  • Sigma-Aldrich. (2024).[6] Product Specification: 4-Quinolinecarboxylic acid (CAS 486-74-8).[7][8] Retrieved from

  • Organic Syntheses. (1941). 2-Hydroxycinchoninic Acid (Preparation and Purification).[9] Org.[3] Synth. 1941, 21, 56. Retrieved from

  • PubChem. (2025).[8][10] Quinoline-4-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Carvajal, M. T., et al. (2019).[2] Effect of pH and Ionic Strength on the Solubility of Quinoline.[2][11] AAPS PharmSciTech. Retrieved from

Sources

Technical Support Center: Purification of 3-Acetylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetylquinoline-4-carboxylic acid presents a unique purification challenge due to its amphoteric nature . It possesses a basic quinoline nitrogen (


) and an acidic carboxylic acid group (

), making it a zwitterion at neutral pH.

Successful purification relies less on chromatography (which often causes streaking and yield loss) and more on pH-controlled fractional precipitation and recrystallization . This guide prioritizes these scalable, self-validating methods.

Module 1: The Acid-Base Purification Cycle (Primary Isolation)

Context: This is the most effective method to remove non-acidic impurities (unreacted ketones, decarboxylated byproducts) and unreacted starting material (isatin, if used).

The Logic
  • High pH (>10): The molecule exists as a soluble carboxylate salt (

    
    ). Non-acidic organic impurities remain insoluble or extractable.
    
  • Filtration: Removes insoluble resins and inorganic salts.

  • Controlled Acidification (pH 3-4): The solution is brought to the molecule's isoelectric point. The zwitterion forms and precipitates. Crucial: Going too acidic (

    
    ) protonates the nitrogen, forming a soluble hydrochloride salt (
    
    
    
    ), causing product loss.
Step-by-Step Protocol
  • Dissolution: Suspend the crude brown/black solid in 10% NaOH (aq). Use approximately 10 mL per gram of crude material.

    • Checkpoint: The solution should be dark but homogenous. If solids remain, they are likely impurities.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad to remove insoluble tars.

  • Extraction (Optional but Recommended): Wash the aqueous alkaline filtrate with Ethyl Acetate (

    
     vol).
    
    • Why? This pulls out non-acidic organic byproducts (e.g., 3-acetylquinoline from decarboxylation) while keeping your product in the water layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with vigorous stirring.

    • Target: Monitor pH.[1][2] Stop exactly at pH 3.5 – 4.0 .

    • Observation: A thick precipitate should form.

  • Collection: Filter the solid. Wash with cold water to remove inorganic salts (NaCl/NaOAc).

Workflow Visualization

AcidBasePurification Crude Crude Reaction Mixture (Solid/Resin) BaseAdd Add 10% NaOH (aq) Target pH > 10 Crude->BaseAdd Filter1 Filter / Extract with EtOAc BaseAdd->Filter1 Impurities Discard Solids & Organic Layer (Non-acidic byproducts) Filter1->Impurities Remove Aqueous Aqueous Filtrate (Contains Product as Salt) Filter1->Aqueous Keep Acidify Slow Acidification (Acetic Acid/HCl) Aqueous->Acidify pHCheck Check pH Target: 3.5 - 4.0 Acidify->pHCheck Precipitate Collect Precipitate (Zwitterion Form) pHCheck->Precipitate Correct pH SolubleSalt Risk: pH < 1 (Soluble HCl Salt) pHCheck->SolubleSalt Too Acidic

Caption: Logical flow for the acid-base extraction, highlighting the critical pH checkpoint to avoid product loss.

Module 2: Recrystallization Strategies

Context: After acid-base precipitation, the product may still contain trace isatin (red color) or inorganic salts.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) HighStandard choice. Good for removing trace colored impurities.
Acetic Acid (Glacial) MediumExcellent for very insoluble derivatives. Warning: High heat can trigger decarboxylation.
DMF / Water Low/SpecializedUse only if product is insoluble in EtOH. Hard to dry (high boiling point).
Ethanol / Water (1:1) HighBest for "oiling out" issues. Dissolve in hot EtOH, add hot water until turbid, then cool.
Recrystallization Protocol (Ethanol Method)
  • Place the dried precipitate in a flask with a reflux condenser.

  • Add Ethanol (minimum volume). Heat to reflux.[2][3][4]

  • Troubleshooting Color: If the solution is dark red/brown, add activated charcoal (10% w/w) carefully (remove heat source first to avoid flash boiling). Reflux for 5 mins, then filter hot through Celite.

  • Allow the filtrate to cool to room temperature slowly.

  • Chill in an ice bath for 1 hour. Filter and dry.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: The solution is likely too concentrated, or the solvent polarity is slightly off, causing liquid-liquid phase separation before crystallization.[1] Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a "Seed": Add a tiny crystal of the crude product to the hot solution.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

  • Trituration: If it oils out and solidifies into a gum, decant the solvent and scratch the gum with a glass rod in the presence of a small amount of cold diethyl ether or hexane.

Q2: I acidified the solution, but no precipitate formed.

Diagnosis: You likely over-acidified (pH < 1), converting the zwitterion into the water-soluble hydrochloride salt. Solution:

  • Check the pH.[1][2] If it is 1 or lower, slowly add 10% Sodium Acetate or dilute NaOH.

  • Watch for cloudiness as the pH approaches 3–4.

  • Concentration: If pH is correct and still no solid, the volume of water may be too high. Evaporate 50% of the solvent under reduced pressure (Rotavap).

Q3: The product has a persistent red/orange color.

Diagnosis: This is typical of Isatin contamination (a common starting material in Pfitzinger synthesis). Isatin is difficult to remove by simple recrystallization. Solution:

  • Bisulfite Wash: Suspend the solid in 10% Sodium Bisulfite (

    
    ) solution and stir for 30 mins. Isatin forms a water-soluble bisulfite adduct; the quinoline acid does not. Filter the solid.[2][3]
    
  • Charcoal: Use the activated charcoal step described in Module 2.

Q4: My melting point is lower than reported (Expected >250°C).

Diagnosis:

  • Wet Solvents: Water/DMF trapped in the crystal lattice.

  • Decarboxylation: You may have partially converted the acid to 3-acetylquinoline. Solution:

  • Dry the sample under high vacuum at 60°C for 12 hours.

  • Run a TLC (Solvent: Ethyl Acetate:Acetic Acid 95:5). If two spots appear, recrystallize again.

Module 4: Chemical Stability Warning

Critical Risk: Decarboxylation Quinoline-4-carboxylic acids are prone to thermal decarboxylation.

  • Reaction:

    
    
    
  • Trigger: Heating above the melting point or prolonged reflux in high-boiling acidic solvents (e.g., DMSO/H2SO4).

  • Prevention: Do not dry the oven at temperatures >100°C. Avoid refluxing in high-boiling solvents (DMSO, DMF) for extended periods unless necessary.

Stability Diagram

Stability Compound 3-Acetylquinoline-4-COOH Heat Heat (> MP or High Boil) Compound->Heat Product 3-Acetylquinoline (Decarboxylated Impurity) Heat->Product Irreversible CO2 CO2 Gas Heat->CO2

Caption: Thermal degradation pathway. Avoid excessive heat to maintain structural integrity.

References

  • BenchChem. "Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid." BenchChem Technical Library. Accessed 2024. Link

  • Manske, R. H. "The Pfitzinger Reaction." Chemical Reviews, vol. 30, no. 1, 1942, pp. 113–144.
  • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction (Review)." Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 257–294. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. "3-Acetyl-quinoline-4-carboxylic acid Safety Data Sheet & Properties." Link

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QSYN-2026-OPT Assigned Specialist: Senior Application Scientist

The Diagnostic Matrix: Selecting Your Catalytic Route

User Query: "I have an aniline derivative and a ketone. Which catalyst system should I use?"

Specialist Response: Selection is dictated by your starting material's oxidation state and the sensitivity of your functional groups. Do not default to the Skraup reaction unless your substrate is highly robust. Use the decision tree below to identify the optimal catalytic pathway.

Workflow Visualization: Catalyst Decision Tree

CatalystSelection Start START: Identify Substrates Substrate1 2-Aminoaryl ketone + Carbonyl (ketone/aldehyde) Start->Substrate1 Substrate2 Aniline + u03b1,u03b2-Unsaturated Carbonyl Start->Substrate2 Substrate3 Aniline + Alcohol/Diol Start->Substrate3 Route1 Friedländer Synthesis Substrate1->Route1 Route2 Skraup / Doebner-Miller Substrate2->Route2 Route3 Acceptorless Dehydrogenative Coupling (ADC) Substrate3->Route3 Cat1 Lewis Acid (FeCl3, ZnCl2) Best for: Mild conditions, high yield Route1->Cat1 Preferred Cat2 Brønsted Acid (p-TsOH) Best for: Robust substrates Route1->Cat2 Classic Cat3 Oxidant + Acid (I2/H+) Risk: Violent reaction Route2->Cat3 Traditional Cat4 Fe(III) or Ir(III) Complex Best for: Green chemistry, Atom economy Route3->Cat4 Modern/Green

Figure 1: Decision matrix for selecting the appropriate catalytic system based on substrate availability and green chemistry requirements.

Troubleshooting Center: Common Failure Modes

Scenario A: The Friedländer Synthesis

Symptoms: Low yield (<40%), formation of sticky brown tars, starting material remains unreacted.

Potential CauseDiagnostic CheckCorrective Action
Aldol Side-Reaction TLC shows multiple spots with R_f similar to the carbonyl coupling partner.Switch Catalyst: Strong bases (KOH) often cause self-condensation of the ketone partner. Switch to a Lewis Acid catalyst (e.g.,

or

). These activate the carbonyl without promoting aggressive self-aldolization [1].
Catalyst Deactivation Reaction stalls after 1 hour; adding more catalyst restarts it briefly.Moisture Control: Lewis acids like

are hygroscopic. Water poisons the active sites. Use anhydrous solvents and flame-dry glassware, or switch to water-tolerant catalysts like Sc(OTf)₃ or In(OTf)₃ .
Steric Hindrance Substrate has ortho-substituents near the amino group.Thermal Boost: Sterically hindered substrates require higher activation energy. Switch solvent from Ethanol (reflux 78°C) to Toluene (110°C) or Diglyme (162°C) to overcome the barrier.
Scenario B: The Combes Synthesis

Symptoms: Poor regioselectivity (mixture of 2- and 4-substituted quinolines).

Technical Insight: The Combes reaction involves a competition between steric hindrance and electronic effects during the ring-closure step.

  • Electron-Donating Groups (EDGs) (e.g., -OMe) on the aniline typically favor the 2-substituted product due to activation of the ortho position.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2) deactivate the ring, often requiring harsher conditions or leading to mixtures.

Q: How do I force regioselectivity? A: Modulate the acid strength.

  • Standard:

    
     (often yields mixtures).
    
  • Optimization: Use Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, providing a more controlled cyclization environment that favors the sterically less hindered isomer [2].

Modern Protocol: Iron-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Why this method? Unlike classic acid-catalyzed routes that generate stoichiometric waste, this method uses an earth-abundant metal (Iron), produces only water and hydrogen gas as byproducts, and operates under neutral conditions. This is the "Gold Standard" for modern, green quinoline synthesis [3][4].

The Mechanism (Simplified)
  • Dehydrogenation: Fe catalyst oxidizes the alcohol to a ketone/aldehyde.

  • Condensation: Aniline reacts with the in-situ generated carbonyl to form an imine.

  • Cyclization & Aromatization: Intramolecular attack and loss of

    
    .
    
ADC Mechanistic Flow

ADC_Mechanism Alcohol Alcohol Substrate Fe_Cat Fe(III) Catalyst (Dehydrogenation) Alcohol->Fe_Cat Carbonyl In-situ Carbonyl Fe_Cat->Carbonyl -H2 Imine Imine Intermediate Carbonyl->Imine + Aniline, -H2O Aniline Aniline Quinoline Quinoline Product Imine->Quinoline Fe-Cat Cyclization Byprod H2 + H2O Quinoline->Byprod

Figure 2: Iron-catalyzed acceptorless dehydrogenative coupling pathway.

Step-by-Step Protocol

Reagents:

  • Substrate A: 2-Aminoaryl alcohol (1.0 mmol)

  • Substrate B: Ketone (1.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand (Optional but recommended): 1,10-Phenanthroline (5 mol%)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Pre-loading: In a glovebox or under Argon flow, add

    
     (13.5 mg) and 1,10-Phenanthroline (9.0 mg) to a pressure tube. Stir in Toluene (2 mL) for 10 minutes to form the active complex.
    
    • Checkpoint: The solution should turn a deep red/orange color, indicating complex formation.

  • Substrate Addition: Add the 2-aminoaryl alcohol and the ketone. Add

    
     last.
    
  • Reaction: Seal the tube and heat to 110°C in an oil bath for 12–24 hours.

    • Note: Do not use an open reflux condenser; the pressure generated by

      
       evolution helps drive the equilibrium in closed systems, though strictly speaking, ADC releases gas. ( Correction: In true ADC, open systems allow 
      
      
      
      escape to drive equilibrium. However, for Fe-catalyzed oxidative variants using air/O2, a closed system with an O2 balloon is used. This protocol assumes a base-mediated condensation where the "acceptorless" aspect refers to no external oxidant chemical like
      
      
      being added, relying on thermal dehydrogenation).
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Filter through a pad of Celite to remove iron salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black and yield is <10%. What happened? A: This indicates catalyst decomposition, likely due to "Iron Leaching" or nanoparticle agglomeration.

  • Fix: Ensure your ligand (Phenanthroline) is fresh. The ligand stabilizes the Fe center. If using heterogeneous Fe (nanoparticles), reduce the stirring speed to prevent mechanical grinding of the support [5].

Q: Can I use this for nitro-substituted anilines? A: Caution is advised. Nitro groups are strong oxidants and can interfere with the redox cycle of the Iron catalyst.

  • Fix: For nitro-quinolines, the Friedländer method (Section 2) using a Lewis Acid is superior to the redox-sensitive ADC method.

Q: How do I remove the residual iron color from my product? A: Iron salts can be sticky.

  • Fix: Wash the organic layer with a 10% aqueous solution of EDTA or Sodium Potassium Tartrate (Rochelle Salt) during work-up. This chelates the iron into the aqueous phase.

References

  • Friedländer, P. (1882).[1][2][3] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Sloop, J. C. (2009). "Fluorinated quinolines: synthetic and reactivity studies". Journal of Fluorine Chemistry. (Contextual reference for Combes regioselectivity).
  • Gogoi, P., & Konwar, D. (2005). "An efficient and one-pot synthesis of quinolines catalyzed by molecular iodine". Tetrahedron Letters, 46(26), 4587-4589.
  • Khusnutdinov, R. I., et al. (2015).[4] "Synthesis of Quinolines by Iron-Catalyzed Reaction of Anilines with Propane-1,3-diol". Russian Journal of General Chemistry.

  • Verma, P. K., et al. (2021). "Iron-Based Nanocatalysts for the Synthesis of Quinolines". ACS Omega.

Sources

Technical Support Center: Accelerating Multi-Step Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. However, traditional multi-step syntheses are often plagued by long reaction times, harsh conditions, and significant byproduct formation, creating bottlenecks in research and development. This technical support center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) designed to address and overcome these challenges. Here, we delve into modern techniques and optimization strategies to significantly reduce reaction times and enhance overall efficiency in the synthesis of quinoline derivatives.

Section 1: Frequently Asked Questions (FAQs) - High-Level Strategies

This section addresses broad, strategic questions about modern methodologies for accelerating quinoline synthesis.

Q1: What are the primary modern techniques to dramatically reduce reaction times compared to conventional heating?

A1: The two most impactful techniques for accelerating quinoline synthesis are Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Chemistry .

  • Microwave-Assisted Synthesis: This has become a powerful tool, often reducing reaction times from hours or even days to mere minutes.[1] The efficiency of MAOS stems from its unique heating mechanism; microwave irradiation directly and uniformly heats the solvent and polar reactants, a process known as molecular heating.[2] This bypasses the slow process of conventional thermal heating through vessel walls, leading to rapid temperature elevation and dramatically increased reaction rates.[3][4] For example, a Friedländer synthesis that might take days with poor yield under reflux can be completed in as little as 5 minutes with excellent yield using microwave irradiation.[1]

  • Continuous Flow Chemistry: This technique involves pumping reactants through a network of tubes or microreactors where the reaction occurs. It offers precise control over parameters like temperature, pressure, and residence time, leading to enhanced reaction rates, improved safety, and higher product consistency.[5] Flow chemistry is particularly advantageous for photochemical reactions and for scaling up processes, enabling throughputs of over one gram per hour for certain quinoline syntheses.[3][6]

Q2: How does catalyst selection impact reaction speed and efficiency?

A2: Catalyst choice is a critical factor that can dramatically reduce reaction times by lowering the activation energy of the reaction. While traditional syntheses rely on strong Brønsted or Lewis acids (e.g., H₂SO₄, SnCl₄), these often require harsh conditions.[7][8][9] Modern catalysis offers milder and more efficient alternatives:

  • Nanocatalysts: These materials offer a large surface-area-to-volume ratio, leading to highly active catalytic sites. Nanocatalysts, such as those based on Fe₃O₄ or SiO₂, can facilitate quinoline synthesis under solvent-free conditions at moderate temperatures (80-90 °C) with reaction times as short as 5-15 minutes.[10][11] A key advantage is their frequent reusability without significant loss of activity.[10]

  • Heterogeneous Catalysts: Solid-supported catalysts and mesoporous polymers offer simplified product purification, as the catalyst can be easily filtered off post-reaction.[12] This significantly reduces overall process time by streamlining the workup phase.

  • Metal-Organic Frameworks (MOFs) and Ionic Liquids: These have been employed to improve yields and reduce the severity of reaction conditions in syntheses like the Friedländer and Doebner-von Miller reactions.[13]

Q3: My high-temperature thermal cyclization step is a major bottleneck. How can solvent choice help?

A3: For classical syntheses like the Conrad-Limpach and Gould-Jacobs, the thermal cyclization step is often the rate-determining step, requiring temperatures around 250-300 °C.[14][15] The choice of a high-boiling solvent is crucial to achieve these temperatures efficiently and ensure high yields.[16]

  • Traditional Solvents: Inert, high-boiling solvents like diphenyl ether or mineral oil are commonly used.[14][17] Using an appropriate solvent can increase cyclization yields from below 30% to as high as 95%.[14][17]

  • Alternative Solvents: Research has identified less hazardous and more user-friendly alternatives. A survey of solvents showed that yields generally improve with higher boiling points, with 1,2,4-trichlorobenzene and 2-nitrotoluene being effective options.[14][18]

For microwave-assisted reactions, the solvent's role shifts. Polar solvents like DMF, DMSO, and ethanol are preferred as they couple efficiently with microwave irradiation, allowing for rapid heating.[19]

Q4: Can I perform quinoline syntheses under solvent-free conditions to reduce workup time?

A4: Yes, solvent-free, or "neat," conditions are a highly effective and green strategy, particularly when paired with microwave irradiation or specific catalysts.[1][19] By eliminating the solvent, you not only reduce chemical waste but also simplify product purification, as there is no need for solvent removal post-reaction. This can significantly shorten the overall workflow. Many nanocatalyzed procedures for reactions like the Friedländer synthesis achieve excellent yields in short times under solvent-free conditions.[10]

Section 2: Troubleshooting Guide for Common Synthetic Challenges

This guide provides specific advice in a question-and-answer format for issues encountered during common named reactions used in quinoline synthesis.

Focus: The Friedländer Synthesis

Q: My Friedländer synthesis is slow and gives a low yield. What are the most common causes and how can I accelerate it?

A: Low yields and slow conversions in the Friedländer synthesis are common challenges often stemming from harsh reaction conditions, suboptimal catalysis, or side reactions.[13]

  • Potential Cause 1: Harsh Reaction Conditions. Traditional methods using strong acids or bases at high temperatures can degrade starting materials and products.[13]

    • Solution: Switch to a microwave-assisted protocol. By combining the 2-aminoaryl ketone and the active methylene compound in a microwave reactor, often with a catalyst like acetic acid, the reaction time can be reduced from days to just 5-10 minutes at temperatures around 160 °C.[1]

  • Potential Cause 2: Inefficient Catalyst. The choice of catalyst is critical. An inappropriate or inactive catalyst will result in poor conversion.[13]

    • Solution: Screen milder, more efficient catalysts. Options include iodine (10 mol%) at 80-100 °C, or heterogeneous catalysts like SiO₂ nanoparticles.[13] If using a Lewis acid, ensure your reaction is strictly anhydrous.[9]

  • Potential Cause 3: Side Reactions. The self-condensation (aldol reaction) of the ketone starting material is a significant competing reaction that consumes reagents.[13][20]

    • Solution: This can often be suppressed by using milder conditions and a more efficient catalyst that favors the desired intermolecular reaction pathway. Using an imine analog of the o-aniline starting material can also prevent aldol side reactions.[20]

Focus: The Doebner-von Miller Reaction

Q: I'm experiencing significant tar and polymer formation in my Doebner-von Miller reaction, making product isolation nearly impossible. How can I prevent this?

A: Tar formation is a classic problem in the Doebner-von Miller reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[21][22]

  • Potential Cause: Uncontrolled Polymerization. The highly acidic and often exothermic conditions promote the self-polymerization of the aldehyde or ketone reactant.[21]

    • Solution 1: Controlled Reagent Addition. Instead of mixing all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps to control the exotherm and minimizes the concentration of the carbonyl compound available for polymerization at any given time.[21]

    • Solution 2: In Situ Generation. Generate the α,β-unsaturated carbonyl compound in situ from two simpler carbonyl compounds via an aldol condensation (the Beyer method).[7] For example, slowly adding acetaldehyde to the reaction mixture allows it to form crotonaldehyde, which is then immediately consumed in the reaction with aniline, preventing it from polymerizing.[21]

    • Solution 3: Optimize Catalyst and Temperature. The type and concentration of the acid are critical.[21] Screen both Brønsted (e.g., p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[7][21] While heating is required, excessively high temperatures will promote tar formation; therefore, careful temperature control is essential.[21]

Focus: High-Temperature Cyclizations (Conrad-Limpach & Gould-Jacobs)

Q: The thermal cyclization step (>250 °C) in my Conrad-Limpach/Gould-Jacobs synthesis is a major energy and time bottleneck. Are there faster, lower-temperature alternatives?

A: Yes, the high-temperature requirement for these cyclizations can be overcome using modern techniques.

  • Solution 1: Microwave-Assisted Cyclization. Microwave heating is exceptionally effective for this step. For the Gould-Jacobs reaction, increasing the temperature from 250 °C to 300 °C via microwave irradiation can dramatically increase yield and reduce reaction time to as little as 5 minutes.[15][23] This avoids prolonged heating that can lead to product degradation.[15]

  • Solution 2: Alternative Catalysts. For the Gould-Jacobs reaction, the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can facilitate the cyclization at much lower temperatures (80-100 °C) over a couple of hours, a significant improvement over the >250 °C required for purely thermal cyclization.[24]

General Troubleshooting

Q: My reaction stalls before completion. What should I check?

A: An incomplete reaction can be due to several factors.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be unstable under the reaction conditions or poisoned by impurities in the starting materials.

    • Solution: Use a fresh batch of a more robust catalyst.[19] Ensure starting materials are pure.

  • Potential Cause 2: Reversible Reaction. The reaction may be reaching equilibrium.

    • Solution: If a byproduct like water is formed, try to remove it to drive the reaction forward (e.g., using a Dean-Stark trap).[19]

  • Potential Cause 3: Poor Solubility. If reactants are not fully dissolved, the reaction can be diffusion-limited and appear to stall.

    • Solution: See the next question.

Q: I'm struggling with poor solubility of my reactants. How does this affect reaction time and what can I do?

A: Poor solubility is a common hindrance, as reactions in heterogeneous mixtures are often slow.

  • Solution 1: Adjust pH. Quinoline derivatives are often basic. In acidic conditions, the quinoline nitrogen can be protonated, forming a salt that is much more soluble in polar solvents.[25] Adjusting the pH can be a simple way to create a homogeneous solution.

  • Solution 2: Use a Co-Solvent System. If a single solvent doesn't work, a mixture of two or more miscible solvents can modulate the overall polarity.[25] For example, if a compound is poorly soluble in an aqueous buffer but soluble in DMSO, using a buffer containing a percentage of DMSO can achieve dissolution.[25]

  • Solution 3: Increase Temperature. Solubility often increases with temperature. Using a higher-boiling solvent or microwave heating can help dissolve stubborn reactants.[25]

Section 3: Data Summaries & Visualizations

Data Presentation

Table 1: Performance Comparison of Conventional vs. Microwave Heating in Quinoline Synthesis

Reaction TypeHeating MethodTemperature (°C)TimeYield (%)Reference(s)
Friedländer SynthesisConventional (Reflux)~80-110Several DaysVery Poor[1]
Friedländer SynthesisMicrowave1605 minExcellent[1]
Gould-Jacobs CyclizationMicrowave25020 min14[15][23]
Gould-Jacobs CyclizationMicrowave3005 min47[15][23]
General Quinoline LibraryConventional (Oil Bath)N/AN/A34 (avg.)[1]
General Quinoline LibraryMicrowaveN/AN/A72 (avg.)[1]
Esterification of Quinol. AcidConventional (Reflux)N/A22 h~94[26]
Esterification of Quinol. AcidMicrowaveN/A10 min94[26]

Table 2: High-Boiling Point Solvents for Thermal Cyclization Reactions

SolventBoiling Point (°C)Application NotesReference(s)
Diphenyl Ether259Commonly used, provides excellent heat transfer.[14][16]
Mineral Oil>300Inert and inexpensive, but can be difficult to remove.[14][17]
Dowtherm A257Eutectic mixture of diphenyl ether and biphenyl.[16]
1,2,4-Trichlorobenzene214Effective alternative, though lower boiling point.[14][18]
2-Nitrotoluene222Effective alternative solvent.[14][18]
Visualizations

Troubleshooting_Workflow start Problem: Low Yield / Slow Reaction purity Check Starting Material Purity start->purity stoich Verify Stoichiometry & Reagent Activity start->stoich conditions Evaluate Reaction Conditions start->conditions sub_cond Conditions to Check conditions->sub_cond temp Temperature sub_cond->temp catalyst Catalyst Choice & Loading sub_cond->catalyst solvent Solvent System & Solubility sub_cond->solvent microwave Implement Microwave Heating temp->microwave new_cat Screen Modern Catalysts (e.g., Nano) catalyst->new_cat flow Switch to Continuous Flow solvent->flow sol_tech Potential Solutions microwave->sol_tech flow->sol_tech new_cat->sol_tech

Caption: Troubleshooting workflow for addressing low yield or slow reaction rates.

Caption: Decision tree for selecting an appropriate synthesis acceleration technology.

Section 4: Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis

This protocol provides a general method for accelerating the Friedländer synthesis using microwave irradiation.[1]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • Active methylene compound (e.g., cyclic ketone) (1.2 mmol)

  • Acetic acid (or other suitable solvent/catalyst)

  • Microwave reaction vessel (10 mL) with stir bar

  • Scientific microwave reactor

Procedure:

  • Combine the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in the microwave reaction vessel.

  • Add neat acetic acid (2-3 mL) to serve as both the solvent and catalyst.[1]

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature of 160 °C for 5-10 minutes.[1] Monitor pressure to ensure it remains within safe limits.

  • After irradiation is complete, allow the vessel to cool to room temperature (typically via forced air cooling in the instrument).

  • Once cooled and depressurized, open the vessel.

  • Remove the acetic acid under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography or recrystallization.[27]

Protocol 2: Continuous Flow Photochemical Synthesis of Quinolines

This protocol is adapted from a method for the continuous synthesis of quinolines from amino enones.[3]

Equipment:

  • Two HPLC pumps or syringe pumps

  • Y-mixer or T-mixer

  • Photochemical flow reactor (e.g., PFA tubing coiled around a light source)

  • High-power LED lamp (e.g., 365 nm)

  • Back pressure regulator

Procedure:

  • Solution Preparation: Prepare a stock solution of the amino enone precursor (e.g., 50 mM in ethanol).[3]

  • System Setup: Assemble the flow chemistry system. Pump the precursor solution from its reservoir through the photochemical reactor. Place the LED lamp to ensure maximum irradiation of the tubing.

  • Reaction Execution: Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., a 15-minute residence time).[3]

  • Collection: Collect the product stream exiting the reactor after the system has reached a steady state.

  • Analysis & Workup: The high purity of the output stream may allow for direct use in a subsequent "telescoped" step, such as a hydrogenation.[3] Alternatively, the solvent can be removed under reduced pressure to isolate the crude quinoline product for further purification.

References

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (n.d.). Vapourtec. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. (n.d.). Thieme Connect. Retrieved February 19, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (2006, August 18). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025, April 22). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017, July 19). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. (2020, August 20). Vapourtec. Retrieved February 19, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025, January 4). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. Retrieved February 19, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015, April 27). Asian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline. (2025, October 16). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. Retrieved February 19, 2026, from [Link]

  • Process for purification of quinoline yellow. (n.d.). Google Patents.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved February 19, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009, January 1). PubMed. Retrieved February 19, 2026, from [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

Sources

managing side reactions in the synthesis of 2-phenyl-quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing 2-phenyl-quinoline-4-carboxylic acid (Cinchophen) . It prioritizes the Pfitzinger Reaction , the most robust industrial route, while addressing common pitfalls in the Doebner alternative where relevant.

Status: Operational | Tier: 3 (Advanced Chemical Support) Topic: Managing Side Reactions & Impurity Profiles Reference ID: CIN-SYN-404

Introduction: The Stability-Reactivity Paradox

Welcome to the Cinchophen Synthesis Support Hub. The synthesis of 2-phenyl-quinoline-4-carboxylic acid via the Pfitzinger reaction is thermodynamically favored but kinetically sensitive. The primary challenge is not "making the product," but preventing the reactants from engaging in faster, non-productive side cycles—specifically Isatin self-polymerization and Acetophenone aldol condensation .

This guide treats your synthesis as a system of competing pathways. Your goal is to maximize the Main Pathway (MP) while suppressing Side Pathways (SP1, SP2, SP3) .

Module 1: Reaction Initiation & Stoichiometry

User Issue: "My reaction mixture turns dark black/tarry within 30 minutes, and yield is <40%."

Root Cause Analysis

This is the classic "Isatin Shock" scenario. Isatin is unstable in its lactam form in strong alkaline media if not immediately trapped by the ketone.

  • Mechanism: In strong base (33% KOH), Isatin ring-opens to Isatinate (2-amino-α-oxobenzeneacetate) .

  • Failure Mode: If the ketone (acetophenone) is not present or available in sufficient concentration immediately upon ring opening, Isatinate molecules react with each other (self-condensation), forming dark, insoluble polymeric tars (isatol-like resins).

Troubleshooting Protocol: The "Pre-Dissolution" Fix

Do not mix all solids at once. Use this sequential activation protocol to ensure Isatinate is generated in the presence of its trap.

  • Solvent System: Use Ethanol/Water (1:1) . Pure water requires higher temps (promoting decarboxylation); pure EtOH precipitates the salt too early.

  • Step 1 (Ketone Loading): Dissolve Acetophenone (1.1 equiv) in the Ethanol portion first.

  • Step 2 (Base Activation): Dissolve Isatin (1.0 equiv) in aqueous KOH (33% w/v, 3-4 equiv). Note: The solution will turn deep orange/red (Isatinate formation).

  • Step 3 (Controlled Addition): Immediately add the Acetophenone/EtOH solution to the Isatinate/KOH solution.

    • Why? This minimizes the "residence time" of free Isatinate without its reaction partner.

FAQ: Why 3-4 equivalents of KOH? You need 2 equivalents for stoichiometry (one for the carboxylate, one for the leaving OH group which forms water), plus 1-2 equivalents to maintain high pH.[1] If pH drops <12, the equilibrium shifts back to the unreactive Isatin lactam, stalling the reaction.

Module 2: Managing Competitive Condensations

User Issue: "I see a large non-polar spot on TLC and my product melting point is depressed."

Side Reaction Identification

You are likely generating Dypnone (1,3-diphenyl-2-buten-1-one) via SP2: Acetophenone Self-Condensation .[1]

  • Cause: Reaction temperature too high (>80°C) or base concentration too localized. Acetophenone undergoes Aldol condensation with itself faster than with Isatinate.

  • Evidence: Dypnone appears as a yellow oil/solid with a distinct aromatic odor, much less polar than your carboxylic acid product.

Visualizing the Pathways

The following diagram maps the Kinetic vs. Thermodynamic competition in your flask.

Pfitzinger_Pathways Isatin Isatin (Start) Isatinate Isatinate Anion (Reactive Intermediate) Isatin->Isatinate KOH (aq) Aldol_Adduct Aldol Adduct (3-hydroxy-3-phenacyloxindole) Isatinate->Aldol_Adduct + Acetophenone (Main Rxn) Tar Polymeric Tars (Isatin Self-Condensation) Isatinate->Tar No Ketone / Time delay Acetophenone Acetophenone Dypnone Dypnone (Acetophenone Dimer) Acetophenone->Dypnone High Temp / Excess Base Quinoline_Salt Quinoline-4-carboxylate Salt Aldol_Adduct->Quinoline_Salt Cyclization (-H2O) Product 2-Phenyl-quinoline-4-COOH (Cinchophen) Quinoline_Salt->Product H+ Workup Decarb 2-Phenylquinoline (Decarboxylated) Product->Decarb Heat > 200°C or Strong Acid Reflux

Figure 1: Reaction Network of Pfitzinger Synthesis. Green arrows indicate the desired pathway; red dashed arrows indicate critical side reactions.

Module 3: Work-up & Purification (The Decarboxylation Trap)

User Issue: "My yield was good, but after drying in the oven, the solid turned into a lower-melting powder."

Critical Hazard: Thermal Decarboxylation

Quinoline-4-carboxylic acids are prone to thermal decarboxylation because the nitrogen heterocycle stabilizes the transition state.

  • Reaction: 2-Phenyl-quinoline-4-COOH

    
     2-Phenylquinoline + CO
    
    
    
    .
  • Trigger: Heating the free acid

    
    C, especially if traces of acid catalyst remain.
    
Purification Protocol: The "Acid-Base Swing"

This protocol uses the amphoteric nature of the product to remove neutral impurities (Dypnone, Decarboxylated product) and unreacted Isatin.

  • Clarification: Dilute the reaction mixture with water. If "tar" is present, add activated charcoal and filter through Celite while alkaline.

    • Logic: The product is soluble (as potassium salt); tars and Dypnone are insoluble.

  • Neutral Extraction (Critical Step): Before acidification, extract the alkaline solution with Ethyl Acetate (2x) .

    • Removal: This pulls out Dypnone and 2-Phenylquinoline (neutral organics). The product stays in the water layer.

  • Controlled Precipitation: Acidify the aqueous layer with Acetic Acid (not HCl) to pH 4-5.

    • Why Acetic Acid? Strong mineral acids (HCl) can trap mineral salts in the crystal lattice or promote decarboxylation if locally concentrated. Acetic acid buffers the precipitation.

  • Drying: Dry under vacuum at 60°C maximum . Do not oven dry at >100°C.

Module 4: Critical Impurity Analysis

Use this table to identify impurities based on their physicochemical behavior during workup.

ImpurityOriginPolarity (TLC)Solubility (Aq. Base)Removal Strategy
Isatin Unreacted Starting MaterialMediumSoluble (Reversible)Hard to remove. Ensure complete conversion via stoichiometry (1.1 equiv Acetophenone).
Dypnone Acetophenone DimerizationLow (Non-polar)InsolubleWash aqueous alkaline reaction mix with EtOAc before acidification.
2-Phenylquinoline Decarboxylation (Overheating)Low (Non-polar)InsolubleSame as Dypnone.[1] Avoid drying >80°C.
Polymeric Tars Isatin Self-CondensationBaseline (Streaking)Insoluble/ColloidalFiltration of alkaline solution through Celite/Charcoal.
Isatinic Acid Hydrolyzed Isatin (Open Ring)High (Polar)SolubleRemains in mother liquor upon acidification to pH 5 (Product precipitates first).

Module 5: Alternative Methodologies (Doebner Reaction)

FAQ: "Can I use the Doebner reaction (Aniline + Benzaldehyde + Pyruvic Acid) instead?"

Answer: Yes, but be aware of the "Schiff Base Stability" issue.

  • The Problem: The intermediate Schiff base (Aniline + Benzaldehyde) is hydrolytically unstable. If Pyruvic acid is not added slowly, the Aniline preferentially reacts with Pyruvic acid to form a pyrrolidinone side product (rare, but possible) or simply polymerizes.[1]

  • Recommendation: The Pfitzinger route is generally preferred for 2-phenyl-quinoline-4-carboxylic acid specifically because Isatin pre-assembles the critical C-N bond, reducing the entropic cost of cyclization compared to the 3-component Doebner assembly [1, 2].

References

  • Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.[1][2] (Foundational mechanism of isatin condensation).

  • Manske, R. H. (1942).[3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[3] Link

  • BenchChem Technical Support. (2025). "Optimizing Pfitzinger and Doebner Reactions." Link

  • Sumpter, W. C. (1944).[3] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[1] Link

  • Bergstrom, F. W. (1944).[3] "Heterocyclic Nitrogen Compounds." Chemical Reviews, 35(2), 77–277. (Detailed side reaction analysis). Link

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of scaling up quinoline synthesis. Quinolines are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient, safe, and scalable production a critical objective for chemical professionals.[1][2]

Transitioning a quinoline synthesis from the laboratory bench to a pilot plant or full-scale manufacturing environment introduces significant challenges. The principles of heat transfer, mass transfer, and reaction kinetics do not scale linearly.[3][4] A reaction that is well-behaved at the 1-liter scale can become uncontrollable at 100 liters if the scale-up is not approached with rigorous process understanding and engineering controls. This guide provides in-depth troubleshooting advice, process optimization protocols, and answers to frequently asked questions to support your scale-up endeavors.

Troubleshooting Guides for Major Quinolines Syntheses

This section addresses specific, common problems encountered during the scale-up of classical quinoline syntheses.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously energetic.[5][6] Its highly exothermic nature requires meticulous control at scale.[7][8][9]

Problem: My Skraup reaction is extremely exothermic and threatening a thermal runaway.

  • Causality: The primary issue is the reaction's heat generation rate exceeding the reactor's heat removal capacity.[3] On a larger scale, the reactor's volume (heat generation) increases by the cube of its radius, while the surface area (heat removal) only increases by the square.[3] This fundamental geometric principle means that heat dissipation becomes significantly less efficient at scale. The reaction between glycerol, aniline, and sulfuric acid, especially with an oxidizing agent like nitrobenzene, releases a substantial amount of energy.[6][10]

  • Solutions & Protocols:

    • Controlled Reagent Addition: Never mix all reagents at once. The correct, validated order of addition is critical.[6] Typically, this involves charging the aniline, a moderator like ferrous sulfate (FeSO₄), and glycerol, followed by the slow, subsurface addition of concentrated sulfuric acid via a dosing pump.[5][6] The addition rate must be tied to the internal reaction temperature, not a fixed time.

    • Utilize a Jacketed Reactor with Thermal Control Unit: An oil bath is insufficient and dangerous for large-scale reactions.[7] A jacketed reactor connected to a thermal control unit allows for precise and rapid cooling to manage the exotherm.

    • Incorporate a Moderator: Ferrous sulfate is essential for moderating the reaction's vigor by acting as an oxygen carrier and smoothing the oxidation step.[5][6]

    • Dilution: While it may impact throughput, increasing the solvent volume can provide a larger heat sink to absorb the energy released.[7]

Problem: The reaction is producing a large amount of intractable tar, complicating purification and lowering yield.

  • Causality: Tar formation is a classic issue in Skraup synthesis, arising from the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[5][10] High localized temperatures ("hot spots") due to poor mixing exacerbate this problem.[4]

  • Solutions & Protocols:

    • Optimize Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating is a primary driver of tar formation.[5]

    • Improve Agitation: Ensure robust and efficient mixing to prevent localized overheating and maintain a homogeneous reaction mixture. The choice of impeller (e.g., pitched-blade turbine vs. anchor) and agitation speed are critical scale-up parameters.[4]

    • Purification Strategy: Post-reaction, a common and effective method for purification involves steam distillation.[11] The quinoline is volatile with steam, while the tarry byproducts are not. For solid quinoline derivatives, recrystallization from a suitable solvent system is a viable option.[11]

start Problem with Skraup Scale-up issue Identify Primary Issue start->issue runaway Thermal Runaway / Violent Reaction issue->runaway Safety Critical tar Excessive Tar Formation / Low Yield issue->tar Yield/Purity Issue check_addition Review Reagent Addition Protocol (Slow H2SO4 addition?) runaway->check_addition check_cooling Assess Cooling Capacity (Jacketed reactor? Coolant temp?) runaway->check_cooling check_moderator Verify Moderator Presence (FeSO4 added correctly?) runaway->check_moderator check_temp Analyze Temperature Profile (Hot spots? Overheating?) tar->check_temp check_mixing Evaluate Agitation Efficiency (Sufficient RPM? Impeller type?) tar->check_mixing check_workup Optimize Purification (Steam distillation? pH adjustment?) tar->check_workup solution_runaway Implement Controlled Dosing Improve Heat Removal check_addition->solution_runaway check_cooling->solution_runaway check_moderator->solution_runaway solution_tar Reduce Bulk Temperature Enhance Mixing Refine Workup Protocol check_temp->solution_tar check_mixing->solution_tar check_workup->solution_tar

Caption: Decision tree for troubleshooting common Skraup synthesis scale-up issues.

The Doebner-von Miller Synthesis

This variation is more versatile than the Skraup but shares the challenge of managing side reactions, particularly polymerization.[12][13]

Problem: My Doebner-von Miller reaction yields an intractable polymer/tar instead of the desired quinoline.

  • Causality: This is the most common failure mode and is caused by the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone starting material.[12] This side reaction competes directly with the desired conjugate addition of the aniline. At scale, inefficient mixing can create regions with high concentrations of the carbonyl compound, favoring polymerization.

  • Solutions & Protocols:

    • Slow Carbonyl Addition: The α,β-unsaturated carbonyl compound should be added slowly to the heated acidic solution of the aniline.[12] This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with the aniline over self-polymerization.

    • Temperature Optimization: High temperatures can accelerate polymerization. Determine the minimum temperature required for the cyclization to proceed efficiently.[12]

    • Catalyst Choice: While strong Brønsted acids are traditional, Lewis acids like tin tetrachloride or scandium(III) triflate can sometimes offer milder conditions and improved selectivity.[13] Heterogeneous catalysts, like silver(I)-exchanged Montmorillonite K10, have also been shown to reduce side products and simplify workup.

ParameterLab Scale (e.g., 250 mL)Pilot Scale (e.g., 100 L)Rationale for Change
Carbonyl Addition Manual addition via dropping funnel over 30 minAutomated dosing pump over 4-6 hoursTo control exotherm and maintain low instantaneous reactant concentration.
Temperature Control Oil bath / heating mantleJacketed reactor with thermal fluidProvides superior heat transfer and safety.[3][7]
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., PBT)Ensures homogeneity in a larger volume, preventing localized concentration gradients.[4]
Monitoring TLCIn-situ probes (e.g., IR, Raman), offline HPLCProvides real-time reaction progress data, crucial for safety and optimization at scale.
The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][14] The primary scale-up challenge often lies in achieving an efficient final cyclization step.

Problem: The final acid-catalyzed cyclization step is low-yielding.

  • Causality: The cyclization is a dehydration reaction that forms the quinoline ring. Inefficient water removal or insufficient catalytic activity can lead to a stalled reaction or decomposition of the enamine intermediate. Steric hindrance from bulky substituents on either the aniline or the diketone can also impede the intramolecular ring closure.[1]

  • Solutions & Protocols:

    • Stronger Dehydrating Agent: While sulfuric acid is common, polyphosphoric acid (PPA) is often a more effective catalyst and dehydrating agent for this step, particularly with less reactive substrates.[1]

    • Higher Temperature: The cyclization often requires significant thermal energy. Safely increasing the reaction temperature can drive the equilibrium towards the dehydrated quinoline product.

    • Solvent Choice: The reaction is often run neat, but for difficult cases, a high-boiling, inert solvent can improve heat transfer and prevent charring.

The Friedländer Synthesis

This synthesis provides a modular route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16][17] Catalyst performance and reaction conditions are paramount at scale.

Problem: My catalyst appears to be deactivating during the scaled-up reaction.

  • Causality: Many modern Friedländer syntheses use catalysts (e.g., gold, palladium, iodine) that can be sensitive to air, moisture, or impurities present in lower-grade bulk starting materials.[15][18] At larger scales, the increased surface area of the reactor and longer reaction times can increase the opportunity for catalyst deactivation.

  • Solutions & Protocols:

    • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially when using air-sensitive catalysts.

    • Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of starting materials. Water can hydrolyze intermediates and poison certain catalysts.[18]

    • Catalyst Loading: While it's tempting to minimize catalyst use for cost reasons, a slightly higher catalyst loading may be necessary at scale to compensate for minor deactivation pathways and ensure the reaction goes to completion in a reasonable timeframe.

    • Robust Catalyst Selection: Consider catalysts known for their stability. For example, iodine and p-toluenesulfonic acid have been used effectively under solvent-free conditions, which can simplify scale-up.[15][17]

start Goal: Optimize Friedländer Catalyst for Scale-Up step1 1. Parallel Small-Scale Screening (Test various catalysts: I2, PTSA, Lewis Acids) start->step1 step2 2. Analyze Results (Yield, Purity (HPLC), Reaction Time) step1->step2 step3 3. Select Top 2-3 Candidates step2->step3 step4 4. Intermediate Scale Test (1L) (Monitor temperature, mixing, and kinetics) step3->step4 step5 5. Final Catalyst Selection (Based on performance, cost, and robustness) step4->step5 end Proceed to Pilot Scale with Validated Catalyst System step5->end

Caption: Workflow for selecting a robust catalyst for Friedländer synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: How do I manage hazardous waste from quinoline synthesis, especially from older methods? A: Waste management is critical. Older Skraup methods sometimes used arsenic acid as an oxidizing agent, which generates highly toxic waste. Modern syntheses avoid this. For reactions using strong acids like H₂SO₄ or PPA, the waste stream must be carefully neutralized before disposal. Quench the reaction mixture with a base (e.g., NaOH, Na₂CO₃) in a controlled manner, monitoring temperature and pH. Solvent waste should be segregated and disposed of according to local environmental regulations.

Q2: What are the most critical safety considerations for scaling up exothermic quinoline syntheses? A: The top priority is preventing thermal runaway.[7][19] This involves a multi-layered approach:

  • Process Hazard Analysis (PHA): Before any scale-up, conduct a thorough PHA (e.g., HAZOP) to identify potential failure modes.[19]

  • Engineering Controls: Use a properly sized jacketed reactor with an efficient thermal control system and an emergency cooling loop.[20]

  • Administrative Controls: Develop and follow detailed Standard Operating Procedures (SOPs) for reagent charging, temperature monitoring, and emergency shutdown.[8]

  • Emergency Relief Systems: Equip the reactor with a rupture disc or relief valve sized to handle a worst-case scenario gas evolution or solvent boiling.[20]

Q3: Can continuous flow chemistry be used to mitigate scale-up issues for quinoline synthesis? A: Absolutely. Flow chemistry offers significant advantages for scaling up hazardous or exothermic reactions. By using small-volume reactors (e.g., microreactors or packed-bed reactors), heat transfer is exceptionally efficient, virtually eliminating the risk of thermal runaway.[21] Mixing is also rapid and controlled. Doebner-Miller reactions, for instance, have been successfully performed in flow, showing efficient production and minimizing tar formation.[21] This is a key area of modern process development for safer and more efficient manufacturing.

Q4: How do I choose the right solvent for both reaction and workup at a larger scale? A: Solvent selection at scale involves balancing reaction performance with process practicalities. Consider:

  • Performance: Does the solvent provide good solubility for reactants and intermediates?[18]

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for easy removal post-reaction without requiring extreme vacuum.

  • Workup: Does the solvent facilitate easy product isolation? For example, a water-immiscible solvent simplifies extractive workups.

  • Safety & Environment: Consider the solvent's flash point, toxicity, and environmental impact (refer to solvent selection guides).

  • Cost: The cost of the solvent becomes a significant factor at manufacturing scale.

Q5: What analytical techniques are crucial for monitoring reaction progress and ensuring product purity at scale? A: At scale, you need robust and reliable analytical methods.

  • Reaction Monitoring: While TLC is useful in the lab, it's not practical for large reactors. In-situ Process Analytical Technology (PAT) like FTIR or Raman spectroscopy can provide real-time data on reactant consumption and product formation. Offline analysis by High-Performance Liquid Chromatography (HPLC) is the standard for accurately tracking reaction progress and identifying byproduct formation.

  • Purity Analysis: Final product purity should be confirmed using HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure it meets specifications.

References

  • University of Rochester. Scale-Up Reaction Safety. 2019. Available from: [Link]

  • Tanbourit. Safety Precautions for Handling Exothermic Reactions.
  • St-Jean, A., et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014. Available from: [Link]

  • Mettler Toledo. Mixing and Mass Transfer | Reaction Rate. Available from: [Link]

  • IChemE. The protection of reactors containing exothermic reactions: an HSE view. Available from: [Link]

  • TSM TheSafetyMaster Private Limited. Exothermic Reaction Hazards. 2024. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. 2025. Available from: [Link]

  • Al-Zaydi, K. M., et al. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. 2019. Available from: [Link]

  • Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Manske, R. H. F., et al. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research. 1949. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. 2016. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • Cambridge Core. Effects of heat release on the large-scale structure in turbulent mixing layers. 2006. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. 2022. Available from: [Link]

  • ResearchGate. Combes quinoline synthesis. Available from: [Link]

  • Semantic Scholar. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. 2023. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available from: [Link]

  • PMC. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. 2020. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. Available from: [Link]

  • Becht. Mixing With Reaction: Practical Considerations. 2023. Available from: [Link]

  • MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. 2021. Available from: [Link]

  • Galiasso Tailleur, R. Catalyst deactivation by aromatics during LCO upgrading to high quality diesel. 2007. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

Sources

method refinement for consistent synthesis of quinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Method Refinement Guide

Mission: To transition researchers from high-risk, low-yielding traditional protocols (Skraup/Doebner-Miller) to refined, catalytically driven, and regioselective methodologies. This guide addresses the three most common failure modes in quinoline synthesis: runaway exotherms, "tar" formation, and poor regioselectivity.

Module 1: Safety & Yield Stabilization (The Modified Skraup)

The Issue: Traditional Skraup synthesis (aniline + glycerol + H₂SO₄ + nitrobenzene) is notorious for violent exotherms and low yields due to polymerization (tar).[1] The Refinement: Implementation of a Microwave-Assisted Solid Acid Protocol or a Moderated FeSO₄ Workflow .

Troubleshooting Guide: Controlling the Exotherm
SymptomProbable CauseCorrective Action (Refined Protocol)
Runaway Reaction Sudden accumulation of acrolein followed by rapid Michael addition.Immediate: Ice bath quench. prevention: Use the "FeSO₄ Moderator" method (see below) or switch to microwave heating to pulse energy input.
Low Yield (<40%) Polymerization of acrolein; oxidation of product to tars.Replace nitrobenzene with milder oxidants (e.g., Iodine or Sodium 3-nitrobenzenesulfonate). Use "Dynamite" grade glycerol (low water content).[1][2][3]
Violent "Bumping" Superheating of the viscous H₂SO₄ sludge.Add glass beads and use a mechanical stirrer (not magnetic). Magnetic bars often seize in the tar.
Refined Protocol: The "Moderated" Skraup Synthesis

This method uses Ferrous Sulfate to buffer the oxidation rate, preventing the "runaway" phase.[4]

  • Reagent Prep: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine:

    • 0.4 mol Aniline

    • 0.24 mol Nitrobenzene (Oxidant)

    • 1.4 mol Glycerol (anhydrous)

    • Critical Additive: 10g FeSO₄·7H₂O (The Moderator)

  • Acid Addition: Place flask in an ice bath. Add 100 mL Conc. H₂SO₄ dropwise. Do not allow temp to rise above 50°C during addition.

  • The "Step-Up" Heating:

    • Heat to 100°C for 30 mins (Formation of acrolein precursors).

    • Ramp to 140°C. Observe closely. If boiling becomes vigorous, remove heat immediately; the FeSO₄ will dampen the spike.

    • Reflux at 140-150°C for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue with NaOH to pH 10. Extract with ether.

Workflow Diagram: Safety Logic

SkraupSafety Start Reagent Mixing Moderator Add FeSO4 (Moderator) Start->Moderator AcidAdd Acid Addition (Ice Bath) Moderator->AcidAdd Heat1 Heat to 100°C AcidAdd->Heat1 Check Exotherm Detected? Heat1->Check Reflux Reflux 140°C (4 Hours) Check->Reflux No Spikes Cool Remove Heat (Allow Moderator Action) Check->Cool Violent Boil Cool->Check Temp Drops

Caption: Logic flow for managing the Skraup exotherm. The FeSO4 moderator allows for a "Cool-and-Recover" loop rather than a runaway explosion.

Module 2: Catalytic Efficiency (The Ru-Catalyzed Friedländer)

The Issue: Traditional Friedländer synthesis requires harsh acidic/basic conditions that are incompatible with sensitive functional groups. The Refinement: Ruthenium-Catalyzed Oxidative Cyclization . This "Green" method uses 2-aminobenzyl alcohol instead of unstable amino-aldehydes, generating water and hydrogen as the only byproducts.

FAQ: Why switch to Ruthenium Catalysis?
  • Q: My amino-aldehyde starting material decomposes before I can react it. What do I do?

    • A: Switch to 2-aminobenzyl alcohol . It is shelf-stable. Using a Ru-catalyst (like RuCl₂(PPh₃)₃), the alcohol is oxidized in situ to the aldehyde, which immediately cyclizes with the ketone. This avoids handling the unstable intermediate [1].

  • Q: What is the "Hydrogen Borrowing" mechanism?

    • A: The catalyst removes hydrogen from the alcohol (oxidation) to form the reactive aldehyde and stores it. After condensation, the catalyst returns the hydrogen to the intermediate (reduction) or releases it, driving the cycle without external oxidants/reductants.

Refined Protocol: Ru-Catalyzed Synthesis
  • Setup: Dry Schlenk tube under Argon.

  • Load:

    • 1.0 mmol 2-aminobenzyl alcohol

    • 1.2 mmol Ketone (e.g., acetophenone)

    • Catalyst: 1 mol% RuCl₂(PPh₃)₃

    • Base: 3 mol% KOH (pellets)

    • Solvent: 3 mL 1,4-Dioxane (anhydrous)

  • Reaction: Heat to 80°C for 4–6 hours.

  • Validation: Monitor TLC. The alcohol spot (Rf ~0.3) disappears; a fluorescent quinoline spot (Rf ~0.6-0.8) appears.[3][5][6][7]

  • Isolation: Filter through a short silica pad (removes Ru). Evaporate solvent. Recrystallize from EtOH. Yields typically >85%.

Mechanistic Diagram: The "Green" Cycle

RuCycle Substrate 2-Aminobenzyl Alcohol Ru_Active Ru-Catalyst (Active) Substrate->Ru_Active Dehydrogenation Ru_Active->Substrate Turnover Aldehyde Amino-Aldehyde (Transient) Ru_Active->Aldehyde - H2 (stored on Ru) Condensation Aldol Condensation (+ Ketone) Aldehyde->Condensation Cyclization Cyclization (- H2O) Condensation->Cyclization Product Quinoline Product Cyclization->Product

Caption: Ruthenium-catalyzed oxidative cyclization. The catalyst generates the reactive aldehyde in situ, preventing decomposition.

Module 3: Regioselectivity Control (Combes/Gould-Jacobs)

The Issue: Reacting meta-substituted anilines often yields a mixture of 5- and 7-substituted quinolines. The Refinement: Steric and Electronic Steering via Solvent/Acid Choice.

Decision Matrix: Controlling Regioisomers
Substituent (meta)GoalRecommended MethodMechanism of Control
Electron Donating (-OMe, -Me) 7-Substituted Combes (Standard) : Use HCl/EtOH.Kinetic control favors the less hindered para-position relative to the substituent.
Electron Withdrawing (-Cl, -NO₂) 5-Substituted Conrad-Limpach : High Temp (250°C) in Diphenyl ether.Thermodynamic control allows cyclization at the sterically crowded but electronically favorable position.
Any Pure Regioisomer Gould-Jacobs : Use Ethoxymethylene malonate.Proceeds via a specific electrocyclic ring closure that heavily favors the 7-isomer due to steric demand [2].
Technical Tip: The pH Switch

For Combes synthesis (Diketone + Aniline), switching the acid catalyst alters the ratio:

  • Polyphosphoric Acid (PPA): Favors 4-methyl quinolines (Linear).

  • Conc. H₂SO₄: Can lead to mixtures due to sulfonation side reactions. Recommendation: Always use PPA for diketone condensations to minimize rearrangement [3].

Module 4: Purification & Isolation

The Issue: "The Tar."[1][3][6][8][9] Quinoline syntheses often result in a black, viscous sludge that clogs columns.

Protocol: The "Salt-Steam" Purification Technique

Do not attempt to flash column the crude black tar directly.

  • Steam Distillation 1 (The Cleanout): Steam distill the crude reaction mixture. This removes unreacted aniline and nitrobenzene. The quinoline (as a salt) remains in the aqueous acid layer.[3]

  • Filtration: Filter the hot aqueous acid through Celite. The "tar" is insoluble in acid and will be trapped on the Celite.

  • Basification: Cool the filtrate. Add 40% NaOH until pH > 12. The quinoline will oil out.

  • Steam Distillation 2 (The Isolation): Steam distill the basic mixture.[6] Pure quinoline co-distills with water as a milky white emulsion.

  • Extraction: Extract the distillate with DCM, dry over MgSO₄, and concentrate.

References
  • Cho, C. S., et al. (2001). "Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones: modified Friedländer quinoline synthesis." Chemical Communications, (24), 2576-2577.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Sloop, J. C. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry, 22(2), 110-117.

  • BenchChem Tech Support. (2025). "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." BenchChem Troubleshooting Series.

Sources

analytical HPLC methods for purity assessment of synthesized quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Method Development & Troubleshooting for Quinoline Purity Assessment

Welcome to the Support Center

Hello. If you are accessing this guide, you are likely facing the classic "Quinoline Challenge": your synthesized product is showing severe peak tailing, your regioisomers are co-eluting, or your mass balance doesn't add up due to invisible impurities.

Quinolines are nitrogen-containing heterocycles that act as weak bases (pKa ~4.9 for unsubstituted quinoline). This basicity is the root cause of 90% of chromatographic failures. The nitrogen lone pair interacts avidly with residual silanols on silica-based columns, acting as a Lewis base to the silanol's Lewis acid.

This guide moves beyond generic advice. We will treat your HPLC system as a diagnostic engine to prove purity and structural integrity.

Module 1: The "Shark Fin" Peak (Severe Tailing)

Symptom: Your quinoline peak looks like a shark fin—sharp front, dragged out tail (Asymmetry factor > 1.5). Root Cause: Secondary Silanol Interactions.[1] At neutral pH, residual silanols (


) on the column stationary phase act as cation exchangers, binding the protonated quinoline nitrogen 

.
Diagnostic Workflow

Use the following logic flow to identify the specific cause of your tailing.

TailingDiagnosis Start START: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH PH_Mid pH 3.0 - 7.0? CheckPH->PH_Mid Yes PH_Low pH < 2.5? CheckPH->PH_Low Yes Cause1 CAUSE: Ionized Silanols + Protonated Amine PH_Mid->Cause1 Fix1 FIX: Lower pH to < 2.5 (Suppress Silanols) Cause1->Fix1 CheckLoad Check Mass Load PH_Low->CheckLoad Overload High Concentration? CheckLoad->Overload Yes CheckCol Old Column? CheckLoad->CheckCol No Fix2 FIX: Dilute Sample (Langmuir Isotherm Saturation) Overload->Fix2 Fix3 FIX: Replace with Hybrid Particle Column (e.g., XBridge) CheckCol->Fix3

Figure 1: Decision logic for diagnosing peak tailing in basic heterocycles.

The "Silanol Quench" Protocol

If you cannot switch columns, use this mobile phase modification to compete for silanol sites.

Reagents:

  • Buffer: 20 mM Ammonium Formate (for MS) or Phosphate (for UV only).

  • Additive: Triethylamine (TEA) - Only for non-MS applications.

Procedure:

  • Standard: Adjust aqueous mobile phase to pH 2.3 using Formic Acid or Phosphoric Acid. This protonates the silanols (

    
    ), rendering them neutral and less interactive 
    
    
    
    .
  • Emergency (UV Only): Add 5 mM TEA to the mobile phase. TEA acts as a "sacrificial base," binding to silanols more aggressively than your quinoline product.

Module 2: Regioisomer Separation (Resolution Issues)

Symptom: You synthesized a 6-substituted quinoline, but the crude NMR suggests an 8-substituted isomer is present. On C18, they co-elute as a single broad peak or a "shoulder." Root Cause: Hydrophobic selectivity (C18) is insufficient because the isomers have identical mass and similar lipophilicity. You need Shape Selectivity or


 Interactions 

.
Column Selection Matrix

Do not rely solely on C18. Use this table to select the stationary phase based on the interaction mechanism required.

Column PhaseInteraction MechanismBest For...[2][3]
C18 (Standard) Hydrophobic InteractionGeneral purity assessment; separating quinoline from polar starting materials (anilines).
Phenyl-Hexyl

Stacking + Hydrophobic
Critical for Quinolines. Separates isomers based on electron density differences in the aromatic ring.
Pentafluorophenyl (PFP) Dipole-Dipole +

Separating halogenated quinolines or positional isomers (e.g., 6-chloro vs 7-chloro).
Polar Embedded (Amide) Hydrogen BondingShielding silanols to improve peak shape without TEA; orthogonal selectivity to C18.
Protocol: The "Pi-Selectivity" Screen

To separate difficult regioisomers (e.g., Quinoline vs. Isoquinoline):

  • Column: Switch to a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS PFP).

  • Mobile Phase: Use Methanol instead of Acetonitrile.

    • Why? Acetonitrile has its own

      
       electrons (triple bond) which can interfere with the 
      
      
      
      interaction between the analyte and the column. Methanol allows the unique column selectivity to dominate
      
      
      .
  • Temperature: Lower the column temperature to 25°C.

    
     interactions are exothermic and stronger at lower temperatures.
    

Module 3: Purity Assessment & Impurity Tracking

Symptom: Purity looks >99% at 254 nm, but the isolated yield is low, or the mass spec shows "ghost" masses. Root Cause: Response factor disparity. The starting material (often an aniline derivative) and the product (quinoline) have vastly different UV extinction coefficients at 254 nm.

Experimental Workflow: Relative Response Factor (RRF) Determination

To accurately quantify purity, you must normalize the detector response.

RRF_Workflow Step1 Prepare Equimolar Solutions (100 µM) Step2 Inject SM (Aniline) Step1->Step2 Step3 Inject Product (Quinoline) Step1->Step3 Step4 Calculate Area Ratio Step2->Step4 Step3->Step4 Step5 Apply RRF to Crude Purity Calc Step4->Step5

Figure 2: Workflow for establishing Relative Response Factors (RRF) to correct purity calculations.

Step-by-Step:

  • Wavelength Selection: Run a UV-Vis scan (200–400 nm) of both the starting material and the product.

    • Tip: Quinolines often have strong absorbance at 230 nm and 315 nm. Anilines absorb strongly at 254 nm. Choosing 254 nm blindly often overestimates the impurity (aniline) or underestimates it depending on substitution.

  • Calculation:

    
    
    
  • Correction: Divide the raw peak area of the impurity by the RRF before calculating % area normalization.

Frequently Asked Questions (FAQs)

Q: Can I use high pH (pH 10) for quinolines? A: Yes, but only with Hybrid Particle columns (e.g., Waters XBridge or Agilent PLRP-S). Standard silica dissolves above pH 8.[3] At pH 10, quinoline is uncharged (neutral), which increases retention on C18 and completely eliminates silanol interactions (since silanols are ionized but the analyte is not, repulsion/attraction dynamics change). This is often the "silver bullet" for peak shape


.

Q: My quinoline is not retaining on C18 (eluting at void volume). A: You are likely using a low pH buffer (pH < 3) where the quinoline is fully protonated (


). Ionic species do not interact well with hydrophobic C18 chains.
  • Fix: Use an Ion-Pairing Agent like Hexanesulfonic Acid (10 mM) in the mobile phase, or switch to a "HILIC" mode if the compound is extremely polar.

Q: I see a "fronting" peak (Asymmetry < 0.9). A: This is usually solubility related. Quinolines can aggregate or precipitate in high-aqueous mobile phases.

  • Fix: Ensure your sample diluent matches the starting mobile phase conditions. If the gradient starts at 5% ACN, do not dissolve the sample in 100% DMSO or ACN.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from

  • GL Sciences. (2024). HPLC Column Technical Guide: How to Use Buffers. Retrieved from

  • National Institutes of Health (NIH). (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. Retrieved from

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity.[3][6] Retrieved from

Sources

Validation & Comparative

Benchmarking Quinoline Derivatives: A Comparative Validation Guide for Anticancer Efficacy

[1][2]

Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists. Objective: To provide a rigorous, data-driven framework for validating novel quinoline derivatives against FDA-approved standards (Doxorubicin, Gefitinib, Erlotinib), supported by experimental protocols and mechanistic insights.

The Strategic Imperative: Why Benchmark Against Standards?

In the landscape of anticancer drug discovery, the quinoline scaffold is considered a "privileged structure" due to its ability to interact with diverse biological targets (kinases, tubulin, DNA). However, reporting raw IC50 values is insufficient. To establish clinical relevance, researchers must demonstrate superiority or non-inferiority to current Standard of Care (SoC) drugs.

This guide moves beyond basic screening. It outlines how to construct a validation matrix that proves not just if a derivative works, but how well it works compared to market leaders.

Comparative Efficacy Analysis: Quinoline vs. FDA Standards

The following data synthesizes recent high-impact studies comparing novel quinoline hybrids against established chemotherapeutics. Use this as a template for presenting your own lead optimization data.

Table 1: IC50 Benchmarking of Quinoline Derivatives vs. Standard Drugs
Target MechanismNovel Derivative ClassReference DrugCell LineIC50 (Derivative)IC50 (Reference)Outcome
EGFR Inhibition Quinoline-Chalcone (Cmpd 33)Gefitinib A549 (Lung)37.07 nM 29.16 nMComparable (Non-inferiority)
EGFR Inhibition Quinoline-Thiazolidine (Cmpd 7j)Erlotinib MCF-7 (Breast)0.35 µM 0.44 µMSuperior Potency
Tubulin Binding Quinoline-Indole HybridColchicine HeLa (Cervical)1.2 µM 0.05 µMModerate Potency
DNA Intercalation 8-Hydroxyquinoline Deriv.Doxorubicin HepG2 (Liver)1.91 µM 1.45 µMComparable
Multi-Kinase Quinoline-Schiff Base5-Fluorouracil HCT-116 (Colon)5.34 µM 8.20 µMSuperior Potency

Analytic Insight: Note that while some derivatives show higher IC50 values (lower potency) than nanomolar inhibitors like Colchicine, they often exhibit a superior Selectivity Index (SI) toward normal cells (e.g., WI-38 fibroblasts), which is a critical "Go/No-Go" criterion.

Mechanistic Validation: Proving the Pathway

Mere cytotoxicity is not a mechanism. You must validate why the cell dies. Many quinoline derivatives function as Tyrosine Kinase Inhibitors (TKIs) , specifically targeting the EGFR/PI3K/Akt/mTOR signaling cascade.

Visualization: EGFR Signaling & Quinoline Intervention

The following diagram illustrates the specific intervention points where quinoline derivatives (like Cmpd 33 or 7j) compete with ATP or block downstream phosphorylation, leading to apoptosis.

EGFR_PathwayEGFEGF LigandEGFREGFR (Receptor)EGF->EGFRBindingPI3KPI3KEGFR->PI3KPhosphorylationRASRASEGFR->RASActivationQuinolineQuinoline Derivative(ATP Competitive Inhibitor)Quinoline->EGFRBlocks AutophosphorylationAKTAKT (Protein Kinase B)PI3K->AKTmTORmTORAKT->mTORNucleusNucleus: Gene TranscriptionmTOR->NucleusRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKERK->NucleusApoptosisApoptosis / Cell Cycle ArrestNucleus->ApoptosisIf InhibitedProliferationCell ProliferationNucleus->ProliferationUnchecked

Figure 1: Mechanism of Action for Quinoline-based EGFR Inhibitors. The derivative binds to the ATP pocket of EGFR, preventing downstream activation of PI3K/Akt and RAS/RAF pathways.

Experimental Protocols: The Validation Workflow

To ensure your data is publishable and reproducible, follow these standardized protocols.

Workflow Visualization

Validation_Workflowcluster_0Phase 1: Screeningcluster_1Phase 2: Mechanismcluster_2Phase 3: ConfirmationSynthesisChemical SynthesisMTTMTT Assay(IC50 Determination)Synthesis->MTTFlowCytFlow Cytometry(Annexin V/PI)MTT->FlowCytIf IC50 < 10µMWestBlotWestern Blot(p-EGFR/p-Akt)FlowCyt->WestBlotDockingMolecular Docking(Binding Energy)WestBlot->DockingValidate TargetInVivoIn Vivo Xenograft(Optional)Docking->InVivo

Figure 2: Step-by-step validation pipeline for novel anticancer agents.

Protocol 1: High-Fidelity MTT Cytotoxicity Assay

Why this matters: The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase), not just cell death.[1][2] It is the industry standard for generating IC50 curves.

Materials:

  • Cell lines (e.g., A549, MCF-7)[3][4]

  • MTT Reagent (5 mg/mL in PBS)[5]

  • Solubilization Buffer (DMSO or SDS-HCl)

  • Positive Control: Doxorubicin or Gefitinib (Must be included on the same plate).

Step-by-Step:

  • Seeding: Plate cells (5,000–10,000/well) in 96-well plates. Incubate for 24h to allow attachment.

    • QC Check: Avoid edge wells to prevent evaporation ("edge effect").[2] Fill them with PBS.[2][5]

  • Treatment: Add quinoline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control drug.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol 2: Apoptosis Detection via Flow Cytometry

Why this matters: You must distinguish between necrosis (toxic cell bursting) and apoptosis (programmed cell death). Effective drugs induce apoptosis.[4][6][7]

Method: Annexin V-FITC / Propidium Iodide (PI) Staining.

  • Treatment: Treat cells with the calculated IC50 concentration of the quinoline derivative for 24h.

  • Harvesting: Trypsinize cells (gentle handling to avoid artificial damage).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min in dark at RT.

  • Analysis: Run on Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criteria: A significant shift from Q3 to Q4/Q2 compared to control indicates apoptotic mechanism.

Structural Optimization (SAR) Insights

Based on the comparative data, the following structural features correlate with enhanced anticancer activity in quinolines:

  • C-6/C-7 Substitution: Electron-donating groups (e.g., -OCH3) at these positions often improve EGFR binding affinity.

  • Linker Region: A chalcone or hydrazone linker at C-3 provides flexibility, allowing the molecule to fit into the ATP-binding pocket of kinases.

  • Halogenation: Introduction of Cl or F atoms on the phenyl ring (attached via linker) enhances lipophilicity and cellular uptake.

References

  • Abbas, S. H., et al. (2019). "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity."[3][6][7] Bioorganic Chemistry.

  • George, R. F., et al. (2020). "Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review." RSC Advances.

  • Makawana, J. A., et al. (2024). "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors." RSC Advances.

  • BenchChem. (2025).[8] "Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents." BenchChem Guides.

  • Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.

A Comparative Guide to the Antimicrobial Spectrum of Quinololine-4-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of Carboxamide Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of therapeutic agents across a spectrum of diseases, including malaria, cancer, and microbial infections. Within this broad class, quinoline-4-carboxamides—derivatives where a carboxamide group is attached at the 4-position of the quinoline ring—are emerging as a focal point of intensive research. While their parent compounds, the quinolones, are well-established antibacterial agents, the carboxamides present a distinct and versatile chemical space for discovering novel antimicrobial activities and mechanisms.

This guide provides an in-depth comparison of the antimicrobial spectrum of various quinoline-4-carboxamides, from repurposed anthelmintics to newly synthesized analogues. We will dissect their mechanisms of action, present comparative experimental data, and detail the robust methodologies required to validate their antimicrobial efficacy, offering a comprehensive resource for researchers in drug discovery and development.

Pillar 1: Unraveling the Mechanisms of Action

The primary antibacterial mechanism for many classic quinolone drugs is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones introduce lethal double-strand breaks, ultimately leading to cell death.[2]

While some quinoline-4-carboxamide derivatives may share this canonical mechanism, evidence suggests this class also engages in novel modes of action. For instance, the repurposed drug Niclosamide, a salicylanilide containing a carboxamide linker, has been shown to disrupt bacterial membrane potential and inhibit quorum sensing systems.[3][4] Another related compound, Closantel, demonstrates potent activity against Gram-positive bacteria by inhibiting the KinA/Spo0F signaling system.[5][6] Furthermore, research into quinoline-4-carboxamides for other diseases has identified unique targets, such as the inhibition of translation elongation factor 2 (PfEF2) in the malaria parasite, hinting at the potential for novel bacterial targets as well.[7][8]

This mechanistic diversity is a significant advantage, as compounds with novel modes of action are crucial for combating the escalating threat of antimicrobial resistance.

Quinolone_Mechanism cluster_0 Bacterial Cell DNA Supercoiled Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds Gyrase->DNA Relaxes/Decatenates CleavageComplex Ternary Cleavage Complex Gyrase->CleavageComplex Trapped by drug Quinolone Quinoline-4-Carboxamide Quinolone->Gyrase Inhibits FragmentedDNA Fragmented DNA CleavageComplex->FragmentedDNA DNA breaks CellDeath Cell Death FragmentedDNA->CellDeath Triggers

Caption: Proposed mechanism of action for quinoline-based antimicrobials targeting DNA gyrase.

Pillar 2: A Comparative Analysis of Antimicrobial Spectra

The antimicrobial activity of quinoline-4-carboxamides is highly dependent on their specific chemical structure. The spectrum can range from narrow, targeting specific bacterial groups, to broad, encompassing a variety of pathogens. Below, we compare several key examples.

Repurposed Drugs: Niclosamide and Closantel

These FDA-approved anthelmintics have garnered significant attention for their secondary antimicrobial properties.

  • Niclosamide : This compound demonstrates potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[9][10] Its efficacy against Gram-negative bacteria is generally lower, though it can inhibit quorum sensing in Pseudomonas aeruginosa and shows activity against Helicobacter pylori.[3] Critically, niclosamide can act synergistically with colistin, resensitizing colistin-resistant Acinetobacter baumannii and Klebsiella pneumoniae.[3] It also possesses anti-biofilm capabilities and activity against the fungus Candida albicans.[9]

  • Closantel : Similar to niclosamide, closantel is most effective against Gram-positive bacteria, with reported Minimum Inhibitory Concentrations (MICs) of 1-2 μg/mL for drug-resistant S. aureus and E. faecium.[6][11] It also exhibits potent activity against MRSA biofilms.[12] While its standalone activity against Gram-negative bacteria is weak, it has a pronounced synergistic effect when combined with colistin against multidrug-resistant strains of P. aeruginosa, K. pneumoniae, and E. coli.[13]

Novel Synthesized Quinololine-4-Carboxamides

Academic and industrial research has produced a plethora of novel derivatives, with varying degrees of success.

  • Amino Acid Conjugates : The attachment of amino acid esters to the quinoline-4-carboxamide scaffold has proven to be a fruitful strategy. One study reported that a series of such compounds exhibited larger zones of inhibition against a panel of nine bacterial strains than several reference antibiotics.[14][15] Notably, a methyl L-alaninate derivative showed the highest activity against Enterococcus faecalis.[15] The presence of a free carboxylic acid on the amino acid moiety appears crucial for broad-spectrum activity, with one such derivative demonstrating excellent potency against E. coli, S. aureus, B. subtilis, and P. aeruginosa.[16]

  • Simple Amide Analogues : The nature of the substituent on the amide nitrogen significantly influences the antimicrobial spectrum. Studies have synthesized series of analogues by treating quinoline carboxylic acid with various anilines.[17] These efforts yielded compounds with promising activity against Aeromonas and Enterococcus species.[17] However, it is important to note that in some studies, the parent quinoline-4-carboxylic acids were found to be more potent than their corresponding carboxamide derivatives, indicating that this functional group must be carefully considered during molecular design.[18][19]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinoline-4-carboxamides and related compounds against representative pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

Compound/DerivativeS. aureus (MRSA)E. faecalis/faeciumE. coliP. aeruginosaC. albicansReferences
Niclosamide 1-2 µg/mL~1 µg/mL>32 µg/mL>32 µg/mL0.16–1.64 µg/mL[3][9][10]
Closantel 1-2 µg/mL1 µg/mL>64 µg/mL>64 µg/mLNot Reported[6][11][12]
Quinoline-4-carboxamides (General) VariableGood ActivityVariableOften WeakVariable[17][18][19]
Amino Acid Conjugate (43a) 0.62 mg/mLNot Reported0.62 mg/mL0.62 mg/mLNot Reported[16]
2-phenylquinoline-4-carboxamide (11) 6.25 µg/mLNot Reported>100 µg/mL>100 µg/mLNot Reported[16]

Note: Data is aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Pillar 3: Self-Validating Experimental Protocols

To ensure the scientific rigor and reproducibility of antimicrobial spectrum data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[21][22]

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC of an antimicrobial agent.[21][23] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test quinoline-4-carboxamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration range that will bracket the expected MIC. This is typically done in a separate 96-well "mother plate."

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Inoculation:

    • Dispense the diluted antimicrobial agents from the mother plate into a new sterile 96-well microtiter plate.

    • Add the prepared bacterial inoculum to each well containing the antimicrobial agent.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[20]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common aerobic bacteria.[21]

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[20] The growth control should be turbid, and the sterility control should be clear.

MIC_Workflow cluster_workflow Broth Microdilution Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Compound + Bacteria) prep_compound->inoculate prep_inoculum->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (16-20h at 35°C) controls->incubate read_mic Visually Inspect & Determine MIC incubate->read_mic end End read_mic->end

Sources

3-acetylquinoline-4-carboxylic acid vs. leflunomide as DHODH inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 3-Acetylquinoline-4-Carboxylic Acid Derivatives vs. Leflunomide

Executive Summary

This guide provides a technical comparison between the established standard of care, Leflunomide (specifically its active metabolite Teriflunomide/A77 1726), and the emerging class of 3-Acetylquinoline-4-Carboxylic Acid Derivatives (specifically chalcone hybrids).

While Leflunomide remains the clinical benchmark for Dihydroorotate Dehydrogenase (DHODH) inhibition in autoimmune therapies, recent Structure-Activity Relationship (SAR) studies indicate that 3-acetylquinoline-4-carboxylic acid derivatives—when functionalized at the C3 position—can achieve IC50 values in the low nanomolar range (120–580 nM) , potentially surpassing Leflunomide in potency and offering a distinct competitive kinetic profile against Ubiquinone.

Mechanistic Divergence: The Ubiquinone Tunnel War

Both compounds target Human DHODH (hDHODH), a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step of de novo pyrimidine biosynthesis.[1] However, their binding kinetics within the ubiquinone-binding tunnel differ, influencing their efficacy and resistance profiles.

Leflunomide (A77 1726)[2][3][4]
  • Class: Isoxazole derivative (Prodrug).[2]

  • Binding Mode: The active metabolite (A77 1726) binds to the ubiquinone channel.

  • Kinetics: Historically characterized as non-competitive with respect to ubiquinone (CoQ) and uncompetitive with respect to Dihydroorotate (DHO).[3] It alters the enzyme's conformation, preventing electron transfer to CoQ.

  • Limitation: High concentrations can induce off-target hepatotoxicity; efficacy is limited by the cellular pool of ubiquinone.

3-Acetylquinoline-4-Carboxylic Acid Derivatives
  • Class: Quinoline-4-carboxylic acid scaffold (structurally related to Brequinar).[4]

  • Binding Mode: These compounds mimic the ubiquinone structure more aggressively. The C4-carboxylic acid forms a critical salt bridge with Arg136 , while the 3-acetyl-derived side chain (often a chalcone or lipophilic moiety) occupies the hydrophobic tunnel.

  • Kinetics: Typically competitive with respect to ubiquinone. The 3-acetyl group serves as a crucial "hook" for derivatization (e.g., Claisen-Schmidt condensation) to extend the molecule into the hydrophobic pocket, blocking CoQ access physically.

Pathway Visualization

The following diagram illustrates the DHODH "Ping-Pong" mechanism and the interference points of both inhibitors.

DHODH_Mechanism DHO Dihydroorotate (Substrate) ORO Orotate (Product) DHO->ORO Oxidation DHODH_Ox DHODH (Oxidized) FMN DHO->DHODH_Ox Q Ubiquinone (CoQ) QH2 Ubiquinol (Reduced CoQ) Q->QH2 Reduction DHODH_Red DHODH (Reduced) FMNH2 Q->DHODH_Red DHODH_Ox->DHODH_Red Electron Transfer DHODH_Red->DHODH_Ox Regeneration Leflunomide Leflunomide (A77 1726) Leflunomide->DHODH_Red Non-Competitive Binding (Tunnel) Quinoline 3-Acetylquinoline Derivatives Quinoline->DHODH_Red Competitive vs Ubiquinone

Caption: DHODH Ping-Pong Kinetic Mechanism showing distinct inhibition modes. Leflunomide acts non-competitively, while Quinoline derivatives compete directly with Ubiquinone.

Comparative Performance Data

The following data aggregates findings from recent SAR studies, specifically focusing on 3-acetylquinoline-4-carboxylic acid-chalcone hybrids compared to the Leflunomide standard.

FeatureLeflunomide (A77 1726)3-Acetylquinoline Derivatives (Optimized)
Primary Target hDHODH (Ubiquinone Channel)hDHODH (Ubiquinone Channel)
IC50 (Enzymatic) ~600 nM (Range: 300-900 nM)~120 - 580 nM (Best analogs)
Mechanism Non-competitive vs CoQCompetitive vs CoQ
Binding Affinity H-bonds: Tyr356, Thr360H-bonds: Arg136 , Gln47 (Salt Bridge Critical)
Cytotoxicity (CC50) High (Hepatotoxicity concerns)Variable (Lead compounds > 100 µM in PBMCs)
Selectivity Index ModerateHigh (in optimized chalcone hybrids)
Synthesis Complexity Low (Isoxazole ring opening)Moderate (Pfitzinger Reaction + Condensation)

Key Insight: The "3-acetyl" moiety itself is not the pharmacophore but the linker. Unsubstituted 3-acetylquinoline-4-carboxylic acid has negligible activity. However, condensing the acetyl group with aromatic aldehydes (to form chalcones) creates a hydrophobic "tail" that penetrates the DHODH tunnel, increasing potency by 5-10 fold over Leflunomide.

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

A. Synthesis of the Quinoline Scaffold (Pfitzinger Reaction)

Rationale: This reaction provides the core 2-aryl-quinoline-4-carboxylic acid structure with the necessary C4-carboxyl group for Arg136 binding.

  • Reactants: Isatin (1.0 eq) + Acetylacetone (or specific methyl ketone) (1.2 eq).

  • Conditions: Reflux in 33% KOH (aq) for 12-24 hours.

  • Workup: Cool the mixture. Acidify with HCl to pH 2–3. The precipitate is the crude 3-acetylquinoline-4-carboxylic acid.

  • Purification: Recrystallization from Ethanol/Water.

  • Derivatization (Critical): Perform a Claisen-Schmidt condensation with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in ethanolic NaOH to generate the active chalcone hybrid.

B. DHODH Enzymatic Inhibition Assay (DCIP Reduction)

Rationale: This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor, changing color from blue (oxidized) to colorless (reduced). This couples the oxidation of DHO to the reduction of CoQ and DCIP.

Reagents:

  • Recombinant hDHODH (purified, lacking transmembrane domain for solubility).

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ substitute).

  • Chromophore: DCIP (2,6-dichloroindophenol).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

Workflow:

  • Preparation: In a 96-well plate, add 180 µL of Assay Buffer containing 100 µM DCIP and 50 µM Decylubiquinone.

  • Inhibitor Addition: Add 10 µL of Test Compound (3-Acetyl derivative) or Control (Leflunomide) in DMSO (Final DMSO < 1%).

  • Enzyme Addition: Add 10 nM hDHODH enzyme. Incubate for 5 mins at 25°C to allow binding.

  • Initiation: Add 500 µM Dihydroorotate (DHO) to start the reaction.

  • Measurement: Monitor absorbance at 600 nm (loss of blue color) kinetically for 20 minutes.

  • Calculation: Plot

    
     vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
    

Self-Validation Check:

  • Positive Control: Leflunomide should yield an IC50 ~400–600 nM.

  • Negative Control: No enzyme wells should show zero slope.

  • Z-Factor: Ensure Z' > 0.5 for screening reliability.

Structural Logic & SAR Workflow

The following diagram details the decision tree for optimizing the 3-acetylquinoline scaffold to outperform Leflunomide.

SAR_Logic Scaffold 3-Acetylquinoline-4-Carboxylic Acid (Inactive Precursor) Mod_C4 C4-Carboxylic Acid (DO NOT MODIFY) Scaffold->Mod_C4 Mod_C3 C3-Acetyl Group (Derivatization Site) Scaffold->Mod_C3 Mod_C2 C2-Aryl Group (Lipophilicity) Scaffold->Mod_C2 Interaction1 Arg136 Interaction (Essential for Activity) Mod_C4->Interaction1 Forms Salt Bridge Condensation Condensation Mod_C3->Condensation Claisen-Schmidt Reaction Result High Potency Inhibitor (IC50 < 200 nM) Interaction1->Result Chalcone Chalcone Condensation->Chalcone Chalcone Hybrid (Active Inhibitor) Interaction2 Hydrophobic Tunnel (Displaces Ubiquinone) Chalcone->Interaction2 Occupies Tunnel Interaction2->Result

Caption: SAR Optimization Logic. The C4-acid is immutable for binding Arg136, while the C3-acetyl group is the vector for extending the molecule into the hydrophobic tunnel.

References

  • BenchChem. (2025).[5][6] Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. Link

  • Božić, B., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie. Link

  • McLean, J. E., et al. (2001). Multiple Inhibitor Analysis of the Brequinar and Leflunomide Binding Sites on Human Dihydroorotate Dehydrogenase. Biochemistry. Link

  • Thorat, B., et al. (2022).[7] Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based DHODH Inhibitors. Physical Chemistry Research. Link

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Chemical Biology. Link

Sources

biological activity of 3-acetylquinoline-4-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 3-Acetylquinoline-4-Carboxylic Acid Analogs

Executive Summary & Scaffold Significance

The 3-Acetylquinoline-4-carboxylic acid scaffold represents a specialized pharmacophore within the broader quinoline family. Unlike the widely commercialized fluoroquinolones (e.g., Ciprofloxacin) which typically feature a 3-carboxy-4-oxo motif, the 3-acetyl-4-carboxy arrangement offers a distinct electronic and steric profile. This structural variation allows for unique binding modes in active sites, particularly against resistant bacterial strains and specific cancer targets (e.g., DHODH, STAT3).

This guide objectively compares the biological performance of 3-acetylquinoline-4-carboxylic acid analogs (specifically the 2-methyl and 2-oxo variants) against industry-standard therapeutics.

Comparative Biological Activity

Antimicrobial Potency (Antibacterial & Antifungal)[1]

Core Finding: 3-acetyl analogs, particularly 3-acetyl-2-methylquinoline-4-carboxylic acid , exhibit moderate-to-high activity against Gram-negative bacteria, often comparable to first-generation quinolones but with a distinct resistance profile due to the 3-acetyl group's lack of cross-resistance with some 3-carboxy-only drugs.

Table 1: Comparative MIC (


g/mL) against Standard Pathogens 
CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungal)
3-Acetyl-2-methylquinoline-4-COOH 12.56.2525.050.0
3-Acetyl-2-phenylquinoline-4-COOH 6.2512.550.025.0
Ciprofloxacin (Standard) 0.50.0150.5>100
Ampicillin (Standard) 2.08.0>100N/A
Fluconazole (Standard) N/AN/AN/A2.0

Note: Data aggregated from multiple studies on 2-substituted-3-acetylquinoline derivatives. [1][2][1][2][3][4][5][6][7]

Analysis:

  • Gram-Negative Efficacy: The 2-methyl analog shows competitive activity against E. coli compared to Ampicillin but lags behind the potency of Ciprofloxacin.

  • Gram-Positive Shift: Introducing a phenyl group at the C2 position (2-phenyl analog) enhances lipophilicity, improving penetration into Gram-positive cell walls (S. aureus MIC drops to 6.25

    
    g/mL).
    
  • Antifungal Niche: Unlike Ciprofloxacin, the 3-acetyl derivatives show weak but measurable antifungal activity, likely due to the chelating potential of the 3-acetyl/4-carboxy motif interfering with fungal metalloenzymes.

Antitubercular Activity

Core Finding: The quinoline-4-carboxylic acid core is a known antitubercular pharmacophore. The 3-acetyl substitution provides a metabolic handle that can be reduced or condensed to form hydrazones, significantly boosting activity against Mycobacterium tuberculosis (H37Rv strain).

Table 2: Antitubercular Efficacy (MABA Assay)

CompoundMIC (

g/mL) vs M. tuberculosis H37Rv
Cytotoxicity (CC50 Vero Cells)Selectivity Index (SI)
3-Acetyl-2-methylquinoline-4-COOH 12.5>100>8
3-Acetyl-2-styryl-quinoline-4-COOH 3.12585.027.2
Isoniazid (Standard) 0.05>100>2000
Rifampicin (Standard) 0.2>100>500

Analysis: While the parent 3-acetyl compound is moderately active, its styryl derivative (formed via condensation at the 3-acetyl methyl group) approaches the potency of second-line TB drugs. This suggests the 3-acetyl group is best utilized as a "pro-pharmacophore" for further derivatization. [3][4]

Mechanism of Action & Visualization

The biological activity of these analogs is driven by two primary mechanisms:

  • DNA Gyrase Inhibition (Antibacterial): The 4-COOH and 3-acetyl groups create a coordination pocket for

    
     ions, bridging the drug to the DNA-enzyme complex.
    
  • DHODH Inhibition (Anticancer): The quinoline scaffold mimics the ubiquinone cofactor, inhibiting Dihydroorotate Dehydrogenase, a rate-limiting enzyme in pyrimidine synthesis.

MOA_Pathway Drug 3-Acetylquinoline-4-COOH Mg Mg2+ Chelation Drug->Mg  Bidentate Binding DHODH DHODH Enzyme Drug->DHODH  Competes with Ubiquinone Gyrase DNA Gyrase / Topo IV Mg->Gyrase  Stabilizes Complex Drug-Enzyme-DNA Complex Gyrase->Complex Replication DNA Replication Blocked Complex->Replication BactDeath Bacterial Cell Death Replication->BactDeath Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Arrest S-Phase Arrest Pyrimidine->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Figure 1: Dual mechanism of action targeting bacterial DNA replication and cancer cell pyrimidine biosynthesis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Pfitzinger Reaction for synthesis and standard microdilution for bioassay.

Synthesis of 3-Acetyl-2-methylquinoline-4-carboxylic acid

Principle: The Pfitzinger reaction involves the condensation of isatin with a ketone (acetylacetone) in a strong base.[8] The 3-acetyl group is retained if the ketone is asymmetric or if specific conditions prevent decarboxylation.

Step-by-Step Protocol:

  • Reagents: Isatin (0.01 mol), Acetylacetone (0.01 mol), KOH (33% w/v aqueous solution, 20 mL).

  • Reaction:

    • Dissolve isatin in the KOH solution and heat gently until a deep reddish-purple solution forms (formation of isatinate).

    • Add acetylacetone dropwise with stirring.

    • Reflux the mixture for 12–16 hours. The color will shift to dark brown/yellow.

  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Acidify carefully with glacial acetic acid or 10% HCl to pH 4–5.

    • A solid precipitate (the crude acid) will form.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize from ethanol/water (70:30).

    • Yield Expectation: 65–75%.

    • Validation: Melting point (approx. 260–262°C) and

      
      -NMR (Singlet at 
      
      
      
      2.6-2.7 ppm for acetyl
      
      
      ).
Minimum Inhibitory Concentration (MIC) Assay

Protocol (CLSI Standards):

  • Preparation: Dissolve the test analog in DMSO to create a stock solution (e.g., 1000

    
    g/mL).
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Positive Control: Ciprofloxacin.[5]

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Uninoculated broth.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Source: PubMed (NIH). URL:[Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI Molecules. URL:[Link]

  • Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Source: Austin Publishing Group. URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Source: PMC (NIH). URL:[Link]

  • Fascinating Furanosteroids and Their Pharmacological Profile (Zhungietu et al. on 3-acetylquinoline synthesis). Source: ResearchGate. URL:[Link]

Sources

Cross-Validation of Biological Assays for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Quinoline Paradox

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Bosutinib), and antivirals. However, the very physicochemical properties that make quinolines bioactive—planarity, lipophilicity, and extended conjugation—render them prone to generating false positives and experimental artifacts in standard high-throughput screening (HTS) assays.

This guide moves beyond standard protocols to establish a cross-validation framework . It addresses the specific failure modes of quinoline compounds: intrinsic fluorescence interfering with optical readouts, colloidal aggregation sequestering enzymes, and metabolic decoupling in tetrazolium assays.

The Interference Matrix: Why Standard Assays Fail

Before selecting an assay, one must characterize the compound's interference potential. Quinolines are notorious for three specific artifact mechanisms:

A. Intrinsic Fluorescence & Quenching

Many quinoline derivatives (especially amino-quinolines) exhibit strong fluorescence in the blue-green spectrum (350–500 nm).

  • The Artifact: In Fluorescence Polarization (FP) or FRET assays, the compound's emission can mimic the signal of the displaced probe, masking inhibition. Conversely, quinolines can quench the fluorescence of probes like fluorescein, appearing as "super-inhibitors."

  • Impact: False negatives in binding assays; false positives in quenching-based cleavage assays.

B. Colloidal Aggregation (Promiscuous Inhibition)

Planar, hydrophobic quinolines often stack in aqueous solution, forming colloidal aggregates (100–1000 nm particles).

  • The Artifact: These aggregates non-specifically adsorb proteins/enzymes on their surface, inhibiting them physically rather than chemically.

  • Impact: Identification of "PAINS" (Pan-Assay Interference Compounds) that fail in downstream optimization.

C. Metabolic Decoupling (MTT vs. ATP)
  • The Artifact: Quinolines can alter mitochondrial reductase activity without immediately killing the cell. In MTT assays, this can lead to hyper-reduction (apparent proliferation) or hypo-reduction (apparent toxicity) that does not correlate with actual cell number.

  • Impact: Inaccurate IC50 values in cytotoxicity screening.

Comparative Analysis: Viability & Cytotoxicity Assays[1][2][3]

The following table contrasts the industry-standard MTT assay with the orthogonal ATP-based luminescence assay, specifically for quinoline screening.

Table 1: Assay Performance Comparison for Quinolines
FeatureMTT / MTS (Colorimetric) CellTiter-Glo® (ATP Luminescence) Quinoline-Specific Verdict
Readout Mechanism Enzymatic reduction of tetrazolium to formazan by mitochondrial dehydrogenase.Luciferase-catalyzed oxidation of luciferin using cellular ATP.ATP is superior. Quinolines can intercalate mitochondrial DNA or inhibit reductases directly, skewing MTT results.
Sensitivity Moderate (~25,000 cells/well limit).High (~1,500 cells/well limit).ATP wins. Critical for potent quinolines where low cell numbers are used.
Interference Risk High. Formazan absorbance (570 nm) can overlap with colored quinoline derivatives.Low. Luminescence is less prone to compound spectral overlap, though luciferase inhibition is possible.ATP is more robust.
Throughput Low/Medium (Requires solubilization step for MTT).High (Add-mix-measure).ATP wins for library screening.
Cost Low.High.MTT is acceptable for rough screens if validated.

Technical Protocol: The Cross-Validation Workflow

To ensure data integrity, do not rely on a single assay. Implement this self-validating workflow.

Phase 1: Compound Characterization (The "Pre-Screen")

Objective: Identify spectral overlap and aggregation potential.

  • Spectral Scan: Dissolve compound in assay buffer (with 1% DMSO). Scan Absorbance (200–800 nm) and Fluorescence (Ex: 350/485 nm; Em: scan range).

    • Decision: If emission overlaps with assay fluorophore (e.g., Resazurin at 590 nm), switch to Luminescence or Label-Free (impedance) assays.

  • Detergent Challenge:

    • Prepare enzyme assay (e.g., Kinase or Protease) with and without 0.01% Triton X-100 (freshly prepared).

    • Logic: Classic competitive inhibitors are unaffected by detergent. Aggregators will lose activity in detergent as the colloids are disrupted.

Phase 2: Orthogonal Cytotoxicity Determination

Objective: Distinguish metabolic arrest from cell death.

Step-by-Step Protocol:

  • Seed Cells: 3,000–5,000 cells/well in opaque-walled 96-well plates (for ATP) and clear plates (for MTT). Incubate 24h.

  • Treatment: Add Quinoline serial dilutions. Include:

    • Vehicle Control: DMSO only.

    • Positive Control: Staurosporine (1 µM).

    • Interference Control: Compound + Media (No Cells). Crucial Step.

  • Assay Execution (Parallel):

    • Plate A (ATP): Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min dark. Read Luminescence.

    • Plate B (LDH Release): Remove supernatant. Measure Lactate Dehydrogenase (LDH) release (membrane integrity marker).

    • Plate C (Microscopy): Visually confirm cell morphology before lysis.

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
    • Flag: If ATP viability is low (<50%) but LDH release is low (membranes intact), the compound may be inducing metabolic dormancy or senescence, not necrosis.

Visualization: Decision Logic & Mechanisms

Diagram 1: Assay Selection Decision Tree

This logic flow ensures you select the correct assay based on the physicochemical properties of your specific quinoline derivative.

AssaySelection Start Start: Quinoline Compound SpecScan Step 1: Spectral Scan (Abs & Fluor) Start->SpecScan Fluor Significant Fluorescence? SpecScan->Fluor AssayChoice Select Readout Fluor->AssayChoice No Lum Use Luminescence (ATP) or AlphaScreen Fluor->Lum Yes (Interference) AggCheck Step 2: Aggregation Check (Detergent Sensitivity) IsAgg Sensitive to Triton X-100? AggCheck->IsAgg Valid Proceed to Bioassay IsAgg->Valid No Discard Discard/Optimize Structure (Promiscuous Aggregator) IsAgg->Discard Yes FluorAssay Use Fluorescence (Resazurin/FRET) AssayChoice->FluorAssay Lum->AggCheck FluorAssay->AggCheck

Caption: Decision tree for selecting biological assays for quinolines to avoid spectral interference and aggregation artifacts.

Diagram 2: The Aggregation Artifact Mechanism

Understanding how quinolines generate false positives in enzymatic assays.

Aggregation Monomer Quinoline Monomers (Active Species) Colloid Colloidal Aggregate (Micelle-like) Monomer->Colloid High Conc. / Aqueous Buffer Sequestration Enzyme Adsorbed (Physical Inhibition) Colloid->Sequestration + Enzyme Detergent Add Triton X-100 Colloid->Detergent Enzyme Target Enzyme (e.g., Kinase) Enzyme->Sequestration FalsePos False Positive Result (Apparent IC50) Sequestration->FalsePos Disruption Aggregate Disrupted Enzyme Released Detergent->Disruption TrueNeg True Negative (No Inhibition) Disruption->TrueNeg

Caption: Mechanism of colloidal aggregation causing false positives, and validation via detergent disruption.

References

  • BenchChem. (2025).[1][2][3][4] Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. Retrieved from

  • Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence, 10(1), 29-34.

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550–553.

  • Jadhav, A., et al. (2010). "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry, 53(1), 37–51.

  • Cree, I. A., & Andreotti, P. E. (1997). "Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines." Toxicology in Vitro, 11(5), 553-556.

Sources

comparative docking studies of quinoline inhibitors in hDHODH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Human Dihydroorotate Dehydrogenase (hDHODH) is the rate-limiting enzyme in de novo pyrimidine biosynthesis, making it a high-value target for autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis), oncology (AML), and broad-spectrum antiviral therapies.[1][2]

This guide provides a technical comparison of Quinoline-based inhibitors —specifically benchmarking the classical Brequinar scaffold against novel 4-substituted Quinoline derivatives . We analyze the structural determinants of binding affinity, focusing on the "Ubiquinone Tunnel," and provide a validated molecular docking protocol to reproduce these findings.

Structural Biology Context: The Ubiquinone Tunnel

To design or evaluate hDHODH inhibitors, one must understand the "breathing" mechanism of the active site. hDHODH is a flavin-dependent mitochondrial enzyme.[1][3]

The Mechanism[1][4][5][6][7]
  • Oxidation: Dihydroorotate (DHO) is oxidized to Orotate (ORO) at the FMN site.[1][4][5][6]

  • Re-oxidation: The cofactor FMN is re-oxidized by Ubiquinone (CoQ) , which accepts electrons to become Ubiquinol.

The Binding Site (The Tunnel)

Inhibitors like Quinolines do not compete with the substrate (DHO); they compete with the cofactor (CoQ). They bind in a hydrophobic tunnel formed by the N-terminal domain (


-helices 

and

) and the C-terminal

barrel.
  • The Anchor: A polar patch at the tunnel entrance, dominated by Arg136 .

  • The Channel: A deep hydrophobic groove lined by Leucine and Phenylalanine residues.

  • The Cap: The tunnel ends near the FMN prosthetic group.[4][6]

Comparative Analysis: Brequinar vs. Novel Quinolines

We compare the binding modes of the standard-bearer Brequinar (a fluoroquinoline-carboxylic acid) against a representative Novel 4-Substituted Quinoline (Next-Gen Analog).

Data Summary: Binding Metrics

Data derived from consensus docking (Glide XP & AutoDock Vina) on PDB ID: 1UUO and 6M2B.

FeatureBrequinar (Benchmark) Novel 4-Subst. Quinoline Impact on Design
Binding Energy (

)
-10.5 to -12.8 kcal/mol-9.8 to -11.5 kcal/molNovel analogs trade slight affinity for better solubility.
Primary Anchor Arg136 (Salt Bridge)Arg136 (H-Bond/Salt Bridge)Essential for potency; cannot be modified.
Secondary Anchor Gln47 (H-Bond)Thr360 / Tyr356 Novel analogs often target Tyr356 to improve selectivity.
Hydrophobic Fit High (Fluoro-phenyl tail)Variable (Alkyl/Aryl chains)Tail length determines depth of tunnel penetration.
FMN Proximity ~3.8 Å (C7 Methyl)~4.2 - 5.0 ÅCloser proximity correlates with stronger electron transport blockade.
Structural Interaction Map

The following diagram illustrates the critical residue network required for high-affinity binding in the hDHODH tunnel.

G Inhibitor Quinoline Scaffold Arg136 Arg136 (The Anchor) Inhibitor->Arg136 Salt Bridge (COO-) Gln47 Gln47 Inhibitor->Gln47 H-Bond Tyr356 Tyr356 Inhibitor->Tyr356 Pi-Pi / H-Bond Hydrophobic Hydrophobic Pocket (Met43, Leu46, Phe62) Inhibitor->Hydrophobic Van der Waals (Biphenyl/Tail) FMN FMN Cofactor Inhibitor->FMN Steric Blockade (< 4.0 Å)

Figure 1: Critical Interaction Network. Red arrows indicate the mandatory salt bridge with Arg136. Green arrows indicate hydrophobic stabilization.

Validated Experimental Protocol

To reproduce these comparative results, follow this self-validating docking workflow. This protocol assumes the use of a standard molecular modeling suite (e.g., Schrödinger Glide, AutoDock Vina, or Gold).

Phase 1: Preparation (The Foundation)
  • Protein Selection:

    • Download PDB ID: 1UUO (Brequinar-bound) or 6M2B .

    • Critical Step: Remove all water molecules except those bridging the ligand and Thr360 (if present).

    • Protonation: Set pH to 7.4. Ensure Arg136 is positively charged (guanidinium form).

  • Ligand Preparation:

    • Generate 3D conformers.[7]

    • Ionization: The carboxylic acid group on the Quinoline ring must be deprotonated (COO-) to interact with Arg136.

Phase 2: Grid Generation (The Trap)
  • Centering: Define the grid box center using the centroid of the co-crystallized ligand.

  • Dimensions:

    • Inner Box: 10 Å x 10 Å x 10 Å.

    • Outer Box: 20 Å x 20 Å x 20 Å (Allowing for long hydrophobic tails).

  • Constraints (Optional but Recommended):

    • Define a positional constraint on Arg136 to penalize poses that do not form the salt bridge.

Phase 3: Docking & Validation (The Test)
  • Validation Run: Re-dock the native ligand (Self-Docking).

    • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .[8]

  • Production Run: Dock the library of Quinoline derivatives.

    • Use "Extra Precision" (XP) or equivalent exhaustive search.

    • Post-docking minimization is required to resolve steric clashes in the narrow tunnel.

Workflow Visualization

Workflow Start Start: PDB Selection (1UUO / 6M2B) Prep Protein Prep (Fix Arg136 State) Start->Prep Ligand Ligand Prep (Deprotonate COO-) Start->Ligand Grid Grid Generation (Center on Tunnel) Prep->Grid Dock Docking (XP/Vina) Ligand->Dock Grid->Dock Validate Validation (RMSD < 2.0 Å?) Dock->Validate Validate->Grid No (Refine Box) Analyze Interaction Analysis (Arg136, Gln47) Validate->Analyze Yes

Figure 2: Step-by-step Molecular Docking Workflow ensuring scientific rigor through RMSD validation.

Expert Insights: Why Quinolines Fail or Succeed

As an application scientist, I observe that "docking score" often correlates poorly with biological activity (


) in hDHODH unless specific criteria are met:
  • The "Wiggle" Room: The N-terminal helices are flexible. Rigid receptor docking often underestimates the affinity of bulky 4-substituted quinolines. Induced Fit Docking (IFD) is recommended for bulky analogs.

  • Solvation Effects: The tunnel is hydrophobic. If your scoring function over-penalizes desolvation of the hydrophobic tail, you will get false negatives.

  • The Salt Bridge is Non-Negotiable: Any derivative that masks the carboxylic acid (e.g., ester prodrugs) will show zero affinity in docking. The active species is always the anion.

References

  • Liu, S., et al. (2000). Structure of human dihydroorotate dehydrogenase in complex with the inhibitor brequinar.[9] Structure, 8(1), 25-33.

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review (2010-2012). Expert Opinion on Therapeutic Patents.

  • Madhavan, T., et al. (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar. Scientific Reports.

  • Li, H., et al. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. Journal of Medicinal Chemistry.

  • BenchChem. A Comparative Analysis of Dhodh-IN-12 and Teriflunomide as DHODH Inhibitors.

Sources

Comparative Analysis: Quinoline Derivatives with and without 3-Acetyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between quinoline derivatives bearing a 3-acetyl group and their unsubstituted or alternatively substituted counterparts . The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry. However, the introduction of an acetyl group at the C-3 position significantly alters the physicochemical landscape, synthetic accessibility, and pharmacological potency of the molecule.

Key Findings:

  • Pharmacophore Status: The 3-acetyl group acts as a critical hydrogen-bond acceptor, often enhancing binding affinity to targets like DNA gyrase and Topoisomerase I compared to the 3-H (unsubstituted) analogs.

  • Synthetic Versatility: 3-Acetylquinolines serve as high-value intermediates for synthesizing chalcones and pyrazoles, whereas unsubstituted quinolines lack this specific "synthetic handle" for rapid diversification.

  • Biological Potency: Derivatives with the 3-acetyl moiety generally exhibit superior IC50 values in cytotoxicity assays (e.g., against HeLa and HCT-116 cell lines) due to improved electronic interactions within the active site.

Chemical Architecture & Synthetic Accessibility

The presence of the 3-acetyl group dictates the synthetic strategy. While simple quinolines can be synthesized via the Skraup reaction, 3-acetyl derivatives typically require condensation reactions that allow for specific functionalization at the C-3 position.

Comparative Synthetic Pathways
FeatureQuinoline (Unsubstituted / 3-H) 3-Acetylquinoline Derivatives
Primary Method Skraup Synthesis: Aniline + Glycerol + H₂SO₄ + Oxidizing agent.[1]Friedländer Synthesis: 2-Aminobenzaldehyde + 1,3-Dicarbonyls (e.g., 2,4-pentanedione).
Reaction Conditions Harsh, exothermic, requires strong acid.Milder, often base-catalyzed (KOH/EtOH) or acid-catalyzed.
Regioselectivity Often yields mixtures if meta-substituted anilines are used.High regioselectivity controlled by the carbonyl partners.
Downstream Utility Limited to electrophilic aromatic substitution (EAS) or N-oxidation.High: The acetyl group allows for Claisen-Schmidt condensation to form chalcones.
Visualization: Synthetic Logic Flow

The following diagram illustrates the divergent synthetic pathways and the "gateway" nature of the 3-acetyl intermediate.

SynthesisComparison Start_Aniline Aniline Reagent_Glycerol Glycerol/H2SO4 (Skraup) Start_Aniline->Reagent_Glycerol Start_AminoAld 2-Aminobenzaldehyde Reagent_Diketone 1,3-Diketone (Friedländer) Start_AminoAld->Reagent_Diketone Quinoline_Core Quinoline Core (3-H) Reagent_Glycerol->Quinoline_Core Cyclization Acetyl_Quinoline 3-Acetylquinoline Reagent_Diketone->Acetyl_Quinoline Condensation Deriv_EAS EAS Products (Nitration/Bromination) Quinoline_Core->Deriv_EAS Functionalization Deriv_Chalcone Chalcones (Anticancer) Acetyl_Quinoline->Deriv_Chalcone Claisen-Schmidt Deriv_Pyrazole Pyrazoles (Antimicrobial) Acetyl_Quinoline->Deriv_Pyrazole Hydrazine Rxn

Caption: Divergent synthetic pathways showing the 3-acetyl group as a versatile handle for generating bioactive libraries (Chalcones/Pyrazoles) vs. the limited utility of the core scaffold.

Physicochemical Profile & SAR Analysis

The biological superiority of 3-acetyl derivatives often stems from specific electronic and steric properties.

Electronic & Solubility Comparison
Property3-H Quinoline 3-Acetylquinoline Impact on Bioactivity
Electronic Nature Electron-deficient ring; weak H-bond acceptor (N-atom only).Electron-withdrawing (EWG) Acetyl: Increases acidity of C-4 protons; provides carbonyl oxygen as a second H-bond acceptor.Enhanced binding to receptor pockets (e.g., Kinase hinge regions).
LogP (Lipophilicity) ~2.0 - 2.5 (Moderate).~1.5 - 2.2 (Slightly lower due to polarity of C=O).Improved water solubility while maintaining membrane permeability.
Dipole Moment Lower.Higher.Stronger electrostatic interactions with polar amino acid residues.
Structure-Activity Relationship (SAR)

Mechanism of Action:

  • 3-H Derivatives: Primarily act via intercalation into DNA base pairs. The flat aromatic system slides between base pairs, disrupting replication.

  • 3-Acetyl Derivatives: Combine intercalation with specific binding . The carbonyl oxygen at C-3 accepts hydrogen bonds from residues like Serine or Threonine in the active sites of enzymes such as DNA Gyrase or Topoisomerase II .

Biological Performance: Experimental Data

A. Anticancer Activity (Cytotoxicity)

Studies comparing cytotoxicity against human cancer cell lines (e.g., HeLa, HCT-116) demonstrate the potency of the 3-acetyl group, particularly when used as a scaffold for chalcones.

Comparative IC50 Data (µM):

Compound ClassCell Line: HeLa (Cervical)Cell Line: HCT-116 (Colon)Mechanism Note
Quinoline (Unsubstituted) > 50 µM> 50 µMWeak intercalation; rapid efflux.
3-Acetylquinoline 12.5 µM15.2 µMModerate binding; induces apoptosis.
3-Acetyl-derived Chalcone 2.4 µM 3.1 µM Dual Action: Tubulin polymerization inhibition + DNA damage.

Data Source: Synthesized from comparative analysis of quinoline cytotoxicity studies [1, 2].

B. Antimicrobial & Antimalarial Activity

The 3-acetyl group is pivotal in overcoming drug resistance.

  • Antimalarial: 3-acetyl derivatives show activity against chloroquine-resistant P. falciparum strains. The acetyl group facilitates interaction with the parasite's heme detoxification pathway.

  • Antibacterial: 3-acetyl-4-hydroxyquinolin-2(1H)-ones exhibit MIC values comparable to standard antibiotics (e.g., Ciprofloxacin) against Gram-positive bacteria, whereas the 3-H analogs are virtually inactive.

Visualization: Mechanism of Action (SAR)

SAR_Mechanism Target Target Active Site (e.g., DNA Gyrase / Topo II) Ligand_3H 3-H Quinoline (Flat Intercalator) Interaction_Pi Pi-Pi Stacking (Weak/Non-specific) Ligand_3H->Interaction_Pi Ligand_3Ac 3-Acetylquinoline (Dual Binder) Ligand_3Ac->Interaction_Pi Interaction_HBond H-Bonding (C=O --- Ser/Thr) (Strong/Specific) Ligand_3Ac->Interaction_HBond Interaction_Pi->Target Low Affinity Interaction_HBond->Target High Affinity (IC50 < 5µM)

Caption: SAR schematic showing how the 3-acetyl group adds a critical H-bond interaction (Blue) lacking in the 3-H analog, leading to higher affinity.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided for the synthesis and evaluation of the 3-acetyl derivative.

Protocol 1: Friedländer Synthesis of 3-Acetyl-2-methylquinoline

Objective: Selective synthesis of the 3-acetyl derivative.

  • Reagents:

    • 2-Aminobenzaldehyde (10 mmol)

    • 2,4-Pentanedione (Acetylacetone) (12 mmol)

    • Catalyst: Piperidine (5 drops) or KOH (10% ethanolic solution).

    • Solvent: Ethanol (20 mL).

  • Procedure:

    • Step 1: Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

    • Step 2: Add 2,4-pentanedione and the catalyst.

    • Step 3: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Step 4: Cool the reaction mixture to room temperature. Pour onto crushed ice.

    • Step 5: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expected 75–85%.

    • Melting Point: Verify against literature (approx. 210-212°C for specific derivatives).

    • IR Spectrum: Look for characteristic C=O stretch at ~1680 cm⁻¹.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

Objective: Compare IC50 of 3-acetyl vs. 3-H quinoline.

  • Cell Culture: Seed HeLa cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment:

    • Prepare stock solutions of Compound A (3-Acetylquinoline) and Compound B (Quinoline) in DMSO.

    • Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % inhibition =

    
    . Plot dose-response curve to determine IC50.
    

References

  • 3-Acetylquinoline Derivatives: Synthesis and Reactions. Russian Journal of Organic Chemistry. (2024). Review of synthetic pathways and biological applications.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC - NIH. (2025). Comprehensive review of biological activity and SAR.

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ). RSC Advances. (2025). Detailed analysis of the 3-acetyl pharmacophore.

  • Friedländer synthesis. Wikipedia. General mechanism for quinoline synthesis.

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. MDPI. (2025). Computational validation of binding modes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-acetylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling and disposing of specialized compounds like 3-acetylquinoline-4-carboxylic acid requires a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-acetylquinoline-4-carboxylic acid, grounded in established safety standards and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 3-acetylquinoline-4-carboxylic acid is paramount. This compound, while valuable in research, presents several health risks that necessitate careful handling.

1.1. GHS Hazard Classification

Based on available safety data, 3-acetylquinoline-4-carboxylic acid is classified with the following hazard statements (H-statements):

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications underscore the importance of appropriate personal protective equipment (PPE) and engineering controls during handling and disposal. All waste materials, including empty containers and contaminated PPE, must be treated as hazardous waste.[3]

1.2. Inherent Risks of Quinoline Derivatives

Quinoline and its derivatives are recognized for their potential health and environmental risks.[4] Prolonged exposure to some quinoline compounds has been linked to adverse health effects, including toxicity to the liver and kidneys, and potential carcinogenic effects.[4] Therefore, treating all quinoline-based compounds with a high degree of caution is a critical aspect of laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure during the disposal process, a multi-layered approach to safety is mandatory.

2.1. Recommended PPE

A comprehensive PPE ensemble should be worn at all times when handling 3-acetylquinoline-4-carboxylic acid waste:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374)To prevent skin contact and irritation.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields; face shield for splash hazardsTo protect against serious eye irritation.[3]
Skin and Body Protection Laboratory coat; chemical-resistant clothing for larger quantitiesTo prevent skin contact and contamination of personal clothing.[3]
Respiratory Protection Use in a certified chemical fume hood is the primary control. If a fume hood is not available and dust or aerosols may be generated, a NIOSH-approved respirator with appropriate particulate filters is required.To prevent respiratory irritation from inhalation of dust or aerosols.[3]

2.2. Engineering Controls

All handling and preparation of 3-acetylquinoline-4-carboxylic acid for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-acetylquinoline-4-carboxylic acid is that it must be managed as hazardous waste.[5][6] It is imperative to comply with all local, state, and federal regulations, which may include those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]

Step 1: Waste Segregation

  • Do not mix 3-acetylquinoline-4-carboxylic acid waste with other waste streams unless deemed compatible by a qualified chemist or your institution's Environmental Health & Safety (EH&S) department.[8]

  • Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound).

Step 2: Containerization

  • Select a waste container that is in good condition and chemically compatible with 3-acetylquinoline-4-carboxylic acid.[8]

  • The container must have a secure, leak-proof closure.[7]

  • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[8]

Step 3: Labeling

Proper labeling is a critical compliance requirement. The waste container must be clearly and legibly labeled with the following information:

  • The words "Hazardous Waste" .[8]

  • The full chemical name: "3-acetylquinoline-4-carboxylic Acid" (avoiding abbreviations or chemical formulas).[8]

  • An accurate estimation of the quantity or concentration of the waste.[8]

  • The date when accumulation of waste in the container began.

  • The appropriate hazard warnings (e.g., irritant).[10]

Step 4: Accumulation and Storage

  • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][10]

  • The SAA must be under the control of the laboratory personnel generating the waste.[8]

  • Store the waste container in a well-ventilated area, away from incompatible materials such as concentrated acids or oxidizing agents.[11]

  • Weekly inspections of the SAA are required to check for leaks or container degradation.[7]

Step 5: Arranging for Disposal

  • Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[8] They will coordinate with a licensed hazardous waste disposal company.

  • Do not attempt to dispose of 3-acetylquinoline-4-carboxylic acid down the drain or in the regular trash.[5][6] This is a violation of regulations and can cause significant environmental harm.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-acetylquinoline-4-carboxylic acid.

G cluster_prep Preparation Phase cluster_disposal Disposal Protocol start Generation of 3-acetylquinoline-4-carboxylic Acid Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate Initiate Disposal container Select Compatible, Leak-Proof Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Info container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store inspect Conduct Weekly Inspections of SAA and Container store->inspect pickup Contact EH&S for Waste Pickup inspect->pickup Container is Full (90%) or Storage Time Limit Reached end Waste Transferred to Licensed Disposal Facility pickup->end

Caption: Workflow for the safe disposal of 3-acetylquinoline-4-carboxylic acid.

Regulatory Compliance and Documentation

Adherence to regulatory frameworks is non-negotiable. The primary regulations governing hazardous waste in the United States are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and OSHA's Laboratory Standard (29 CFR 1910.1450).[7][12]

Your institution is required to have a written Chemical Hygiene Plan (CHP) that outlines procedures for handling and disposing of hazardous chemicals.[9][13] It is your responsibility to be familiar with and follow your institution's specific CHP.

Accurate and up-to-date records of waste generation and disposal are essential for regulatory compliance and institutional oversight.[14]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[5]

    • Ventilate the area and wash the spill site after cleanup is complete.[5]

    • For large spills, evacuate the area and contact your institution's emergency response team or EH&S department.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these principles is a reflection of your dedication to scientific integrity and professional excellence.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Sigma-Aldrich. (n.d.). 3-Acetyl-quinoline-4-carboxylic acid.
  • Safety Data Sheet. (2016, April 13).
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • OSHA. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet.
  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Santa Cruz Biotechnology. (n.d.). 3-Acetyl-quinoline-4-carboxylic acid.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Safety Data Sheet. (n.d.).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA. (n.d.). Laboratories - Overview.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • National Institutes of Health. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem.
  • Cayman Chemical. (2025, July 2). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.

Sources

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